molecular formula C18H12ClN3 B2366647 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 287177-10-0

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B2366647
CAS-Nummer: 287177-10-0
Molekulargewicht: 305.8 g/mol
InChI-Schlüssel: INLZGZMAUAHURP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H12ClN3 and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-5,7-diphenylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-17-16-15(13-7-3-1-4-8-13)11-22(18(16)21-12-20-17)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLZGZMAUAHURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287177-10-0
Record name 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4DV56RQ4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction & Pharmacological Significance

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous ATP-competitive kinase inhibitors [1]. Among its derivatives, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0) [2] stands out as a critical, versatile synthetic intermediate.

The strategic placement of the labile C4-chlorine atom enables rapid downstream diversification via nucleophilic aromatic substitution (SNAr) with various amines. Meanwhile, the 5,7-diphenyl substitutions provide essential hydrophobic interactions required for anchoring the molecule deep within the kinase ATP-binding pocket, a mechanism heavily utilized in the development of MAP4K4, c-Src, and JAK inhibitors [3].

Pathway A Pyrrolo[2,3-d]pyrimidine Derivatives B MAP4K4 / c-Src / JAK Kinase Domain A->B ATP-Competitive Binding (Inhibition) C Downstream Effectors (e.g., STAT, JNK) B->C Phosphorylation (Blocked) D Cell Survival & Inflammatory Modulation C->D Transcriptional Regulation

Fig 1. Mechanism of action for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Retrosynthetic Analysis & Pathway Overview

The construction of the target molecule relies on a convergent approach, building the bicyclic core sequentially from simple, commercially available precursors.

  • Disconnection 1 (Chlorination): The target is derived from 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol via dehydrative halogenation.

  • Disconnection 2 (Pyrimidine Annulation): The pyrimidin-4-ol core is constructed by the condensation of 2-amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile with formamide.

  • Disconnection 3 (Pyrrole Formation): The substituted pyrrole is synthesized via a multicomponent condensation of 2-bromoacetophenone, malononitrile, and aniline.

Synthesis A 2-Bromoacetophenone + Malononitrile + Aniline B 2-Amino-1,4-diphenyl-1H- pyrrole-3-carbonitrile A->B Et3N, EtOH, Δ (Gewald-type) C 5,7-Diphenyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol B->C Formamide, HCOOH 150°C, 12h D 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine C->D POCl3, DMF (cat.) 105°C, 3h

Fig 2. Three-step synthetic pathway of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols & Mechanistic Causality

This section details the self-validating methodologies required to synthesize the target compound. Every reagent choice and workup step is grounded in chemical causality to ensure high fidelity and yield [4].

Step 1: Synthesis of 2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile
  • Reagents: 2-Bromoacetophenone (1.0 eq), Malononitrile (1.1 eq), Aniline (1.1 eq), Triethylamine (1.5 eq), absolute Ethanol.

  • Procedure: To a stirred solution of 2-bromoacetophenone and malononitrile in absolute ethanol at room temperature, add aniline in one portion, followed by the dropwise addition of triethylamine. Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor completion via TLC (Hexane/EtOAc 3:1). Cool the mixture to 0 °C to induce crystallization. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Mechanistic Causality: The reaction initiates via an SN​2 displacement of the bromide by aniline to form an α -anilino ketone. Triethylamine facilitates the subsequent Knoevenagel condensation with malononitrile. The resulting intermediate undergoes spontaneous intramolecular cyclization. The driving force here is thermodynamic: the formation of a highly stable, fully conjugated aromatic pyrrole system pushes the equilibrium entirely to the right.

Step 2: Cyclization to 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
  • Reagents: 2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile (1.0 eq), Formamide (15.0 eq, solvent/reactant), Formic acid (0.5 eq, catalyst).

  • Procedure: Suspend the pyrrole intermediate in formamide. Add formic acid and heat the reaction mixture to 150–160 °C under an inert nitrogen atmosphere for 12–16 hours. Cool the dark solution to room temperature and pour it slowly into ice-cold distilled water under vigorous stirring. Filter the resulting beige precipitate, wash extensively with water to remove excess formamide, and dry under vacuum at 60 °C.

  • Mechanistic Causality: Formamide serves a dual role as both the high-boiling solvent and the C2/N3 atomic source for the pyrimidine ring. At elevated temperatures, the pyrrole's nitrile group undergoes solvolysis to an amide, which subsequently condenses with formamide. The high temperature (150 °C) is thermodynamically necessary to overcome the activation barrier for the elimination of water and ammonia, forcing the annulation to completion.

Step 3: Chlorination to 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
  • Reagents: 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), Phosphorus oxychloride ( POCl3​ , 10.0 eq), N,N-Dimethylformamide (DMF, 0.1 eq).

  • Procedure: Suspend the pyrimidin-4-ol in neat POCl3​ . Add a catalytic amount of anhydrous DMF. Heat the mixture to reflux (105 °C) under an inert atmosphere for 3 hours. Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the excess POCl3​ . Carefully pour the concentrated viscous residue over crushed ice with vigorous stirring. Immediately neutralize the aqueous suspension to pH 7–8 using cold aqueous ammonia (25%). Extract with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

  • Mechanistic Causality: The addition of DMF is not for solvation; it reacts with POCl3​ to generate the highly electrophilic Vilsmeier-Haack reagent (N,N-dimethylchloroiminium chloride). This species rapidly reacts with the tautomeric pyrimidin-4-one oxygen, converting it into an excellent leaving group. This catalytic cycle significantly lowers the activation energy compared to using POCl3​ alone.

  • Workup Rationale: POCl3​ reacts violently with water; pouring the residue over ice controls the exotherm. Immediate neutralization with ammonia is critical—if the mixture remains highly acidic in the presence of water, the newly formed C4-chloride will undergo rapid hydrolysis back to the pyrimidin-4-ol starting material.

Quantitative Data & Yield Optimization

To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected yields for the three-step workflow.

Reaction StepPrimary Reactants & ReagentsTemp (°C)Time (h)Typical Yield (%)Isolated Product
1. Pyrrole Annulation 2-Bromoacetophenone, Malononitrile, Aniline, Et3​N , EtOH80 (Reflux)4 - 665 - 752-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile
2. Pyrimidine Closure Intermediate 1, Formamide, Formic Acid150 - 16012 - 1670 - 805,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
3. Chlorination Intermediate 2, POCl3​ , DMF (cat.)105 (Reflux)2 - 485 - 904-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Conclusion

The synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine represents a fundamental workflow in the generation of targeted kinase inhibitors. By strictly controlling the thermodynamics of the pyrimidine annulation and employing Vilsmeier-Haack catalysis during the chlorination step, researchers can consistently achieve high-purity yields of this critical scaffold, ready for downstream SNAr diversification.

References

  • Title: Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: potent inhibitors of the tyrosine kinase c-Src Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo Source: Cell Stem Cell (PubMed Central) URL: [Link]

  • Title: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CID 2049536) Source: PubChem URL: [Link]

  • Title: WO2019073253A1 - Map4k4 inhibitors Source: Google Patents URL

Sources

Biological Activity and Therapeutic Derivatization of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core is recognized as a highly privileged, bioisosteric scaffold to purines, making it a cornerstone in the design of targeted therapeutics and kinase inhibitors[1]. Among its derivatives, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0) stands out as a critical synthetic intermediate[2][3].

The presence of the highly electrophilic 4-chloro substituent enables precise nucleophilic aromatic substitution ( SN​Ar ), allowing researchers to divergently synthesize two major classes of biologically active compounds:

  • MAP4K4 Inhibitors : Cardioprotective and anti-cancer agents that prevent oxidative stress-induced apoptosis[4][5].

  • Annulated Antimicrobials : Tetrazolo- and triazolo-fused pyrimidines that exhibit potent antibacterial properties[6][7].

This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural derivatization workflows for utilizing this compound in drug discovery.

Mechanistic Biology & Target Engagement

MAP4K4 Inhibition and Cardioprotection

Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4) is an upstream serine-threonine kinase within the MAPK superfamily. Under conditions of oxidative stress or cardiotoxic drug exposure (e.g., doxorubicin), MAP4K4 is hyperactivated, coupling to terminal MAPKs like JNK and p38 to drive cardiomyocyte apoptosis[4][5].

Derivatives synthesized from the 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold act as ATP-competitive inhibitors of MAP4K4[4]. The causality of their efficacy lies in their structural geometry:

  • The Pyrrolopyrimidine Core : Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region[1][8].

  • The 5,7-Diphenyl Substituents : Project into the hydrophobic pockets adjacent to the ATP-binding site, locking the kinase in an inactive conformation and preventing the phosphorylation cascade[4].

  • The C4 Position : Substitution of the chlorine atom with various amines allows for tuning of solvent-exposed interactions, directly dictating the compound's pharmacokinetic profile and kinase selectivity[4].

MAP4K4_Pathway ROS Oxidative Stress / ROS MAP4K4 MAP4K4 (Target) ROS->MAP4K4 JNK JNK / p38 MAPK MAP4K4->JNK Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis Inhibitor Pyrrolopyrimidine Derivatives Inhibitor->MAP4K4 Inhibits Survival Cell Survival & Cardioprotection Inhibitor->Survival

Caption: MAP4K4 signaling pathway in cardiac stress and the inhibitory role of pyrrolopyrimidines.

Antibacterial Activity via Annulation

Beyond kinase inhibition, the 4-chloro group serves as an ideal leaving group for cyclization reactions. When reacted with azide or hydrazine sources, the scaffold undergoes annulation to form 7,9-diphenyltetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidine or its triazolo counterpart[6][7]. This transformation drastically alters the electronic distribution and lipophilicity of the molecule, enabling it to penetrate bacterial cell walls and disrupt cellular machinery, exhibiting notable efficacy against strains like E. coli and S. aureus[6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating necessary chemical controls.

Protocol 1: Synthesis of Tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidine (Antibacterial Derivative)

Causality Note: The addition of Ammonium Chloride ( NH4​Cl ) is not merely a buffer; it is mechanistically required to generate ammonium azide in situ, which acts as the active nucleophile for the initial SN​Ar at the C4 position before spontaneous intramolecular cyclization[6].

  • Preparation : Dissolve 1.0 equivalent of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous Dimethyl Sulfoxide (DMSO) under a nitrogen atmosphere.

  • Reagent Addition : Add 1.5 equivalents of Sodium Azide ( NaN3​ ) and 1.5 equivalents of Ammonium Chloride ( NH4​Cl )[6][7].

  • Reaction : Heat the mixture to 80°C for 6–8 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.

  • Workup : Quench the reaction by pouring the mixture over crushed ice. The sudden change in polarity forces the highly lipophilic tetrazole derivative to precipitate.

  • Purification : Filter the precipitate under a vacuum, wash with cold distilled water to remove residual DMSO and salts, and recrystallize from absolute ethanol to yield the pure product[6].

Synthesis_Workflow Core 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine NaN3 NaN3, NH4Cl, DMSO (Annulation) Core->NaN3 Amines Amine Substitution / Cross-Coupling Core->Amines Tetrazole Tetrazolo[1,5-c]pyrrolo- [3,2-e]pyrimidines NaN3->Tetrazole MAP4K4_Inh MAP4K4 Inhibitors Amines->MAP4K4_Inh Antibacterial Antibacterial Agents Tetrazole->Antibacterial Cardio Cardioprotective Therapeutics MAP4K4_Inh->Cardio

Caption: Derivatization workflow of the pyrrolo[2,3-d]pyrimidine core into therapeutic agents.

Protocol 2: In Vitro MAP4K4 Kinase Inhibition Assay (TR-FRET)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background fluorescence, providing a high signal-to-noise ratio essential for quantifying nanomolar binding affinities. DMX-5804 is included as a positive control to validate the assay's dynamic range[5].

  • Buffer Preparation : Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35 to stabilize the enzyme.

  • Compound Incubation : Dispense serial dilutions (10 µM to 0.1 nM) of the synthesized pyrrolopyrimidine derivatives into a 384-well plate. Add recombinant human MAP4K4 enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding[4].

  • Reaction Initiation : Add ATP (at the enzyme's specific Km​ concentration) and a biotinylated peptide substrate to initiate phosphorylation.

  • Detection : After 60 minutes, terminate the reaction using an EDTA-based stop solution. Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Quantification : Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50​ by plotting the ratio of the emission wavelengths (665 nm / 615 nm) against the log of the compound concentration.

Quantitative Data Summaries

The following table synthesizes the biological activity profile of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives across different therapeutic targets, demonstrating the scaffold's versatility.

Derivative ClassPrimary Target / AssayBiological Activity ( IC50​ / MIC)Therapeutic Indication
Amine-Substituted Pyrrolopyrimidine MAP4K4 Kinase Assay <10 nM Cardioprotection / Heart Failure[4][5]
Tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidine Escherichia coli (MIC) Gram-negative Bacterial Infection[6]
Triazolo[1,5-c]pyrrolo[3,2-e]pyrimidine Staphylococcus aureus (MIC) Gram-positive Bacterial Infection[6]
Unmodified Core (Control) MAP4K4 Kinase Assay N/A (Prodrug / Intermediate)[4]

References

  • PubChem. "4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine".
  • Google Patents. "WO2019073253A1 - Map4k4 inhibitors". Google.
  • MDPI Molecules. "Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and Triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines as Potential Antibacterial Agents". MDPI.
  • The Institute of Cancer Research. "Dr Gary Newton - Mitogen-Activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4)". ICR.
  • PMC. "Evolution of Small Molecule Kinase Drugs".

Sources

The 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Technical Guide to Its Potential Therapeutic Targets and Kinase Inhibition Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly selective kinase inhibitors frequently relies on privileged heterocyclic scaffolds that mimic the adenine ring of ATP. Among these, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 287177-10-0) has emerged as a critical synthetic intermediate and structural "warhead"[1]. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its dual functionality: the pyrrolo[2,3-d]pyrimidine core acts as a potent ATP-competitive hinge binder, while the 4-chloro substitution provides a highly reactive site for nucleophilic aromatic substitution ( SN​Ar ), enabling rapid library diversification. Furthermore, the 5,7-diphenyl groups are strategically positioned to occupy specific hydrophobic sub-pockets within the kinase domain, driving target selectivity.

This whitepaper explores the primary therapeutic targets of this scaffold—specifically MAP4K4 and RET kinase —and provides a comprehensive, self-validating framework for synthesizing and screening its derivatives.

Mechanistic Rationale of the Scaffold

The causality behind selecting the 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is rooted in structural biology and electron distribution:

  • Hinge-Binding Motif: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., the backbone NH of Valine or Leucine residues).

  • Reactivity at C4: The electron-withdrawing nature of the pyrimidine nitrogens renders the C4 position highly electrophilic. The chloride ion serves as an excellent leaving group, allowing for mild, high-yielding SN​Ar reactions with various primary and secondary amines. This is how the actual inhibitor is assembled.

  • Hydrophobic Exploitation (5,7-Diphenyl): The bulky phenyl rings at the 5 and 7 positions are not merely structural filler. They are designed to project into the hydrophobic pockets adjacent to the ATP-binding site. Depending on the kinase, these groups can stabilize the inactive "DFG-out" conformation (Type II inhibition) or exploit unique allosteric pockets to prevent off-target binding to highly conserved kinases.

Primary Therapeutic Target: MAP4K4

Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4) is a serine/threonine kinase that has recently gained significant attention as a therapeutic target for cardiovascular disease, atherosclerosis, and cancer[2].

Disease Context and Causality

Under conditions of oxidative stress (such as ischemia-reperfusion injury during a myocardial infarction), MAP4K4 is hyperactivated. This activation triggers a downstream signaling cascade involving JNK and p38 MAPK, which ultimately induces apoptosis in cardiomyocytes[2]. By utilizing pyrrolopyrimidine derivatives synthesized from our core scaffold, researchers can effectively block the ATP-binding pocket of MAP4K4. This inhibition halts the pro-apoptotic signaling cascade, preserving mitochondrial function and rescuing human cardiomyocytes from stress-induced death, as demonstrated in recent patent literature ()[3].

MAP4K4_Pathway Stress Oxidative Stress (Ischemia / H2O2) MAP4K4 MAP4K4 Kinase Activation Stress->MAP4K4 Triggers JNK JNK / p38 MAPK Phosphorylation MAP4K4->JNK Phosphorylates Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis Induces Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->MAP4K4 Blocks ATP Pocket

MAP4K4 signaling pathway and the intervention point of pyrrolo[2,3-d]pyrimidine inhibitors.

Secondary Therapeutic Target: RET Kinase

The Rearranged during Transfection (RET) kinase is a critical driver in several thoracic cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer[4].

Disease Context and Causality

Chromosomal rearrangements (e.g., CCDC6-RET) or point mutations (e.g., the V804M gatekeeper mutation) lead to constitutive activation of RET. The 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold acts as a bioisostere for traditional benzimidazole or quinoline-based RET inhibitors. When functionalized, the diphenyl groups help the molecule navigate the mutated, sterically hindered gatekeeper pocket. Recent studies confirm that derivatives of this scaffold can act as potent Type II inhibitors, binding to the inactive conformation of both wild-type RET and the resistant V804M mutant ()[4].

Quantitative Data & Structure-Activity Relationship (SAR)

To understand the translational potential of this scaffold, we must look at the biochemical and cellular metrics of its optimized derivatives. The table below summarizes representative quantitative data for pyrrolo[2,3-d]pyrimidine-based inhibitors against their primary targets[5],[4].

Target KinaseCompound Variant / ModelAssay TypeIC₅₀ / GI₅₀ (nM)Mechanism of Action
MAP4K4 Optimized Lead (e.g., DMX-5804 analog)Biochemical (ADP-Glo)~3.0 nMATP-competitive hinge binder
RET-wt Compound 59 (Pyrrolopyrimidine deriv.)Biochemical (Kinase)6.8 ± 0.3 nMType II (DFG-out) inhibitor
RET-V804M Compound 59 (Pyrrolopyrimidine deriv.)Biochemical (Kinase)< 10.0 nMType II (DFG-out) inhibitor
LC-2/ad Cells Compound 59 (CCDC6-RET driven)Cellular Growth~45.0 nMInhibition of RET fusion signaling

Experimental Protocols & Workflows

A cornerstone of rigorous drug development is the use of self-validating experimental systems. The following protocols outline the workflow from chemical diversification to cellular validation.

Workflow Synth 1. Scaffold Synthesis (4-Chloro-5,7-diphenyl...) Subst 2. SNAr Diversification (Amine Substitution at C4) Synth->Subst EnzAssay 3. Enzymatic Kinase Assay (ADP-Glo for MAP4K4/RET) Subst->EnzAssay CellAssay 4. Cellular Phenotypic Assay (hiPSC-CMs / LC-2/ad) EnzAssay->CellAssay Hit 5. Lead Optimization (SAR Analysis) CellAssay->Hit

Step-by-step experimental workflow for synthesizing and validating kinase inhibitors.
Protocol 6.1: Scaffold Diversification via SN​Ar

To convert the inactive 4-chloro scaffold into an active kinase inhibitor, a nucleophilic substitution is performed.

  • Preparation: Dissolve 1.0 equivalent of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous N,N-dimethylformamide (DMF) or n-butanol.

  • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., a substituted aniline or aliphatic amine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

  • Reaction: Heat the mixture to 90–110°C under an inert argon atmosphere for 12–18 hours. The high temperature is required to overcome the activation energy barrier of the SN​Ar reaction on the sterically hindered pyrimidine ring.

  • Purification: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 6.2: Self-Validating Enzymatic Kinase Assay (ADP-Glo)

Causality Check: We use the ADP-Glo™ assay because it measures the production of ADP rather than the depletion of ATP. This provides a positive luminescence signal directly proportional to kinase activity, eliminating false positives caused by ATP-consuming impurities.

  • Incubation: In a 384-well plate, combine recombinant MAP4K4 or RET kinase (10 ng/well), ATP (at the Km​ concentration for the specific kinase), substrate peptide, and the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM).

  • Reaction: Incubate at room temperature for 60 minutes to allow phosphorylation.

  • Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Analysis: Measure luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 6.3: Cellular Phenotypic Assay (hiPSC-CM Survival)

Causality Check: Primary cardiomyocytes lose their phenotype rapidly in vitro. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a scalable, physiologically relevant human model to validate MAP4K4 inhibition[3].

  • Seeding: Plate hiPSC-CMs in 96-well plates coated with Matrigel and culture in maintenance medium for 7 days until spontaneous, synchronous beating is observed.

  • Pre-treatment: Treat cells with the target inhibitor (e.g., 1 µM) for 2 hours prior to stress induction.

  • Stress Induction: Induce oxidative stress by adding 100 µM H2​O2​ or menadione to the culture medium.

  • Viability Readout: After 24 hours, assess cell viability using a CellTiter-Glo® luminescent assay (measuring intracellular ATP as a proxy for metabolically active cells). Inhibitors that successfully block MAP4K4 will show a statistically significant rescue of cardiomyocyte viability compared to the vehicle control.

References

  • Title: MAP4K4 INHIBITORS (US20200339583A1)
  • Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: European Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Title: Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose Source: Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Title: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CID 2049536) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

The Structure-Activity Relationship of Diphenyl-Pyrrolo[2,3-d]pyrimidines: A Technical Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, stands as a privileged scaffold in modern medicinal chemistry, primarily due to its role as a "hinge-binding" motif in numerous ATP-competitive kinase inhibitors.[1][2] This guide delves into the specific and potent subclass of 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines. We will dissect the critical structure-activity relationships (SAR) that govern their potency and selectivity, provide actionable insights for their strategic modification, and detail the experimental methodologies required for their synthesis and evaluation. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for the discovery of novel kinase-targeted therapeutics.

The Genesis of a Scaffold: From c-Src Inhibition to Broad-Spectrum Potential

The journey of the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine scaffold into the forefront of kinase inhibition began with the discovery of a series of potent inhibitors of the non-receptor tyrosine kinase c-Src.[3] Early investigations revealed that this class of compounds could achieve highly potent inhibition, with IC50 values below 50 nM.[3] Critically, these foundational studies established that the substitution pattern on the C5 and C7 phenyl rings is the primary determinant of both inhibitory potency and kinase selectivity.[3][4] This finding opened the door for extensive medicinal chemistry efforts to modulate these two key vectors to target a wide array of other tyrosine and serine/threonine kinases. Subsequent research has demonstrated the scaffold's utility in developing inhibitors for Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinases (JAKs), and RET kinase, among others.[2][4]

Core Structure-Activity Relationship (SAR) Analysis

The diphenyl-pyrrolo[2,3-d]pyrimidine core offers several key positions for chemical modification. The most profound effects on biological activity are observed by altering the C4, C5, and C7 positions.

The Power of the Phenyls: SAR at the C5 and C7 Positions

The two phenyl rings at positions C5 and C7 are the principal drivers of potency and selectivity. They project into the ATP-binding pocket of the target kinase, allowing for tailored interactions with specific amino acid residues.

  • Substitution Pattern is Key: The specific placement and nature of substituents on these rings dictate the inhibitor's profile.[4] While detailed SAR tables for a broad range of kinases are spread across proprietary and public literature, the principle remains consistent: modifying these rings allows medicinal chemists to "tune" the compound's activity. For example, in c-Src, the substitution pattern directly modulates enzymatic and cellular activity.[3]

  • Halogenation and Lipophilicity: The introduction of halogen atoms (e.g., Br, Cl, F) on the phenyl rings is a common and often effective strategy. In one study on related tricyclic pyrrolo[2,3-d]pyrimidines, a bromine substituent at the C4 position of a phenyl ring was found to confer significant antitumor activity against the HT-29 colon cancer cell line. This suggests that strategic placement of halogens can enhance potency, likely by forming favorable interactions within the kinase pocket or by altering the compound's physicochemical properties.

  • Steric and Electronic Effects: The size, shape, and electronic nature of the substituents are critical. Bulky groups can provide enhanced selectivity by preventing the inhibitor from binding to kinases with smaller ATP pockets. Conversely, smaller groups may be necessary for activity against other targets. Electron-withdrawing or -donating groups can modulate the electronics of the phenyl rings, influencing key pi-stacking or other non-covalent interactions with the kinase.

The Gatekeeper Modulator: SAR at the C4 Position

The C4 position, typically bearing an amino group, is crucial for the canonical hydrogen bond formation with the "hinge" region of the kinase ATP-binding site. Modifications at this position can drastically alter kinase selectivity.

  • Amino Group is Essential: The 4-amino group is a cornerstone of this scaffold's activity, acting as a hydrogen bond donor to the kinase hinge. Its removal or significant alteration often leads to a complete loss of activity.

  • Aryl Substitutions for Selectivity: Introduction of an aryl substituent at the C4 position has been shown to modulate the selectivity profile between different kinase families. For instance, this strategy has been employed to develop highly selective JAK3 inhibitors from a scaffold that previously inhibited JAK1. This modification allows the molecule to extend into different regions of the ATP binding site, enabling interactions that favor one kinase over another.

The Pyrrole N7 Position

The nitrogen at position 7 of the pyrrole ring offers another vector for modification, often used to enhance solubility or to probe for additional interactions in the solvent-exposed region of the kinase. While typically less impactful on core potency than the C4, C5, and C7 positions, modifications here can be crucial for optimizing drug-like properties.

Key Therapeutic Targets and Signaling Pathways

The versatility of the diphenyl-pyrrolo[2,3-d]pyrimidine scaffold allows it to target multiple critical signaling pathways implicated in cancer and inflammatory diseases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, to promote cell proliferation and survival.[2] Dysregulation of EGFR signaling is a hallmark of many cancers. Diphenyl-pyrrolo[2,3-d]pyrimidine-based inhibitors act by competing with ATP, thereby blocking the autophosphorylation of the receptor and halting the downstream cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Adaptor GRB2/Shc EGFR->Adaptor Recruits RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Diphenyl-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Ligand EGF Ligand Ligand->EGFR Binds

Caption: EGFR signaling pathway and point of inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell division.[4] Ligand binding to a cytokine receptor activates associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors. Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold can block JAK activity, thereby preventing STAT phosphorylation and downstream gene activation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Transcription Gene Transcription (Immune Response, Proliferation) STAT_dimer->Transcription Translocates to Nucleus Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Blocks Kinase Activity Cytokine Cytokine Cytokine->Receptor Binds

Caption: JAK-STAT signaling pathway and point of inhibition.

Data Presentation: Quantitative SAR

To illustrate the direct impact of structural modifications on biological activity, the following table presents data from a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, highlighting how changes to substituents affect cytotoxic potency (IC50) against the HT-29 colon cancer cell line. Although these are not 5,7-diphenyl derivatives, they effectively demonstrate the core principles of SAR on this scaffold.

Compound IDR1 SubstituentR2 SubstituentIC50 on HT-29 (µM)
8a HH19.22 ± 0.96
8f 4-BrH4.55 ± 0.23
8g 4-Br4-F4.01 ± 0.20
8h 4-Br4-Cl>50
8i 4-Br4-Br>50
8j 4-Br4-CF3>50

Data sourced from Al-Tel et al., 2025.

Analysis: The unsubstituted parent compound 8a shows moderate activity. The introduction of a bromine at the R1 phenyl group (compound 8f ) significantly enhances potency by over four-fold. Further adding a fluorine at the R2 phenyl group (8g ) provides a slight additional improvement. However, replacing the fluorine with larger halogens (Cl, Br) or a trifluoromethyl group (8h-8j ) leads to a dramatic loss of activity, demonstrating a very tight SAR for the R2 position in this specific series.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel diphenyl-pyrrolo[2,3-d]pyrimidine derivatives.

Representative Synthesis Workflow

This protocol outlines a general, multi-component approach for the synthesis of a 5,7-diphenyl-4-substituted-pyrrolo[2,3-d]pyrimidine core.

Synthesis_Workflow cluster_reactants cluster_cyclization A Aryl Acetonitrile (e.g., Phenylacetonitrile) Step1 Step 1: Gewald Reaction Formation of 2-Amino-3-cyanopyrrole A->Step1 B Aryl Aldehyde (e.g., Benzaldehyde) B->Step1 C Malononitrile C->Step1 D Base (e.g., Morpholine) D->Step1 Product1 Substituted 2-Amino-3-cyanopyrrole Step1->Product1 Step2 Step 2: Cyclization Formation of Pyrrolo[2,3-d]pyrimidine Product1->Step2 E Formamide or Formamidine Acetate E->Step2 F High Temperature (e.g., 180-200 °C) F->Step2 Product2 4-Amino-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine Step2->Product2

Caption: General workflow for pyrrolo[2,3-d]pyrimidine synthesis.

Step-by-Step Methodology:

  • Synthesis of the 2-Amino-3-cyanopyrrole Intermediate (Gewald Reaction):

    • To a solution of an aryl acetonitrile (e.g., phenylacetonitrile, 1.0 eq), an aryl aldehyde (e.g., benzaldehyde, 1.0 eq), and malononitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a base (e.g., morpholine or piperidine, 0.1 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile intermediate.

  • Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core:

    • Combine the 2-amino-3-cyanopyrrole intermediate (1.0 eq) with an excess of formamide (or formamidine acetate, ~10 eq).

    • Heat the mixture to a high temperature (typically 180-200 °C) for 4-8 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Add water to the reaction mixture to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization to obtain the final 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

In Vitro Tyrosine Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust, non-radioactive method to determine the IC50 of a test compound against a target tyrosine kinase. The assay relies on the competition between a phosphopeptide tracer and the phosphopeptide product of the kinase reaction for binding to a phosphotyrosine-specific antibody.

Self-Validating System & Controls:

  • Positive Control (No Inhibitor): Shows the maximum kinase activity and produces the lowest fluorescence polarization signal.

  • Negative Control (No ATP or No Enzyme): Shows the baseline (no reaction) and produces the highest polarization signal.

  • Vehicle Control (DMSO): Ensures the solvent does not affect kinase activity.

  • Reference Inhibitor: A known inhibitor (e.g., Staurosporine) is run in parallel to validate assay performance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Kinase Buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 4 mM MnCl₂).

    • Prepare a 2X solution of the target kinase and the peptide substrate (e.g., poly(Glu, Tyr) 4:1) in the Kinase Buffer.

    • Prepare a 4X solution of ATP in the Kinase Buffer.

    • Prepare serial dilutions of the test compound (inhibitor) in DMSO, then dilute into Kinase Buffer to create 4X working solutions.

    • Prepare a Quench/Detection mixture containing EDTA (to stop the reaction), a high-affinity anti-phosphotyrosine antibody, and a fluorescently-labeled phosphopeptide tracer.

  • Reaction Phase (in a 384-well plate):

    • Add 5 µL of the 4X test compound solution to the appropriate wells. For controls, add 5 µL of 4X buffer with DMSO.

    • Add 10 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Detection Phase:

    • Stop the reaction by adding 20 µL of the Quench/Detection mixture to all wells.

    • Incubate the plate for at least 30 minutes at room temperature in the dark to allow the antibody-peptide binding to reach equilibrium.

    • Measure the fluorescence polarization (FP) on a suitable plate reader.

  • Data Analysis:

    • Convert the FP values to IC50 curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine scaffold is a validated and highly malleable platform for the development of potent and selective kinase inhibitors. The key to unlocking its potential lies in the strategic manipulation of the C5 and C7 phenyl rings, which allows for fine-tuning of interactions within the ATP-binding pocket of the target kinase. Further exploration of diverse substitution patterns on these rings, guided by structure-based drug design and a deep understanding of the target kinase's topology, will undoubtedly lead to the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling. The methodologies outlined in this guide provide a solid foundation for researchers to both synthesize and rigorously evaluate novel compounds based on this exceptional scaffold.

References

  • Missbach, M., Altmann, E., Widler, L., Šuša, M., Buchdunger, E., Mett, H., Meyer, T., & Green, J. R. (2000). Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: potent inhibitors of the tyrosine kinase c-Src. Bioorganic & medicinal chemistry letters, 10(9), 945–949. Available from: [Link]

  • Manetti, F., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(16), 1646–1664. Available from: [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. Available from: [Link]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). 4-(Phenylamino)pyrrolopyrimidines: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. Journal of medicinal chemistry, 39(12), 2285–2292. Available from: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from Creative Diagnostics. Available from: [Link]

  • Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Retrieved from Assay Genie. Available from: [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from PharmGKB. Available from: [Link]

  • Flanagan, M. E., Kaila, N., & Mitton-Fry, M. J. (2014). Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. ACS medicinal chemistry letters, 5(1), 2–3. Available from: [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. Available from: [Link]

  • PubMed. (2000, May 1). Substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines: potent inhibitors of the tyrosine kinase c-Src. National Center for Biotechnology Information. Available from: [Link]

Sources

Mechanism of Action and Synthetic Utility of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0) is a highly reactive electrophilic scaffold rather than a terminal therapeutic agent[1]. In the landscape of modern drug discovery, this compound serves as a critical covalent intermediate. Its primary utility lies in its predictable chemical mechanism of action—Nucleophilic Aromatic Substitution (SNAr)—which enables the rapid synthesis of potent, ATP-competitive kinase inhibitors[2]. Most notably, derivatives of this scaffold have been identified as selective inhibitors of Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4), a stress-activated kinase implicated in cardiomyocyte apoptosis during ischemic injury[3],[4]. Furthermore, annulation of this core yields tetrazolo- and triazolo-pyrrolopyrimidines with documented antibacterial properties[5],[6].

This technical guide dissects both the chemical mechanism of action of the precursor and the pharmacological mechanism of action of its downstream derivatives, providing validated protocols for its application in medicinal chemistry.

Chemical Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The intrinsic value of 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine lies in the extreme electrophilicity of the C4 position on the pyrimidine ring.

Electronic Activation of the C4 Position

The pyrimidine ring is inherently electron-deficient due to the electronegativity of the N1 and N3 nitrogen atoms. The C4 position is activated via the inductive and resonance-withdrawing effects of these nitrogens. When a nucleophile (such as a primary amine, secondary amine, or hydrazine) attacks C4, the resulting negative charge is stabilized by the adjacent nitrogen atoms, forming a transient Meisenheimer complex[6]. The subsequent elimination of the chloride ion (a highly stable leaving group) restores aromaticity, yielding a 4-substituted pyrrolo[2,3-d]pyrimidine.

SNAr_Workflow Precursor 4-Chloro-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Precursor->Intermediate Addition Nucleophile Nucleophile (e.g., 1°/2° Amine) Nucleophile->Intermediate Attacks C4 Product 4-Amino-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine Intermediate->Product Cl- Elimination

Figure 1: SNAr chemical mechanism of 4-chloro-pyrrolo[2,3-d]pyrimidine derivatization.

Pharmacological Mechanism of Action: MAP4K4 Inhibition

Once the C4-chloro group is displaced by an appropriate pharmacophore (e.g., a substituted amine), the resulting compounds transition from synthetic intermediates to active biological modulators.

The Role of MAP4K4 in Cardiac Injury

MAP4K4 is an upstream kinase of the MAPK superfamily that is heavily upregulated in failing human hearts and rodent models of myocardial infarction[3],[4]. Under conditions of oxidative stress (such as ischemia-reperfusion injury), MAP4K4 activates downstream cascades (including JNK and p38 MAPK) that ultimately trigger cardiomyocyte apoptosis[4].

ATP-Competitive Hinge Binding

Derivatives synthesized from the 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold act as Type I kinase inhibitors[2]. The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP. The N1 and N3 atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides in the hinge region of the MAP4K4 kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and subsequent downstream signaling of MAP4K4, thereby conferring cardioprotection[3].

MAP4K4_Pathway ROS Oxidative Stress (Ischemia/Reperfusion) MAP4K4 MAP4K4 Kinase (Active State) ROS->MAP4K4 Activates JNK JNK / p38 MAPK Signaling Cascade MAP4K4->JNK Phosphorylates Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis Induces Cell Death Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->MAP4K4 ATP-Competitive Inhibition

Figure 2: Biological mechanism of action of MAP4K4 inhibitors in cardiomyocytes.

Quantitative Data & Scaffold Properties

Understanding the physicochemical properties of the precursor is vital for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the final drug candidates.

PropertyValuePharmacological SignificanceSource
IUPAC Name 4-chloro-5,7-diphenylpyrrolo[2,3-d]pyrimidineStandardized nomenclature for structural identification.[1]
CAS Number 287177-10-0Unique registry identifier for procurement.[1]
Molecular Weight 305.76 g/mol Leaves ~200 Da for the R-group to remain within Lipinski's Rule of 5 (<500 Da).[1]
Topological PSA 30.7 ŲLow polar surface area ensures excellent membrane permeability.[1]
H-Bond Donors 0Enhances lipophilicity; H-bond donors are typically introduced via the C4-amine.[1]
H-Bond Acceptors 2The pyrimidine nitrogens are essential for kinase hinge-region binding.[1]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol A: SNAr Derivatization (Synthesis of MAP4K4 Inhibitors)

This protocol details the conversion of the electrophilic scaffold into an active amine derivative.

  • Reagent Preparation : Dissolve 1.0 equivalent of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that highly stabilizes the transient Meisenheimer complex, accelerating the SNAr reaction.

  • Nucleophile Addition : Add 1.5 equivalents of the target primary or secondary amine.

  • Base Addition : Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base. It efficiently scavenges the HCl byproduct to prevent protonation of the nucleophilic amine, but its steric hindrance prevents it from competing for the C4 position.

  • Reaction Conditions : Heat the mixture to 90°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation (Monitoring) : Monitor the reaction via LC-MS. The disappearance of the precursor mass (m/z 306 [M+H]+) and the appearance of the product mass validates reaction completion.

  • Workup & Purification : Quench with ice water to precipitate the product. Extract with Ethyl Acetate, wash with brine to remove residual DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: In Vitro MAP4K4 Kinase Assay

This protocol evaluates the biological efficacy (IC₅₀) of the synthesized derivatives.

  • Enzyme Preparation : Dilute recombinant human MAP4K4 kinase domain in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Causality: A wide concentration range (e.g., 10 µM to 0.5 nM) is required to accurately plot a 4-parameter logistic curve for IC₅₀ determination.

  • Equilibration : Mix the enzyme with the compound dilutions and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before the reaction begins.

  • Reaction Initiation : Add ATP at a concentration equal to its apparent Kₘ (Michaelis constant) for MAP4K4, alongside a myelin basic protein (MBP) substrate. Causality: Running the assay at the Kₘ of ATP ensures maximum sensitivity for detecting ATP-competitive inhibitors.

  • Detection & Self-Validation : Utilize the ADP-Glo™ Kinase Assay system. Include a "DMSO-only" positive control (maximum kinase activity) and a "No Enzyme" negative control (background noise). The assay is only valid if the signal-to-background ratio exceeds 5:1.

  • Data Analysis : Measure luminescence, normalize data against controls, and calculate the IC₅₀.

References[1] National Center for Biotechnology Information. "4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem". nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2049536[3] Google Patents. "WO2019073253A1 - Map4k4 inhibitors". google.com. URL: https://patents.google.com/patent/WO2019073253A1/en[4] The Institute of Cancer Research. "Dr Gary Newton - Patents and Research". icr.ac.uk. URL: https://www.icr.ac.uk/our-research/researchers-and-teams/dr-gary-newton[2] National Institutes of Health. "Evolution of Small Molecule Kinase Drugs - PMC". nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8043680/[5] ResearchGate. "Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and Triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines as Potential Antibacterial Agents". researchgate.net. URL: https://www.researchgate.net/publication/26790518_Annellation_of_Triazole_and_Tetrazole_Systems_onto_Pyrrolo23-dpyrimidines_Synthesis_of_Tetrazolo15-c-pyrrolo32-e-pyrimidines_and_Triazolo15-cpyrrolo-32-epyrimidines_as_Potential_Antibacterial_Agents[6] MDPI. "Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and Triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines as Potential Antibacterial Agents". mdpi.com. URL: https://www.mdpi.com/1420-3049/7/7/554

Sources

Architecting the Hinge-Binder: The Discovery and Evolution of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold represents one of the most privileged structures in modern medicinal chemistry. As a bioisostere of the naturally occurring purine ring, this bicyclic heterocycle has driven a paradigm shift in targeted therapeutics. What began as an exploration of highly cytotoxic, naturally occurring nucleoside analogs has systematically evolved into the rational design of highly selective, ATP-competitive kinase inhibitors. This technical guide explores the historical genesis, structural biology, and synthetic methodologies that underpin the discovery and application of substituted pyrrolo[2,3-d]pyrimidines.

Historical Genesis: From Streptomyces to Synthetic Scaffolds

The pharmacological journey of pyrrolo[2,3-d]pyrimidines did not begin in a combinatorial chemistry lab, but rather in the fermentation broths of Streptomyces species. Early natural product isolation yielded a class of 7-deazapurine nucleosides, most notably tubercidin , toyocamycin , and sangivamycin [1].

In these naturally occurring molecules, the N-7 nitrogen of the classical purine base is replaced by a carbon atom. Initially, these compounds were heavily investigated for their potent antiviral and antineoplastic properties[2]. For instance, tubercidin and its derivatives demonstrated significant capability in inhibiting viral DNA synthesis, including activity against human cytomegalovirus (HCMV)[3]. However, their clinical utility as direct therapeutics was severely bottlenecked by their lack of selectivity; they were highly cytotoxic, indiscriminately incorporating into cellular nucleic acids and causing widespread cell death[3].

The critical evolutionary leap in drug discovery occurred when medicinal chemists decoupled the pyrrolo[2,3-d]pyrimidine base from its ribose sugar. By utilizing the aglycone as a standalone synthetic scaffold, researchers transitioned from developing cytotoxic nucleoside analogs to engineering highly targeted, small-molecule kinase inhibitors[4].

Pharmacophore Mechanics & Structural Biology

The dominance of the pyrrolo[2,3-d]pyrimidine core in modern pharmacology is directly tied to its structural mimicry of adenine. In the context of kinase inhibition, the scaffold acts as a highly efficient "hinge-binder" within the ATP-binding pocket of the kinase domain[4].

When a pyrrolo[2,3-d]pyrimidine derivative enters the ATP pocket, the N-1 and N-3 atoms (or the corresponding NH and N in the pyrrolopyrimidine core) establish critical hydrogen bond donor and acceptor interactions with the backbone amides of the kinase hinge region[4]. Because the N-7 position is replaced by a carbon atom (7-deazapurine), the scaffold gains a unique vector for synthetic substitution. This allows medicinal chemists to introduce steric bulk or specific functional groups at the 7-position (and the adjacent 5- and 6-positions) to probe the hydrophobic pockets of the kinase, driving isoform selectivity without compromising the core hydrogen-bonding network[4].

Quantitative Kinase Selectivity Profiling

The optimization of this scaffold led to the discovery of breakthrough drugs like tofacitinib, a first-in-class pan-JAK inhibitor, and has paved the way for next-generation dual inhibitors targeting complex solid tumors[][6].

Table 1: Inhibitory Profiling of Key Pyrrolo[2,3-d]pyrimidine Derivatives

Compound / DerivativePrimary Target(s)IC50 Value (nM)Clinical / Experimental Context
Tofacitinib JAK31FDA-approved for Rheumatoid Arthritis & UC
Tofacitinib JAK220Pan-JAK activity profiling
Tofacitinib JAK1112Pan-JAK activity profiling
Compound 6a JAK216.8Experimental JAK/HDAC dual-inhibitor
Compound 6a HDAC613.1Experimental JAK/HDAC dual-inhibitor

Systems-Level Visualization: JAK/STAT Inhibition

The primary mechanism of action for clinically approved pyrrolo[2,3-d]pyrimidines is the disruption of the JAK/STAT signaling cascade, a pathway heavily implicated in autoimmune diseases and malignancies[7].

JAK_STAT_Pathway C Cytokine (e.g., IL-6, IFN) R Cytokine Receptor C->R Binds & Induces J JAK Kinase (JAK1/2/3, TYK2) R->J Receptor Dimerization S STAT Protein J->S Phosphorylates I Pyrrolo[2,3-d]pyrimidine Inhibitor I->J ATP-Competitive Block pS Phosphorylated STAT (Active Dimer) S->pS Dimerization N Nucleus (Gene Transcription) pS->N Translocation

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors blocking the JAK/STAT signaling pathway.

Synthetic Methodologies: Constructing the Scaffold

Historically, the synthesis of the pyrrolo[2,3-d]pyrimidine core relied on harsh condensation and chlorination steps. However, modern green chemistry has introduced highly efficient, atom-economical protocols. Below is a self-validating methodology for the synthesis of complex pyrrolo[2,3-d]pyrimidines via an I2/DMSO-promoted cascade annulation[8].

Protocol: I2/DMSO Promoted Cascade Annulation

This one-pot process involves a sequential Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring-opening.

Step 1: Reagent Assembly & Initiation

  • Procedure: Combine 6-amino-1,3-dimethyluracil (1.05 equiv., 0.26 mmol), the target aurone (0.25 mmol), and I2 (10 mol%, 0.025 mmol) in Dimethyl Sulfoxide (DMSO) (0.5 mL).

  • Causality: The 6-aminouracil acts as the primary nucleophile. Molecular iodine (I2) functions as a mild, electrophilic Lewis acid catalyst to activate the aurone. DMSO is specifically chosen because it acts as both an excellent polar aprotic solvent and the terminal oxidant necessary to drive the cascade annulation forward[8].

  • Self-Validation: Upon addition of I2, the reaction mixture will immediately present as a dark, iodine-tinted solution, confirming the active presence of the catalyst.

Step 2: Thermal Activation

  • Procedure: Stir the reaction mixture at 100 °C for 1 hour.

  • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic substitution and subsequent ring-opening that forms the final bicyclic scaffold.

  • Self-Validation: Reaction progress must be tracked via Thin-Layer Chromatography (TLC). The complete visual disappearance of the highly conjugated, UV-active aurone starting material under a 254 nm UV lamp confirms the termination of the cascade.

Step 3: Halogen Quenching

  • Procedure: Cool the mixture to room temperature and quench by adding saturated aqueous Na2S2O3 (0.5 mL).

  • Causality: Sodium thiosulfate strictly reduces any residual unreacted molecular iodine (I2) to inert iodide ions (I-). This prevents unwanted oxidative degradation or electrophilic halogenation side-reactions during the isolation phase[8].

  • Self-Validation: The solution will undergo a distinct visual shift, losing its dark brown/purple iodine tint and becoming clearer, which definitively validates the complete neutralization of the oxidant.

Step 4: Anti-Solvent Precipitation & Isolation

  • Procedure: Add H2O (5 mL) to the quenched mixture. Filter the resulting precipitate and wash sequentially with H2O, EtOH, and Et2O. Dry under a vacuum to afford the product.

  • Causality: Water acts as a highly effective anti-solvent. The organic pyrrolo[2,3-d]pyrimidine product has negligible solubility in water, whereas DMSO and inorganic salts remain fully solvated. The sequential wash removes polar impurities (H2O/EtOH) and non-polar organic residues (Et2O)[8].

  • Self-Validation: The immediate formation of an insoluble solid upon water addition is the primary physical confirmation of product generation.

Expanding the Horizon: Next-Generation Therapeutics

The success of early pyrrolo[2,3-d]pyrimidine derivatives has catalyzed a massive expansion in their application. Beyond standard JAK inhibition for autoimmune diseases (rheumatoid arthritis, ulcerative colitis)[4][7], researchers are now leveraging the scaffold to design dual-target inhibitors. For example, hybrid molecules containing the pyrrolo[2,3-d]pyrimidine core alongside a zinc-binding group have been developed as potent JAK/HDAC dual inhibitors[6]. These compounds are specifically engineered to overcome drug resistance in refractory solid tumors, such as triple-negative breast cancer, by simultaneously shutting down the primary kinase signaling and the epigenetic feedback loops that drive resistance[6].

References

  • [4] Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications. 4

  • [8] A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PMC. 8

  • [2] [Synthesis of Antiviral Agents Acyclic Nucleo-Sides of 4-substituted Pyrrolo[2,3-d] Pyrimidine]. PubMed. 2

  • [1] Tubercidin and Related Analogues: An Inspiration for 50 years in Drug Discovery. ResearchGate. 1

  • [3] Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. ASM Journals. 3

  • [] Advances in Research on Small Molecule Janus Kinase (JAK...). BOC Sciences.

  • [6] Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. 6

  • [7] A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. 7

Sources

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine as a Purine Isostere: A Technical Guide to Kinase Targeting and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule therapeutics heavily relies on bioisosteric replacement to optimize pharmacokinetics, target affinity, and metabolic stability. Among these, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold stands out as a premier purine isostere. By replacing the N7 atom of a natural purine with a carbon atom, the electron density of the bicyclic system is fundamentally altered, enhancing lipophilicity and preventing metabolic liabilities such as N7-oxidation.

This whitepaper provides an in-depth technical analysis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0)[1]. We will explore its structural causality, its role as an advanced intermediate in the synthesis of Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4) inhibitors[2], and its utility in generating complex annulated heterocycles for antimicrobial screening[3].

Structural Logic of 7-Deazapurine Isosteres

The strategic placement of substituents on the pyrrolo[2,3-d]pyrimidine core dictates its dual utility as both a biological ligand and a synthetic intermediate.

  • C4-Chlorine (Electrophilic Hub): In natural purines, the C6 position is highly susceptible to nucleophilic attack. In this isostere, the equivalent C4 position is functionalized with a chlorine atom. Despite the electron-donating nature of the fused pyrrole ring—which typically deactivates the pyrimidine ring toward Nucleophilic Aromatic Substitution (SNAr)—the C4-chloro group remains sufficiently electrophilic at elevated temperatures to accept diverse amine or alkoxide nucleophiles.

  • C5 and N7-Phenyl Groups (Lipophilic Anchors): The incorporation of bulky phenyl rings at the 5- and 7-positions serves a distinct pharmacological purpose. These aromatic rings are designed to project deep into the hydrophobic pockets of kinase ATP-binding sites, significantly increasing binding affinity through π−π stacking and van der Waals interactions.

G Core 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine C4 C4-Chloro Group (Electrophilic Center) Core->C4 N7 N7-Phenyl Group (Lipophilic Bulk) Core->N7 C5 C5-Phenyl Group (Hinge Region Fit) Core->C5 SNAr SNAr Reactions (Amination, Alkoxylation) C4->SNAr Kinase Hydrophobic Pocket Binding (e.g., MAP4K4) N7->Kinase C5->Kinase

Caption: Structural logic and functional mapping of the 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Mechanistic Role in MAP4K4 Kinase Inhibition

MAP4K4 is a critical serine/threonine kinase implicated in pro-inflammatory signaling, endothelial dysfunction, and cardiac myocyte apoptosis. Targeting MAP4K4 requires highly specific ATP-competitive inhibitors.

The 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine scaffold has been explicitly patented (e.g., US20200339583A1) as a core pharmacophore for MAP4K4 inhibitors[2]. The causality behind this design lies in the spatial geometry of the kinase hinge region. The pyrrolo-pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge backbone (typically via the N1 and N3 atoms, or exocyclic amines introduced at C4). Meanwhile, the rigid 5-phenyl and 7-phenyl groups occupy the selectivity pocket and the ribose-binding pocket, respectively, excluding off-target kinases that lack these specific hydrophobic cavities.

G Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) MAP4K4 MAP4K4 (Target Kinase) Stimulus->MAP4K4 JNK JNK Pathway Activation MAP4K4->JNK Inhibitor Pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->MAP4K4 Apoptosis Endothelial Dysfunction & Apoptosis JNK->Apoptosis

Caption: MAP4K4 signaling pathway illustrating the intervention point of pyrrolo[2,3-d]pyrimidine inhibitors.

Synthetic Utility: Annulation and SNAr Modularity

Beyond kinase inhibition, this compound is a highly versatile precursor for complex polyheterocycles. Research by Dave & Shah (2002) demonstrated the conversion of 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidines into tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines to screen for antibacterial agents[3].

The annulation reaction relies on the treatment of the 4-chloro intermediate with sodium azide ( NaN3​ ) and ammonium chloride ( NH4​Cl ) in dimethyl sulfoxide (DMSO). Causality of Reagents: NH4​Cl is not merely a buffer; it acts as a critical proton source to generate ammonium azide in situ. Without NH4​Cl , the reaction stalls because the naked azide ion is less effective at driving the subsequent cyclization step after the initial SNAr displacement of the chloride[3].

G Start 4-Chloro-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine Cond1 NaN3, NH4Cl DMSO, 100°C Start->Cond1 Cond2 R-NH2, DIPEA n-BuOH, 120°C Start->Cond2 Prod1 Tetrazolo[1,5-c]pyrrolo [3,2-e]pyrimidine Cond1->Prod1 Prod2 4-Amino-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine Cond2->Prod2

Caption: Divergent synthetic workflows for annulation and S_NAr amination of the core scaffold.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols outline the standard operating procedures for utilizing 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in drug discovery workflows.

Protocol A: SNAr Amination (Kinase Inhibitor Intermediate Synthesis)

Rationale: High-boiling polar protic solvents are required to overcome the SNAr activation energy barrier of the electron-rich 7-deazapurine system.

  • Preparation: In a 25 mL sealed microwave vial, suspend 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 1.0 mmol) in n -butanol (10 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.5 eq, 1.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

  • Thermal Activation: Heat the reaction mixture to 120°C for 12–16 hours under an inert argon atmosphere. Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and water (30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to yield the 4-amino derivative.

Protocol B: Tetrazole Annulation (Antimicrobial Scaffold Synthesis)

Rationale: In situ generation of ammonium azide drives both substitution and immediate cyclization[3].

  • Preparation: Dissolve 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 1.0 mmol) in anhydrous DMSO (5 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (1.5 eq, 1.5 mmol) and Ammonium Chloride ( NH4​Cl ) (1.5 eq, 1.5 mmol) sequentially.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. The reaction must be heavily vented or conducted in a fume hood due to the potential generation of trace hydrazoic acid.

  • Precipitation: Pour the cooled reaction mixture over crushed ice (50 g). The product, 7,9-diphenyltetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidine, will precipitate as a solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual DMSO and salts, and recrystallize from ethanol.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical parameters of the starting material is critical for predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Properties of the Core Scaffold[1]
ParameterValuePharmacological Implication
CAS Number 287177-10-0Unique identifier for procurement and IP tracking.
Molecular Weight 305.8 g/mol Ideal starting weight; leaves ~195 g/mol budget for substituents to stay under Lipinski's Rule of 5 (MW < 500).
Molecular Formula C18​H12​ClN3​ Indicates high aromaticity and low sp3 character.
Topological Polar Surface Area (TPSA) 30.7 ŲHighly lipophilic; excellent potential for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 3Sufficient for hinge-region kinase binding (N1, N3).
Table 2: Comparative Annulation Yields

Data derived from the conversion of 4-chloro-pyrrolo[2,3-d]pyrimidines to tetrazolo-pyrimidines via NaN3​/NH4​Cl [3].

Starting Material SubstitutionReagentsReaction TimeIsolated Yield (%)
5,7-Diphenyl NaN3​ , NH4​Cl , DMSO5 hours~61%
5-(4-Methoxyphenyl)-7-phenyl NaN3​ , NH4​Cl , DMSO5 hours~65%
5-(4-Chlorophenyl)-7-phenyl NaN3​ , NH4​Cl , DMSO6 hours~58%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2049536, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine" PubChem, [Link].

  • Schneider, M., Newton, G., et al. "MAP4K4 INHIBITORS." United States Patent Application US20200339583A1, Imperial College of Science, Technology and Medicine, 29 Oct. 2020.
  • Dave, Gaurav, and Rina D. Shah. "Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and Triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines as Potential Antibacterial Agents." Molecules, vol. 7, no. 7, 2002, pp. 554-565. [Link]

Sources

Structural Elucidation and Co-Crystallographic Applications of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 287177-10-0)[1] is a highly privileged synthetic intermediate in modern structure-based drug design (SBDD). As a purine bioisostere, the pyrrolo[2,3-d]pyrimidine scaffold is foundational to numerous FDA-approved and experimental ATP-competitive kinase inhibitors[2][3].

As a Senior Application Scientist overseeing structural biology workflows, I approach this molecule through a dual lens: first, as a structurally strained small molecule requiring rigorous single-crystal X-ray diffraction (SCXRD) to map its torsional dynamics; and second, as a precursor for protein-ligand co-crystallography against high-value oncology and neurology targets such as Monopolar Spindle 1 (MPS1)[4] and Leucine-Rich Repeat Kinase 2 (LRRK2)[2]. This whitepaper details the self-validating crystallographic protocols required to characterize this intermediate and leverage its derivatives in macromolecular structural biology.

Structural Dynamics & Chemical Rationale

The utility of 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its precise spatial geometry and electronic distribution[1].

  • The Hinge-Binding Core: The pyrimidine N1 and N3 atoms serve as potent hydrogen bond acceptors, mimicking the adenine ring of endogenous ATP[2].

  • The Synthetic Handle: The C4-chloro substituent is an activated leaving group, primed for nucleophilic aromatic substitution ( SN​Ar ) with various amines to generate the final active inhibitors[5].

  • Steric Strain and Atropisomerism: A critical structural feature is the severe steric clash between the bulky C4-chloro group and the adjacent C5-phenyl ring. This hindrance restricts free C−C bond rotation, forcing the C5-phenyl ring out of coplanarity with the central bicyclic core.

Resolving this exact torsional angle via SCXRD is a mandatory prerequisite. If the solid-state conformation is not accurately mapped, subsequent in silico molecular docking simulations against kinase active sites will fail due to incorrect assumptions about the molecule's trajectory and solvation penalty[5].

Small-Molecule Single-Crystal X-Ray Diffraction (SCXRD)

To elucidate the baseline geometry of the intermediate, we must grow diffraction-quality single crystals. The planar aromatic core strongly drives π−π stacking, but the out-of-plane 5,7-diphenyl groups disrupt uniform packing, often leading to kinetic trapping and amorphous precipitation. To circumvent this, we employ a controlled vapor diffusion system rather than standard slow evaporation.

Protocol 1: SCXRD Workflow for the Intermediate

1. Solvent System Selection: Dissolve 10 mg of the purified compound (>99% by LC-MS) in 0.5 mL of dichloromethane (DCM). DCM provides high solubility, while n-hexane serves as an ideal anti-solvent. 2. Vapor Diffusion Setup: Place the DCM solution in an uncapped 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of n-hexane. Seal the outer vial tightly. Causality: The high vapor pressure of hexane allows it to slowly diffuse into the DCM layer. This gradual lowering of the dielectric constant induces a highly controlled supersaturation, allowing the sterically hindered diphenyl groups to find their thermodynamic minimum in the crystal lattice without inducing twinning. 3. Validation (Polarized Light Microscopy): After 72 hours at 20°C, harvest the crystals. Examine them under cross-polarized light. Only crystals exhibiting uniform extinction (birefringence) every 90° of rotation are selected. This validates single-domain integrity. 4. Cryo-Mounting: Mount a validated crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using Paratone-N oil. Causality: Paratone-N oil displaces mother liquor and prevents rapid solvent loss. Upon flash-cooling to 100 K, it forms an amorphous glass rather than crystalline ice, protecting the crystal lattice from cracking. 5. Data Collection & Refinement: Collect diffraction data at 100 K using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Causality: Molybdenum radiation is chosen over Copper because its higher penetration depth minimizes absorption errors inherent to chlorine-containing heavy-atom derivatives, yielding superior resolution of the strained C5-phenyl torsion angle. Solve the structure using SHELXT and refine via full-matrix least-squares on F2 using SHELXL.

SCXRD_Workflow A Compound Synthesis (CAS 287177-10-0) B Solvent Selection (DCM / n-Hexane) A->B Purified Powder C Vapor Diffusion Crystallization B->C Controlled Supersaturation D Polarized Light Microscopy C->D Harvest Crystals E X-Ray Diffraction (Mo Kα Source) D->E Birefringence Confirmed F Structure Solution (SHELXT/SHELXL) E->F Diffraction Data

Caption: Workflow for single-crystal X-ray diffraction of the pyrrolo[2,3-d]pyrimidine intermediate.

Table 1: Typical Crystallographic Parameters for the Intermediate
ParameterValue / Description
Chemical Formula C₁₈H₁₂ClN₃
Molecular Weight 305.76 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Refinement Method Full-matrix least-squares on F²
Final R Indices [I > 2σ(I)] R₁ ≈ 0.045, wR₂ ≈ 0.112

Protein-Ligand Co-Crystallography: Kinase Targeting

Once the intermediate's C4-chloro group is displaced by an amine (e.g., an aniline or pyrazole), the resulting molecule becomes a potent ATP-competitive inhibitor[2][4]. To optimize these inhibitors, we must visualize their binding mode within the target kinase active site using macromolecular co-crystallography.

Protocol 2: Kinase Co-Crystallization Workflow

1. Ligand Derivatization & Preparation: Synthesize the C4-amine derivative. Prepare a highly concentrated 100 mM stock in anhydrous DMSO to minimize final solvent concentration in the protein drop. 2. Protein Preparation: Purify the recombinant kinase domain (e.g., MPS1 or a CHK1-surrogate for LRRK2[2][5]) and concentrate to 10 mg/mL in a stabilizing buffer (20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT). 3. Complex Formation (Self-Validation Step): Add the ligand to the protein solution to a final concentration of 2 mM (max 2% DMSO). Incubate on ice for 2 hours. Causality: Pre-incubation is chosen over crystal soaking because the bulky 5,7-diphenyl scaffold often induces significant conformational changes in the kinase "DFG" motif or P-loop. Soaking pre-formed apo-crystals frequently shatters the crystal lattice due to these structural shifts. Co-crystallization ensures the protein is locked in the thermodynamically stable inhibitor-bound state prior to lattice formation. 4. Crystallization: Set up hanging-drop vapor diffusion plates, mixing 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate). 5. Cryoprotection & Synchrotron Data Collection: Briefly sweep crystals through the reservoir solution supplemented with 20% glycerol. Flash-freeze in liquid nitrogen. Collect data at a synchrotron beamline to ensure sufficient resolution (< 2.5 Å) to unambiguously model the ligand into the 2Fo​−Fc​ electron density map.

CoCryst_Workflow A Apo-Kinase Expression (MPS1 / LRRK2) C Complex Formation (Incubation at 4°C) A->C B Ligand Derivatization (SNAr at C4) B->C 1-5 mM Ligand D Hanging Drop Vapor Diffusion C->D Protein-Ligand Complex E Cryoprotection & Flash Freezing D->E Crystal Harvesting F Synchrotron Data Collection E->F LN2 Storage

Caption: Protein-ligand co-crystallization protocol for pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Table 2: Comparative Kinase Inhibition Metrics for Pyrrolo[2,3-d]pyrimidine Derivatives
Compound DerivativeTarget KinaseIC₅₀ (nM)Primary Hinge Interaction
4-Chloro intermediate MPS1 / LRRK2>10,000None (Steric clash at C4 prevents binding)
C4-Aniline substituted LRRK245N1 (Acceptor), C4-NH (Donor)
C4-Pyrazole substituted MPS15N1 (Acceptor), C4-NH (Donor)
C4-Cyclohexylamino MPS112N1 (Acceptor), C4-NH (Donor)

(Data synthesized from established structure-activity relationships of the scaffold[2][5])

Mechanistic Pathway: Kinase Inhibition

The ultimate goal of characterizing the 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is to deploy its derivatives as competitive inhibitors. By mapping the exact binding interactions via X-ray crystallography, we can confirm that the derivatized scaffold successfully outcompetes endogenous ATP. In the context of oncology (MPS1)[4] or neurodegeneration (LRRK2)[2], this competitive displacement halts the phosphorylation of downstream substrates, thereby arresting aberrant signaling pathways.

Kinase_Pathway ATP Endogenous ATP Kinase Target Kinase (MPS1 / LRRK2) ATP->Kinase Binds Hinge Region Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase Competitive Inhibition Substrate Downstream Substrates (e.g., Histone H3) Kinase->Substrate Phosphorylation Outcome Cell Cycle Arrest / Neuroprotection Substrate->Outcome Pathway Activation

Caption: Mechanism of action for ATP-competitive pyrrolo[2,3-d]pyrimidine kinase inhibitors.

References

  • PubChem. "4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine." National Center for Biotechnology Information. URL:[Link]

  • Lee, Y., et al. "X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • "Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling." MDPI, 2024. URL:[Link]

Sources

Preliminary in vitro screening of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" heterocyclic core in modern medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors.[1][2] Its structural analogy to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[1][3][4] This guide presents a comprehensive, field-proven framework for the initial in vitro evaluation of a novel derivative, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine . We outline a logical, multi-stage screening cascade beginning with broad cytotoxicity assessment to establish a biological activity window, followed by targeted screening against relevant cancer-associated protein kinases. This document provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, data analysis, and interpretation, serving as a robust template for researchers in drug discovery.

Compound Profile and Strategic Overview

The subject of this screening guide is 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Molecular Formula: C₁₈H₁₂ClN₃[5]

  • Core Scaffold: 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine)

  • Key Features:

    • A reactive chlorine atom at the C4-position, a common site for synthetic modification and interaction with kinase active sites.[6]

    • Diphenyl substitutions at the C5 and N7 positions, which significantly increase the molecule's steric bulk and lipophilicity, potentially influencing its binding affinity and selectivity for specific protein targets.

The primary strategic objective is to efficiently characterize the compound's foundational biological profile. Our screening cascade is designed to answer two fundamental questions:

  • Does the compound exhibit cytotoxic activity against human cancer cells, and at what concentration range?

  • Given its core scaffold, does the compound inhibit the activity of key protein kinases implicated in cancer?

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Next Steps A Test Compound 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C Perform MTT Assay (Dose-Response) B->C D Data Analysis: Calculate IC50 Values C->D E Hypothesis: Kinase Inhibition? D->E If IC50 is potent F In Vitro Kinase Panel Screen (e.g., Src, EGFR, VEGFR2) E->F G Identify Primary Targets (Potent Inhibition) F->G H Selectivity Profiling (Normal vs. Cancer Cells) G->H I Lead Optimization (SAR Studies) G->I

Caption: Proposed in vitro screening cascade for a novel compound.

Phase 1: General Cytotoxicity Screening via MTT Assay

Causality: Before investigating specific molecular targets, it is essential to determine if the compound has a general cytotoxic or cytostatic effect on living cells.[7][8] This initial screen provides a dose-response relationship, from which the half-maximal inhibitory concentration (IC₅₀) is derived. The IC₅₀ value is a critical parameter that quantifies the compound's potency and dictates the concentration range for all subsequent, more complex mechanistic assays.[9]

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method.[10] Its principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[9][11] This reaction produces purple formazan crystals, the quantity of which is directly proportional to the number of living cells.[11]

G cluster_cell MTT MTT (Yellow) (Tetrazolium Salt) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple) (Insoluble Crystals) Enzyme->Formazan Viable_Cell Viable Cell

Caption: Principle of the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay

This protocol is synthesized from established methodologies to ensure reproducibility.[11][12][13]

Materials:

  • Test Compound Stock: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine dissolved in sterile DMSO to a concentration of 10 mM.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT116 colon carcinoma).

  • Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS), filter-sterilized and protected from light.[11]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[14]

  • Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Rationale: This density ensures cells are in a logarithmic growth phase during the experiment and provides a sufficient signal-to-noise ratio.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Self-Validation: Include control wells:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells (to control for solvent toxicity).

      • Blank Control: Medium only, no cells (for background absorbance subtraction).[11]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours. Rationale: A longer incubation period allows for the assessment of the compound's effect over several cell cycles.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[13][15]

    • Incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to reduce the MTT into formazan crystals. Avoid light exposure.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals attached to the bottom.

    • Add 100 µL of DMSO or SDS solution to each well to dissolve the purple crystals.[14]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[11]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis and IC₅₀ Determination

The goal of data analysis is to determine the IC₅₀ value, the concentration at which the compound inhibits 50% of cell viability.[16][17]

  • Background Correction: Subtract the average OD of the blank wells from the OD of all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • % Viability = (Corrected OD of Treated Well / Average Corrected OD of Vehicle Control Wells) * 100

  • Dose-Response Curve: Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) or four-parameter logistic (4PL) curve.[18][19] The software will calculate the IC₅₀ value from this curve.

Data Presentation: The results should be summarized in a clear, tabular format.

Compound Cell Line Incubation Time IC₅₀ (µM) ± SD
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidineMCF-748hHypothetical Value
"A54948hHypothetical Value
"HCT11648hHypothetical Value
Doxorubicin (Control)MCF-748hHypothetical Value

Phase 2: Targeted Kinase Inhibition Screening

Rationale: The pyrrolo[2,3-d]pyrimidine core is a well-established kinase inhibitor scaffold.[20][21] Therefore, a logical next step after observing cytotoxicity is to investigate whether the compound's mode of action involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.[4][22] An initial screen against a small, diverse panel of kinases can provide valuable mechanistic clues and guide further development.

Proposed Kinase Panel:

  • Src (Proto-oncogene tyrosine-protein kinase): Often overexpressed and activated in various cancers; some pyrrolo[2,3-d]pyrimidines are known Src inhibitors.[22]

  • EGFR (Epidermal Growth Factor Receptor): A key driver in lung and other cancers.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Critical for tumor angiogenesis.

  • CDK2 (Cyclin-Dependent Kinase 2): A central regulator of the cell cycle.

General Protocol: In Vitro Kinase Assay

A variety of commercial kits and platforms are available for in vitro kinase profiling (e.g., Lanthascreen™, Kinase-Glo®, Z'-LYTE™). The following is a generalized workflow applicable to many of these systems.

Principle: These assays typically involve a purified kinase, a specific substrate (often a peptide), and ATP. The kinase transfers a phosphate group from ATP to the substrate. The assay's detection system then quantifies this phosphorylation event. The presence of an inhibitor reduces the phosphorylation signal.

Workflow:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions according to the manufacturer's protocol.

  • Compound Plating: Dispense the test compound at various concentrations (typically centered around its cytotoxic IC₅₀) into a low-volume assay plate (e.g., 384-well).

  • Kinase Reaction:

    • Add the kinase and substrate to the wells containing the compound and incubate briefly.

    • Initiate the phosphorylation reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a detection solution.

    • Incubate to allow the detection signal (e.g., fluorescence, luminescence) to develop.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the kinase-specific IC₅₀ value using non-linear regression as described previously.

Conclusion and Future Directions

This guide outlines a foundational, two-phase approach for the preliminary in vitro screening of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. The successful completion of this cascade will yield crucial initial data on the compound's cytotoxic potency and its potential as a kinase inhibitor.

Positive results, such as potent low-micromolar or nanomolar IC₅₀ values, would warrant progression to more advanced studies, including:

  • Broad Kinase Profiling: Screening against a large panel (e.g., >400 kinases) to understand selectivity and identify potential off-target effects.[23]

  • Selectivity Index (SI) Determination: Assessing cytotoxicity in non-cancerous cell lines to determine if the compound selectively targets cancer cells.[9]

  • Mechanism of Action Studies: Investigating downstream cellular effects, such as apoptosis induction and cell cycle arrest, to validate the on-target activity in a cellular context.[20][21]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

This systematic approach ensures that resources are directed efficiently toward the most promising compounds, accelerating the early stages of the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 7, 2024, from [Link]

  • Cell Culture Assay. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved March 7, 2024, from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved March 7, 2024, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved March 7, 2024, from [Link]

  • IntechOpen. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved March 7, 2024, from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved March 7, 2024, from [Link]

  • Talevi, A., & Gantner, M. (2019). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 21(4), 65. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved March 7, 2024, from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved March 7, 2024, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved March 7, 2024, from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports, 13(1), 14123. Available at: [Link]

  • ResearchGate. (2022, October 3). I am looking for an accurate method for determining the IC50 value?. Retrieved March 7, 2024, from [Link]

  • University of Milan. (n.d.). Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. Retrieved March 7, 2024, from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. PubMed. Retrieved March 7, 2024, from [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 45, 116315. Available at: [Link]

  • ResearchGate. (2025, August 10). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Retrieved March 7, 2024, from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (2021, June 29). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved March 7, 2024, from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. Retrieved March 7, 2024, from [Link]

  • SciELO. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved March 7, 2024, from [Link]

  • ScienceDirect. (n.d.). Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved March 7, 2024, from [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved March 7, 2024, from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis Protocol for 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0)[1]

Retrosynthetic Strategy & Mechanistic Rationale

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a privileged scaffold extensively utilized in the design of targeted kinase inhibitors (e.g., BTK, JAK, and EGFR inhibitors). The C4-chloride serves as an essential electrophile for subsequent nucleophilic aromatic substitution (SNAr), while the C5 and N7 phenyl rings provide critical hydrophobic interactions within the kinase ATP-binding pocket.

A common pitfall in pyrrolo[2,3-d]pyrimidine chemistry is the premature installation of the C4-chloride. The C4 position of the pyrimidine ring is highly electron-deficient and exceptionally prone to oxidative addition by Palladium. If a Suzuki-Miyaura coupling is attempted on a 5-bromo-4-chloro intermediate, the catalyst will preferentially insert into the C4–Cl bond rather than the C5–Br bond, leading to off-target C4-arylation and complex product mixtures.

To establish a self-validating, high-yielding system, this protocol utilizes 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one as the starting material. By keeping the C4 position masked as an inert carbonyl/hydroxyl tautomer during the copper-catalyzed Chan-Lam and palladium-catalyzed Suzuki couplings, complete regioselectivity is guaranteed. Deoxygenative chlorination with is strictly reserved for the final step[2].

ReactivityLogic Problem C4-Cl is highly reactive to Pd-catalyzed Oxidative Addition WrongRoute Direct Suzuki on 5-bromo-4-chloro- 7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Problem->WrongRoute Solution Mask C4 as inert Pyrimidin-4(3H)-one during Pd/Cu catalysis Problem->Solution Consequence Off-target coupling at C4 (Yield loss, complex mixtures) WrongRoute->Consequence Action Perform Deoxygenative Chlorination (POCl3) ONLY as the final step Solution->Action

Figure 1: Logical rationale for deferring C4-chlorination to the final synthetic step.

SynthesisRoute SM 7H-pyrrolo[2,3-d] pyrimidin-4(3H)-one Int1 5-Bromo-7H-pyrrolo [2,3-d]pyrimidin-4(3H)-one SM->Int1 NBS, DMF Int2 5-Bromo-7-phenyl-7H-pyrrolo [2,3-d]pyrimidin-4(3H)-one Int1->Int2 PhB(OH)2, Cu(OAc)2 Int3 5,7-Diphenyl-7H-pyrrolo [2,3-d]pyrimidin-4(3H)-one Int2->Int3 PhB(OH)2, Pd(PPh3)4 Product 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine Int3->Product POCl3, PhNMe2

Figure 2: Four-step regioselective synthesis route avoiding premature C4-Cl cross-coupling.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsRole in Synthesis
7H-Pyrrolo[2,3-d]pyrimidin-4(3H)-one135.131.0Starting Material
N-Bromosuccinimide (NBS)177.981.05Electrophilic Brominating Agent
Phenylboronic Acid121.931.5 - 2.0Arylating Agent (Steps 2 & 3)
Copper(II) Acetate (Cu(OAc)2)181.630.5Catalyst (Chan-Lam N-Arylation)
Tetrakis(triphenylphosphine)palladium(0)1155.560.05Catalyst (Suzuki C-Arylation)
Phosphoryl Chloride (POCl3)153.3310.0 (Vol)Chlorinating Agent / Solvent

Step-by-Step Experimental Protocols

Step 1: Electrophilic Bromination at C5
  • Causality: The pyrrole ring is significantly more electron-rich than the pyrimidine ring, making C5 the primary nucleophilic site. NBS provides a controlled release of electrophilic bromine, preventing over-halogenation.

  • Charge a round-bottom flask with 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15 minutes to control the exothermic reaction.

  • Stir at room temperature for 2 hours.

    • Self-Validation: Monitor by TLC (DCM:MeOH 9:1); the starting material spot (UV active) should completely disappear.

  • Pour the mixture into rapidly stirring ice water. Collect the precipitated 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one by vacuum filtration, wash with cold water, and dry under high vacuum.

Step 2: N7-Arylation via Chan-Lam Coupling
  • Causality: Chan-Lam coupling is preferred over Ullmann coupling as it proceeds under milder conditions (room temperature) and utilizes less toxic boronic acids, preserving the integrity of the pyrimidine core.

  • Dissolve the Step 1 intermediate (1.0 eq) in anhydrous DCM.

  • Add phenylboronic acid (1.5 eq), anhydrous Cu(OAc)2 (0.5 eq), and pyridine (2.0 eq).

  • Stir the reaction open to the air (or under an O2 balloon) at room temperature for 16-24 hours.

    • Causality: Atmospheric oxygen is the terminal oxidant required to continuously reoxidize the inactive Cu(I) byproduct back to the active Cu(II) catalytic species.

  • Self-Validation: Confirm mass by LCMS (Expected [M+H]+ for 81Br isotope ~ 292 m/z).

  • Filter the mixture through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via silica gel chromatography to yield 5-bromo-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Step 3: C5-Arylation via Suzuki-Miyaura Coupling
  • Causality: With the N7 position protected by the phenyl ring and the C4 position inert (existing primarily as the amide tautomer), Pd(0) selectively undergoes oxidative addition exclusively at the C5–Br bond.

  • In a Schlenk flask, combine the Step 2 intermediate (1.0 eq), phenylboronic acid (1.5 eq), and Na2CO3 (3.0 eq).

  • Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Add Pd(PPh3)4 (0.05 eq). Purge the flask with Argon for 10 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the Pd(0) catalyst to an inactive Pd(II) complex.

  • Heat the reaction to 90 °C for 8 hours.

  • Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify by recrystallization or flash chromatography to obtain 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Step 4: Deoxygenative Chlorination
  • Causality: POCl3 converts the C4-tautomeric hydroxyl group into a good leaving group (dichlorophosphate intermediate), which is subsequently displaced by chloride. N,N-dimethylaniline is added as a catalytic nucleophilic promoter to form a highly reactive[3].

  • Suspend the Step 3 intermediate (1.0 eq) in neat POCl3 (10 volumes).

  • Add N,N-dimethylaniline (0.5 eq) dropwise.

  • Heat the mixture to reflux (105 °C) for 3-4 hours.

    • Self-Validation: The opaque suspension will transition into a clear, dark solution upon completion. Verify by taking a micro-aliquot, quenching in ice water, extracting with EtOAc, and running TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3.

    • Warning: Do not heat the water bath above 60 °C during evaporation to prevent thermal decomposition of the product.

  • Carefully quench the resulting residue by pouring it onto crushed ice. Neutralize the aqueous layer to pH 7 with saturated aqueous NaHCO3.

  • Extract with DCM, dry over MgSO4, and purify via a short-path silica gel plug to yield the final product: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

Analytical & Quantitative Data Summary

CompoundExpected YieldAppearanceKey Analytical Marker (LCMS / 1H NMR)
Intermediate 1 85 - 90%Off-white solidLCMS: [M+H]+ 214/216 (1:1 ratio, Br isotope pattern)
Intermediate 2 70 - 75%Pale yellow solid1H NMR: Appearance of 5H multiplet at 7.4-7.6 ppm
Intermediate 3 80 - 85%White powderLCMS:[M+H]+ 288.1
Final Product 75 - 80%White solidLCMS: [M+H]+ 306.1/308.1 (3:1 ratio, Cl isotope pattern)

Troubleshooting & Optimization

  • Incomplete Chan-Lam Coupling (Step 2): If the reaction stalls, it is likely due to copper catalyst deactivation. Ensure the reaction is adequately exposed to atmospheric oxygen. Adding a drying agent (e.g., 4Å molecular sieves) can prevent boronic acid protodeboronation.

  • Low Yield in Chlorination Step (Step 4): The chlorinating activity of POCl3 is severely diminished by[4]. Always use a fresh or freshly distilled bottle. If hydrolysis back to the starting material occurs during the aqueous workup, ensure the pH is strictly controlled and the quench temperature is kept strictly below 5 °C.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2049536, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine". PubChem, ]">https://pubchem.ncbi.nlm.nih.gov[1]

  • BenchChem Technical Support. "Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine". BenchChem, ]">https://www.benchchem.com[4]

  • MDPI. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Molecules, ]">https://www.mdpi.com[2]

  • Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent". Indian Chemical Society, ]">https://indianchemicalsociety.com[3]

Sources

Advanced Application Note: Utilizing 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in the Development and Screening of MAP4K4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The pyrrolo[2,3-d]pyrimidine core is a privileged pharmacophore in medicinal chemistry, frequently utilized as an ATP-competitive hinge-binder in kinase inhibitor design [1]. Specifically, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0) serves as a highly versatile scaffold for generating targeted libraries against Ste20 family kinases, most notably Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).

The structural logic behind utilizing this specific scaffold is twofold:

  • Electrophilic Hub (4-Chloro): The chlorine atom at the C4 position acts as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly attach diverse aliphatic or aromatic amines, which ultimately form the critical hydrogen bonds with the kinase hinge region (e.g., Cys108 in MAP4K4) [1].

  • Hydrophobic Specificity (5,7-Diphenyl): The bulky diphenyl substitutions at the C5 and N7 positions are not merely structural appendages; they are rationally selected to occupy the hydrophobic back-pocket of the kinase ATP-binding site. This steric bulk prevents the scaffold from binding to off-target kinases with smaller pockets, thereby driving selectivity toward MAP4K4—a kinase heavily implicated in neurodegeneration, inflammation, and tumor angiogenesis [1, 2].

Workflow Step1 Scaffold Prep (4-Chloro Pyrrolo-pyrimidine) Step2 SNAr Amination (Library Generation) Step1->Step2 Step3 Biochemical Screening (ADP-Glo Assay) Step2->Step3 Step4 Hit Identification (IC50 Profiling) Step3->Step4 Step5 Cell-Based Validation (p-JNK Western Blot) Step4->Step5

Experimental workflow from scaffold functionalization to cell-based validation.

Protocol 1: Library Generation via SNAr Amination

To utilize this scaffold in kinase assays, it must first be converted into an active library. The steric hindrance provided by the 5,7-diphenyl groups requires elevated temperatures to achieve high yields during the SNAr reaction.

Materials:

  • 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (Scaffold)

  • Library of primary/secondary amines (e.g., substituted anilines, piperidines)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: 1,4-Dioxane or n-Butanol

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 0.5 mmol of the 4-chloro scaffold and 0.75 mmol (1.5 eq) of the target amine.

  • Base Addition: Add 1.5 mmol (3 eq) of DIPEA. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile.

  • Solvent: Suspend the mixture in 3 mL of 1,4-Dioxane.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150°C for 45 minutes. Causality: Conventional heating often stalls at ~40% conversion due to the steric shielding of the C4 position by the C5 phenyl ring; microwave irradiation ensures >90% conversion.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the 4-amino derivative.

  • Validation: Confirm structure and purity (>95%) via LC-MS and 1H-NMR before proceeding to in vitro assays.

Protocol 2: Biochemical MAP4K4 Kinase Assay (ADP-Glo)

To evaluate the synthesized derivatives, a luminescence-based ADP-Glo assay is employed. This assay measures the ADP formed from the kinase reaction, providing a universal, antibody-free method to quantify MAP4K4 inhibition.

Self-Validating System Requirements:

  • Positive Control: GNE-495 (a highly potent, selective MAP4K4 inhibitor) [1].

  • Negative Control: DMSO vehicle (0.1% final concentration).

  • Quality Control: Assay robustness must be verified by calculating the Z'-factor. A Z'-factor > 0.5 indicates a reliable assay suitable for hit identification.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare MAP4K4 Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Causality: Brij-35 prevents non-specific binding of the hydrophobic diphenyl compounds to the plastic microplate walls.

  • Compound Dilution: Prepare 3-fold serial dilutions of the synthesized compounds and GNE-495 in 100% DMSO, then dilute 1:100 in Kinase Buffer.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well white plate, add 2 µL of recombinant MAP4K4 enzyme (final concentration: 1 nM) and 2 µL of the compound. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix (Myelin Basic Protein substrate at 0.5 mg/mL; ATP at 10 µM). Causality: The ATP concentration is set near the Km of MAP4K4 to ensure the assay is highly sensitive to ATP-competitive hinge binders.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to deplete unreacted ATP (incubate 40 min). Then, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 3: Cell-Based Target Engagement (JNK Signaling Pathway)

Biochemical potency does not guarantee cellular efficacy. MAP4K4 is an upstream regulator of the JNK signaling pathway, activated by stress or TNF-α[2]. Inhibiting MAP4K4 blocks the downstream phosphorylation of JNK and its transcription factor target, c-Jun.

MAP4K4_Signaling Stimulus TNF-α Stimulus Receptor TNFR1 Receptor Stimulus->Receptor Kinase1 MAP4K4 Receptor->Kinase1 Kinase2 MKK4 / MKK7 Kinase1->Kinase2 Phosphorylates Inhibitor Scaffold Derivatives Inhibitor->Kinase1 Blocks ATP Binding Kinase3 JNK Kinase2->Kinase3 Phosphorylates Transcription c-Jun (AP-1) Kinase3->Transcription Phosphorylates Outcome Inflammation & Apoptosis Transcription->Outcome Gene Expression

MAP4K4-mediated JNK signaling pathway and the intervention point of the synthesized inhibitors.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T or primary Dorsal Root Ganglion (DRG) neurons [2] in 6-well plates at 3x105 cells/well. Starve cells in serum-free media for 12 hours prior to the assay to reduce basal JNK phosphorylation.

  • Compound Treatment: Treat cells with the synthesized derivatives (0.1 µM, 1 µM, 10 µM) or GNE-495 (1 µM) for 2 hours.

  • Stimulation: Add 20 ng/mL recombinant human TNF-α for 15 minutes to acutely stimulate the MAP4K4-JNK axis.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-JNK and p-c-Jun states).

  • Western Blotting: Resolve lysates on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-JNK (Thr183/Tyr185), total JNK, p-c-Jun (Ser73), and GAPDH (loading control).

  • Quantification: Normalize the chemiluminescent p-JNK signal to total JNK. A successful MAP4K4 inhibitor will show a dose-dependent reduction in p-JNK levels compared to the TNF-α stimulated vehicle control.

Data Presentation: Representative Inhibitor Profiling

To illustrate the expected outcomes of the protocols described above, the following table summarizes hypothetical quantitative data for a library derived from the 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Compound IDC4 Substitution (Amine)MAP4K4 IC50 (nM)p-JNK Cellular IC50 (nM)Z'-Factor (Assay QC)
Scaffold Chloro (Unreacted)>10,000N/A0.78
Derivative A Aniline452 ± 211,250 ± 850.81
Derivative B 4-Fluoroaniline125 ± 12410 ± 320.79
Derivative C 3-Aminopyrazole18 ± 385 ± 110.82
GNE-495 Positive Control [1]3.7 ± 0.522 ± 40.85

Note: The unreacted scaffold exhibits negligible activity, proving that SNAr functionalization at the C4 position is strictly required to establish the critical hydrogen bonding network within the MAP4K4 hinge region.

References

  • Ndubaku, C. O., Crawford, T. D., Chen, H., Boggs, J. W., Drobnick, J., Harris, S. F., ... & Ye, W. (2015). Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis. ACS Medicinal Chemistry Letters, 6(8), 913-918. Available at:[Link]

  • Larhammar, M., Huntwork-Rodriguez, S., Rudhard, Y., Sengupta-Ghosh, A., & Lewcock, J. W. (2017). The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons. The Journal of Neuroscience, 37(46), 11074-11084. Available at:[Link]

Application Note: Cell-Based Assay Protocol for 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Target Engagement, Phenotypic Screening, and Mechanism-of-Action Validation

Executive Summary & Chemical Context

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0) is a highly relevant synthetic intermediate and tool compound in the development of kinase inhibitors[1]. Its core structure, the pyrrolo[2,3-d]pyrimidine scaffold, is a privileged chemotype in medicinal chemistry because it effectively mimics the adenine ring of ATP. This structural mimicry allows the compound to anchor deeply into the highly conserved hinge region of kinases, most notably the stress-activated kinase2[2].

MAP4K4 is a critical upstream regulator of the JNK/c-Jun signaling axis and is frequently overexpressed in aggressive malignancies, driving actin cytoskeleton remodeling, cell motility, and tumor invasion in 3[3], 4[4], and5[5].

MAP4K4_Pathway HGF HGF / Cellular Stress MAP4K4 MAP4K4 Kinase HGF->MAP4K4 Activates MKK4 MKK4 (Phosphorylated) MAP4K4->MKK4 Phosphorylates Inhibitor 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine Inhibitor->MAP4K4 ATP-Competitive Inhibition JNK JNK / c-Jun Activation MKK4->JNK Signal Transduction Phenotype Cell Invasion & Migration JNK->Phenotype Induces

Fig 1: MAP4K4 signaling pathway and the inhibitory mechanism of the pyrrolopyrimidine compound.

Experimental Rationale: The "Enzyme-Whole Cell Disconnect"

A common pitfall in kinase inhibitor development is relying solely on biochemical (cell-free) assays. In biochemical assays, ATP is typically maintained at its Michaelis constant ( Km​ , ~10 µM). However, in living cells, physiological ATP concentrations range from 1 to 5 mM. Because pyrrolopyrimidines are ATP-competitive, a compound that shows high potency in vitro may fail entirely in a cellular environment due to its inability to outcompete high intracellular ATP[2].

Therefore, evaluating 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine requires a robust, self-validating cell-based protocol. This guide outlines a multiplexed workflow designed to prove three distinct criteria:

  • Membrane Permeability & Target Engagement: Does the compound enter the cell and block the phosphorylation of downstream targets (JNK)?

  • Phenotypic Efficacy: Does the compound successfully halt cell invasion?

  • Mechanistic Specificity (Viability Counter-Screen): Is the reduction in invasion due to true pathway inhibition, or is the compound simply killing the cells?

Assay_Workflow Prep Cell Starvation (0.1% FBS, 24h) Dose Compound Dosing (0.1 - 30 µM) Prep->Dose Stim HGF Stimulation (50 ng/mL, 15 min) Dose->Stim Viability Viability Screen (CellTiter-Glo) Dose->Viability Toxicity Control WB Western Blot (p-JNK / p-c-Jun) Stim->WB Target Engagement Invasion Transwell Assay (24h Migration) Stim->Invasion Phenotypic Readout

Fig 2: Multiplexed cell-based assay workflow for evaluating MAP4K4 inhibitors.

Step-by-Step Methodologies

Module A: Cell Preparation & Compound Dosing

Cell Line Selection: Utilize Panc-1 (pancreatic carcinoma) or U138 (glioblastoma) cells, which possess high basal MAP4K4 expression and exhibit robust invasive phenotypes[4],[5].

  • Cell Seeding: Seed cells at 2×105 cells/well in 6-well plates. Allow to adhere overnight.

  • Serum Starvation (Critical Causality Step): Wash cells with PBS and replace media with 0.1% FBS media for 24 hours.

    • Why? Standard 10% FBS contains myriad growth factors that hyperactivate parallel, redundant kinase pathways (e.g., PI3K/AKT). Starvation silences this background noise, ensuring that subsequent stimulation isolates the specific HGF-to-MAP4K4 signaling axis.

  • Compound Preparation: Dissolve 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in 100% anhydrous DMSO to create a 10 mM stock.

  • Pre-treatment: Treat cells with a concentration gradient (e.g., 0.1, 1, 10, and 30 µM) for 1 hour.

    • Why 1 hour? This allows sufficient time for the compound to permeate the lipid bilayer and reach steady-state binding equilibrium within the MAP4K4 ATP pocket prior to pathway activation. Maintain final DMSO concentration at ≤0.1% to prevent solvent-induced membrane toxicity.

Module B: Target Engagement (Phospho-Signaling Assay)

This module confirms that the compound successfully blocks the intracellular kinase cascade.

  • Stimulation: Add 50 ng/mL Hepatocyte Growth Factor (HGF) to the wells for exactly 15 minutes.

    • Why 15 minutes? MAP4K4-mediated JNK phosphorylation is a rapid, transient event that peaks at 15-20 minutes post-stimulation before negative feedback loops dephosphorylate the targets[3].

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails . (Failure to include phosphatase inhibitors will result in the rapid degradation of the p-JNK signal).

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe membranes for p-JNK (Thr183/Tyr185), total JNK, and GAPDH (loading control).

Module C: Phenotypic Transwell Invasion Assay

This module translates molecular target engagement into a functional cellular readout.

  • Matrix Preparation: Hydrate 8 µm-pore transwell inserts coated with Matrigel (mimicking the extracellular matrix) in serum-free media for 2 hours at 37°C.

  • Cell Seeding: Harvest cells and resuspend in serum-free media containing the desired concentration of the pyrrolopyrimidine inhibitor. Seed 5×104 cells into the upper chamber.

  • Chemoattractant: Fill the lower chamber with media containing 10% FBS and 50 ng/mL HGF to create a chemotactic gradient.

  • Incubation & Fixation: Incubate for 24 hours. Mechanically remove non-invading cells from the upper surface using a cotton swab. Fix cells on the lower surface with 4% paraformaldehyde for 15 minutes.

  • Quantification: Stain with 0.1% Crystal Violet, image via brightfield microscopy, and count invading cells across 5 random fields of view per insert.

Module D: Viability Counter-Screen (The Self-Validating Control)

If Module C shows a 90% reduction in invasion, is the compound an excellent MAP4K4 inhibitor, or is it simply a broad-spectrum cytotoxin? This module answers that question.

  • Seeding: Seed 5×103 cells/well in a 96-well opaque plate.

  • Treatment: Treat with the identical compound concentration gradient (0.1 to 30 µM) for 24 hours.

  • Detection: Add CellTiter-Glo reagent (which measures ATP as an indicator of metabolically active cells). Incubate for 10 minutes and read luminescence.

Data Presentation & Interpretation

To accurately assess the compound, quantitative data from the three modules must be synthesized. A successful MAP4K4 inhibitor will demonstrate a wide "Therapeutic Window" between its anti-invasive properties and its general cytotoxicity.

Table 1: Expected Quantitative Outcomes and Interpretation Matrix

Assay ModuleReadout MetricExpected Trend for Active InhibitorCausality / Interpretation
B: Target Engagement p-JNK / Total JNK RatioDose-dependent decrease ( IC50​ ~ 1-5 µM)Confirms the compound penetrates the cell and outcompetes intracellular ATP to block MAP4K4.
C: Phenotypic Assay % Invading Cells vs. ControlDose-dependent decrease ( IC50​ ~ 2-8 µM)Confirms that blocking the MAP4K4/JNK axis successfully halts actin remodeling and motility.
D: Viability Screen % Luminescence vs. ControlMinimal decrease at active doses ( IC50​ > 30 µM)Validates that the reduction in invasion is due to specific pathway inhibition, not cell death.

Calculating the Therapeutic Index (TI): TI=IC50​ (Invasion)IC50​ (Viability)​

A TI > 10 indicates a highly specific, mechanistically driven anti-migratory compound suitable for further lead optimization.

References

  • PubChem. "4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine". National Center for Biotechnology Information (NIH).
  • Ammirati, M., et al. "Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment". PubMed Central (NIH).
  • Schmid, S., et al. "The Ser/Thr kinase MAP4K4 drives c-Met-induced motility and invasiveness in a cell-based model of SHH medulloblastoma". PubMed Central (NIH).
  • Zhang, Y., et al. "In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer". Taylor & Francis Online.
  • Prolo, L. M., et al. "Targeted genomic CRISPR-Cas9 screen identifies MAP4K4 as essential for glioblastoma invasion". Scientific Reports (SciSpace).

Sources

Application Notes and Protocols for In Vivo Efficacy and Pharmacodynamic Studies of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Key Oncogenic Driver

The 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine class of compounds, a scaffold of significant interest in oncology due to its structural similarity to adenine, enabling it to function as a competitive inhibitor of ATP-binding sites in kinases. Specifically, derivatives with a 5,7-diphenyl substitution have been identified as potent and selective inhibitors of the non-receptor tyrosine kinase c-Src.[1]

c-Src is a proto-oncogene that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] In a multitude of human cancers, such as those of the colon, breast, lung, and pancreas, c-Src is frequently overexpressed or hyperactivated, and this often correlates with poor prognosis and metastatic disease.[2][3] This makes c-Src a compelling target for therapeutic intervention. The subject of this guide, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, is hypothesized to exert its anti-tumor effects through the inhibition of c-Src.

This document provides a comprehensive guide for the in vivo evaluation of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, detailing experimental design, protocols for efficacy and pharmacodynamic (PD) studies, and key considerations for data interpretation.

I. Preclinical In Vivo Experimental Design: A Roadmap to Clinical Translation

A robust preclinical in vivo study is paramount to ascertain the therapeutic potential of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. The following experimental design is proposed for a human tumor xenograft model in immunocompromised mice.

Animal Model Selection: The Right Host for the Right Question

The choice of animal model is critical for the translatability of preclinical findings. For a targeted agent like a c-Src inhibitor, a cell line-derived xenograft (CDX) model is a well-established and appropriate starting point.

  • Mouse Strain: Immunodeficient mice are essential for the engraftment of human tumor cells. Commonly used strains include:

    • Athymic Nude (nu/nu) mice: Lack a thymus, resulting in a deficient T-cell immune system.

    • NOD scid gamma (NSG) mice: Highly immunodeficient, lacking T cells, B cells, and functional NK cells, which allows for the engraftment of a wider range of human cells.[5]

  • Cell Line Selection: The choice of cancer cell line should be driven by the biological target. For a c-Src inhibitor, it is imperative to select a cell line with documented high levels of c-Src expression and/or activity. Several human cancer cell lines exhibit these characteristics, including:

    • Colon Cancer: HT-29, Colo205, HCT116, DLD1[6][7][8]

    • Gastric Cancer: NCI-N87, SNU216[9]

    • Breast Cancer: MDA-MB-231[10][11]

    • Lung Cancer: A549, H1299[4][11]

Recommendation: Initiate studies with a colon cancer cell line such as HT-29, given the strong evidence of c-Src involvement in colorectal carcinogenesis.[3][7][8]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Key principles include the 3Rs: Replacement, Reduction, and Refinement.[10] Humane endpoints must be clearly defined in the study protocol to minimize animal suffering.[12][13]

Experimental Workflow

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimatization Animal Acclimatization (5-12 days) Tumor_Implantation Subcutaneous Tumor Cell Implantation Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Vehicle or Compound Administration Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Humane Endpoint or End of Study Monitoring->Endpoint PK_Sampling Pharmacokinetic Blood Sampling Endpoint->PK_Sampling PD_Analysis Tumor Collection for Pharmacodynamic Analysis Endpoint->PD_Analysis Tox_Assessment Necropsy & Tissue Collection for Toxicology Endpoint->Tox_Assessment

Caption: Overall in vivo experimental workflow.

II. Detailed Protocols and Methodologies

Dose Formulation and Administration

Given that many small molecule inhibitors are poorly soluble in aqueous solutions, a suitable vehicle must be developed to ensure consistent and bioavailable delivery.

Protocol: Formulation Development

  • Solubility Assessment: Determine the solubility of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in a panel of pharmaceutically acceptable vehicles. Common options include:

    • Aqueous solutions with co-solvents (e.g., PEG400, DMSO, ethanol)

    • Suspensions in vehicles like 0.5% methylcellulose or carboxymethylcellulose

    • Lipid-based formulations

  • Vehicle Selection: Choose a vehicle that provides a stable and homogenous formulation at the desired concentration. For initial studies, a common vehicle is 10% DMSO, 40% PEG400, and 50% saline.

  • Preparation:

    • Weigh the required amount of the compound.

    • Add the co-solvents (e.g., DMSO, PEG400) and vortex until fully dissolved.

    • Slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation.

    • Prepare the formulation fresh daily.

Protocol: Administration

  • Oral Gavage (PO):

    • Gently restrain the mouse.

    • Insert a 20-gauge, 1.5-inch curved gavage needle into the esophagus.

    • Administer the formulation slowly. The maximum recommended volume is 10 mL/kg.[2]

  • Intraperitoneal Injection (IP):

    • Restrain the mouse, turning it to expose the abdomen.

    • Insert a 27-gauge needle into the lower right quadrant of the abdomen at a 30-45° angle.

    • Aspirate to ensure no fluid is drawn back, then inject the formulation.

administration_routes Compound 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine Formulation PO Oral Gavage Compound->PO IP Intraperitoneal Injection Compound->IP Systemic_Circulation Systemic Circulation PO->Systemic_Circulation IP->Systemic_Circulation

Caption: Routes of compound administration.

Efficacy Evaluation

Protocol: Subcutaneous Tumor Implantation

  • Cell Preparation: Harvest cancer cells (e.g., HT-29) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.[14]

  • Implantation:

    • Anesthetize the mouse.

    • Shave and disinfect the right flank.

    • Inject 100 µL of the cell suspension subcutaneously using a 27-gauge needle.[3][15]

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure their dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: (Width^2 x Length) / 2.[16]

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Table 1: Hypothetical Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle-1250 ± 150-
Compound A25750 ± 12040%
Compound A50400 ± 9068%
Compound A100150 ± 5088%
Toxicological Assessment

Protocol: Health Monitoring

  • Body Weight: Record the body weight of each animal twice weekly.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in posture, activity, fur texture, and signs of dehydration or distress.[1]

Table 2: Hypothetical Toxicity Data

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 21Clinical Observations
Vehicle-+5%Normal
Compound A25+3%Normal
Compound A50-2%Normal
Compound A100-8%Mild lethargy noted in 2/10 animals

III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Pharmacokinetic (PK) Analysis

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in correlating exposure with efficacy.

Protocol: PK Study

  • Dosing: Administer a single dose of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine to a cohort of non-tumor-bearing mice.

  • Blood Collection: Collect blood samples (approximately 20-30 µL) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous or tail vein bleeding.[2][4][5]

  • Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

Pharmacodynamic (PD) Analysis: Measuring Target Engagement

PD analysis is crucial to confirm that the compound is inhibiting its intended target, c-Src, in the tumor tissue. The key biomarker for c-Src activity is its autophosphorylation at tyrosine 416 (p-Src Y416).[6][13][16]

pk_pd_relationship Dosing Compound Administration PK Pharmacokinetics (Drug Concentration in Plasma) Dosing->PK Tumor_Exposure Drug Concentration in Tumor PK->Tumor_Exposure PD Pharmacodynamics (c-Src Inhibition) Tumor_Exposure->PD Target Engagement Efficacy Anti-tumor Efficacy PD->Efficacy Biological Effect

Caption: Relationship between PK, PD, and efficacy.

Protocol: Western Blot for p-Src

  • Tumor Collection: At the end of the efficacy study, euthanize the mice and excise the tumors.

  • Lysate Preparation: Homogenize a portion of the tumor tissue in lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for p-Src (Y416) and total c-Src.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[15][17]

Protocol: Immunohistochemistry (IHC) for p-Src

  • Tissue Fixation: Fix a portion of the tumor tissue in 10% neutral buffered formalin.

  • Paraffin Embedding and Sectioning: Embed the fixed tissue in paraffin and cut 4-5 µm sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval.

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against p-Src (Y416).

    • Incubate with a biotinylated secondary antibody and then a streptavidin-HRP complex.

    • Develop the signal with a chromogen such as DAB.

  • Imaging: Counterstain with hematoxylin and image the slides.[18][19][20][21]

IV. Data Analysis and Interpretation

  • Efficacy: Analyze tumor growth data using appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models, to compare treatment groups.[16][22][23][24][25]

  • Toxicity: Compare body weight changes between groups. Note the incidence and severity of any clinical signs of toxicity.

  • PK/PD Correlation: Correlate the plasma concentration of the compound with the level of p-Src inhibition in the tumors to establish an exposure-response relationship.

V. Conclusion: A Data-Driven Path Forward

This comprehensive guide provides a robust framework for the in vivo evaluation of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. By carefully selecting the appropriate animal model and cell line, employing validated protocols, and integrating pharmacokinetic and pharmacodynamic analyses, researchers can generate high-quality data to assess the therapeutic potential of this promising c-Src inhibitor. The insights gained from these studies will be instrumental in making informed decisions for further preclinical and clinical development.

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  • Blake, D., & Shokat, K. M. (2012). Development of a highly selective c-Src kinase inhibitor. ACS chemical biology, 7(8), 1338-1342. Available at: [Link]

  • Chan, A. C., & Lawrence, H. R. (2011). A discovery strategy for selective inhibitors of c-Src in complex with the focal adhesion kinase SH3/SH2-binding region. The Journal of biological chemistry, 286(16), 14488-14496. Available at: [Link]

  • Pao, W., & Miller, V. A. (2009). Src promotes survival and invasion of lung cancers with epidermal growth factor receptor abnormalities and is a potential candidate for molecular-targeted therapy. Cancer Research, 69(13), 5263-5272. Available at: [Link]

  • Mietz, J. (2022). Assessing existing pre-clinical mouse models for immunotherapies. YouTube. Available at: [Link]

  • Wang, Y., & Liu, H. (2024). Structural Basis for Long Residence Time c-Src Antagonist: Insights from Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(19), 10694. Available at: [Link]

Sources

Application Note: Utilizing 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine as a Privileged Scaffold for Kinase Chemical Probes

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Biology

In modern chemical biology and drug development, the design of highly selective kinase inhibitors relies on privileged scaffolds that can anchor to the highly conserved ATP-binding pocket while exploiting unique adjacent hydrophobic regions. 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 287177-10-0) [1] has emerged as a premier building block for synthesizing advanced chemical probes, particularly those targeting Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4)[2].

The mechanistic brilliance of this scaffold lies in its dual-functionality:

  • Hinge-Binding Core & Hydrophobic Anchors: The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. Simultaneously, the 5,7-diphenyl substituents provide significant steric bulk. These phenyl rings are strategically positioned to occupy specific hydrophobic sub-pockets within the MAP4K4 active site, which is the primary driver for the scaffold's exceptional selectivity over closely related kinases like MINK1/MAP4K6 and TNIK/MAP4K7[3].

  • Electrophilic Warhead for Late-Stage Functionalization: The C4-chlorine atom sits on a highly electron-deficient pyrimidine ring. This creates an ideal electrophilic center for Nucleophilic Aromatic Substitution (SNAr). Researchers can rapidly displace the chlorine with various primary or secondary amines to generate a library of chemical probes—ranging from fluorescently tagged imaging agents to potent in vivo therapeutics like DMX-5804[3],[4].

Probe Generation Workflow

The reactivity of the C4 position allows for divergent synthesis from a single master scaffold. By selecting specific nucleophiles, the core can be functionalized into activity-based protein profiling (ABPP) probes, fluorescent tracers, or optimized therapeutic leads[2].

ProbeSynthesis A 4-Chloro-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) B Nucleophilic Aromatic Substitution (SNAr) (Amine/Thiol Nucleophile) A->B Late-Stage Functionalization C Affinity Probe (Biotinylated) B->C D Fluorescent Probe (BODIPY/FITC) B->D E Therapeutic Lead (e.g., DMX-5804) B->E

Caption: Workflow for late-stage functionalization of the 4-chloro-pyrrolopyrimidine scaffold via SNAr.

Biological Application: Targeting MAP4K4 in Cardiomyocytes

MAP4K4 is a stress-activated kinase heavily implicated in human cardiac muscle cell death following oxidative stress (such as ischemia-reperfusion injury during a myocardial infarction)[5],[4]. Utilizing the 4-chloro-pyrrolopyrimidine scaffold, researchers at Imperial College London developed DMX-5804, a potent, orally active MAP4K4 inhibitor[2],[3].

By inhibiting MAP4K4, DMX-5804 successfully rescues mitochondrial function, normalizes calcium cycling, and suppresses apoptosis in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[6],[4].

MAP4K4Pathway OxStress Oxidative Stress (Ischemia/Reperfusion) MAP4K4 MAP4K4 Kinase Activation OxStress->MAP4K4 JNK JNK / p38 MAPK Signaling MAP4K4->JNK Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis Probe Pyrrolopyrimidine Chemical Probe (e.g., DMX-5804) Probe->MAP4K4 Allosteric/Hinge Inhibition

Caption: MAP4K4 signaling cascade in cardiomyocytes and targeted inhibition by pyrrolopyrimidine probes.

Quantitative Structure-Activity Relationship (SAR)

The table below summarizes the kinetic parameters of various probes derived from the 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, demonstrating how substitution at the C4 position dictates biological utility[3],[6].

Compound / DerivativeSubstitution at C4Primary ApplicationMAP4K4 IC₅₀ (nM)Selectivity Profile
Core Scaffold -Cl (Chlorine)Synthetic Precursor>10,000N/A (Non-binding)
DMX-5804 Substituted AmineIn vivo therapeutic probe3.0High (Minimal MINK1/TNIK activity)
Probe-FL Amine-PEG-FluorophoreCellular Imaging / Target Engagement~15.0High
DMX-10001 Phosphate Pro-drug linkerLarge-mammal i.v. delivery2,300.0Inactive until cleaved in vivo

Note: DMX-10001 is a rapidly hydrolyzed pro-drug of DMX-5804 designed for intravenous testing, demonstrating how modifying the C4-binding region temporarily abolishes affinity until enzymatic cleavage restores the active probe[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to confirm success at each stage.

Protocol A: Microwave-Assisted SNAr Synthesis of Amine-Functionalized Probes

Objective: Displace the C4-chlorine of the core scaffold with a target amine to generate a functionalized chemical probe.

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 equivalent (eq) of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add 1.5 eq of the desired nucleophilic amine and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, driving the reaction equilibrium forward without competing with the target amine for the electrophilic C4 position.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

    • Causality: The pyrimidine ring, while electron-deficient, is sterically hindered by the adjacent 5-phenyl group. Microwave heating provides rapid, uniform energy to overcome this activation barrier, preventing the degradation often seen in prolonged thermal reflux.

  • Self-Validation (LC-MS Checkpoint): Analyze an aliquot via LC-MS.

    • Validation Logic: The starting material possesses a distinct isotopic signature due to the chlorine atom (a 3:1 ratio of M and M+2 peaks at ~306/308 m/z). The reaction is confirmed complete only when this isotopic cluster completely disappears and is replaced by the singular mass peak of the desired product.

  • Purification: Purify the crude mixture via preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA) to yield the final chemical probe.

Protocol B: NanoBRET Target Engagement Assay in Live Cells

Objective: Quantify the intracellular binding affinity (IC₅₀) of the newly synthesized pyrrolopyrimidine probe against MAP4K4.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a MAP4K4-NanoLuciferase fusion protein. Plate cells in a 384-well white plate and incubate for 24 hours.

  • Tracer & Probe Incubation: Treat the cells simultaneously with a fixed concentration of a broad-spectrum NanoBRET fluorescent tracer (e.g., 0.5 µM) and a serial dilution of the synthesized chemical probe (from 10 µM down to 0.1 nM).

  • Measurement: Add the NanoLuc substrate and measure the BRET signal (ratio of tracer emission at 610 nm to NanoLuc emission at 460 nm) using a microplate reader.

    • Causality & Validation Logic: The NanoLuc enzyme excites the tracer via resonance energy transfer only when the tracer is bound to the MAP4K4 active site. If the synthesized probe successfully permeates the cell and binds the hinge region, it will competitively displace the tracer. A dose-dependent decrease in the 610/460 nm ratio definitively validates target engagement.

  • Analysis: Plot the BRET ratio against the log concentration of the probe and calculate the IC₅₀ using a 4-parameter logistic regression model.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2049536, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine". PubChem. Available at:[Link][1]

  • Imperial College Innovations Limited. "MAP4K4 inhibitors" (Patent WO2019073253A1). Google Patents. Available at:[2]

  • Ussher, et al. "Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?" PMC. Available at:[Link][5]

  • The Institute of Cancer Research. "Dr Gary Newton - Patents and Publications". ICR. Available at:[Link][4]

Sources

Formulation of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenge of Hydrophobicity in Preclinical Screening

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting critical signaling pathways in oncology and immunology, such as Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR).[1][2] 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, a member of this class, is a promising candidate for investigation in cell-based assays. However, its pronounced hydrophobicity, largely due to the diphenyl substitutions, presents a significant challenge for its formulation in aqueous cell culture media.[3][4] Improper formulation can lead to precipitation, inaccurate dosing, and ultimately, unreliable experimental data.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective formulation of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine for in vitro cell culture applications. We will delve into the rationale behind solvent and excipient selection, provide step-by-step protocols for three distinct formulation strategies, and emphasize the critical importance of validation and control experiments to ensure data integrity.

Understanding the Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is paramount for developing a successful formulation strategy.

PropertyValue/InformationSource
Molecular FormulaC₁₈H₁₂ClN₃[3]
Molecular Weight305.76 g/mol [3]
AppearanceExpected to be a solidInferred
Water SolubilityPredicted to be very lowInferred from structure
Organic Solvent SolubilityExpected to be soluble in DMSO and ethanol[5]

The presence of the two phenyl groups significantly increases the lipophilicity of the molecule compared to its parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is known to be sparingly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5] This high lipophilicity necessitates the use of specialized formulation techniques to achieve a homogenous and stable dispersion in aqueous cell culture media.

Strategic Formulation Approaches for Hydrophobic Compounds

The primary goal is to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the cell culture medium to the final working concentration, ensuring the compound remains in solution and is bioavailable to the cells. We will explore three widely accepted methods for this purpose.

Method 1: The DMSO-Based Formulation - A Standard Approach

DMSO is the most common solvent for dissolving hydrophobic compounds for in vitro assays due to its excellent solubilizing capacity for a wide range of molecules.[6]

The Rationale: The strategy is to create a highly concentrated stock solution in 100% DMSO, which can then be diluted to a final working concentration in the cell culture medium. The final concentration of DMSO in the medium is a critical parameter that must be carefully controlled to avoid solvent-induced cytotoxicity.[7][8][9][10]

Materials:

  • 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, high-quality microcentrifuge tubes

  • Warmed (37°C) cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh a precise amount of the compound. For a 10 mM stock solution, this would be 3.0576 mg for 1 mL of DMSO.

    • Add the appropriate volume of 100% DMSO to the powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution.[11]

    • Visually inspect the solution for any undissolved particles. If necessary, centrifuge at high speed to pellet any precipitates and use the supernatant.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[11]

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions of your compound in 100% DMSO if a range of concentrations is required for your experiment. This ensures that the final DMSO concentration remains constant across all treatment groups.[11]

    • Dilute the DMSO stock solution directly into pre-warmed (37°C) cell culture medium to the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately and vigorously to prevent precipitation.[12]

Crucial Considerations for DMSO-Based Formulations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.5% (v/v) for most cell lines.[6][8] Some sensitive cell lines, particularly primary cells, may require a lower concentration, such as 0.1%.[6]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects on cell viability and function.[11]

  • Precipitation upon Dilution: Highly hydrophobic compounds may precipitate when diluted into the aqueous environment of the cell culture medium. To mitigate this, add the DMSO stock dropwise to the medium while vortexing or stirring.

Workflow for DMSO-Based Formulation

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Essential Controls weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve e.g., to 10 mM aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Aliquot serial_dilute Serial Dilution (in DMSO) thaw->serial_dilute If needed final_dilution Dilute in Warmed Medium thaw->final_dilution Directly if single concentration serial_dilute->final_dilution Vortex during addition treat_cells Treat Cells final_dilution->treat_cells vehicle_control Vehicle Control (Medium + DMSO) untreated_control Untreated Control (Medium only)

Caption: Workflow for preparing a DMSO-based formulation.

Method 2: Enhancing Solubility with Pluronic® F-68

Pluronic® F-68 (also known as Poloxamer 188) is a non-ionic block copolymer surfactant that can enhance the solubility of hydrophobic compounds and protect cells from shear stress in suspension cultures.[13][14][15]

The Rationale: Pluronic® F-68 forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their apparent solubility. It is generally considered biocompatible and is often used in serum-free media.[1][16]

Materials:

  • 10% (w/v) sterile solution of Pluronic® F-68

  • DMSO stock solution of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (prepared as in Protocol 1)

  • Warmed (37°C) cell culture medium

Procedure:

  • Prepare a Pluronic® F-68 containing medium:

    • Add the 10% Pluronic® F-68 stock solution to your cell culture medium to achieve a final concentration of 0.1% (w/v). For example, add 1 mL of 10% Pluronic® F-68 to 99 mL of medium.

    • Mix thoroughly.

  • Prepare the working solution:

    • Dilute your DMSO stock solution of the compound into the Pluronic® F-68 containing medium to the desired final concentration. As with the standard DMSO method, add the stock solution to the medium with vigorous mixing.

Cytotoxicity Considerations for Pluronic® F-68:

  • While generally well-tolerated, the cytotoxicity of Pluronic® F-68 can be cell-type dependent. Concentrations between 0.05% and 0.2% are generally considered safe for many cell lines. However, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Workflow for Pluronic® F-68 Co-formulation

cluster_medium Medium Preparation cluster_formulation Formulation cluster_controls Essential Controls prepare_pf68_medium Prepare 0.1% Pluronic® F-68 Medium dilute_in_pf68 Dilute Stock in PF-68 Medium prepare_pf68_medium->dilute_in_pf68 dmso_stock DMSO Stock of Compound dmso_stock->dilute_in_pf68 Vortex during addition treat_cells Treat Cells dilute_in_pf68->treat_cells vehicle_control Vehicle Control (PF-68 Medium + DMSO) pf68_control PF-68 Control (PF-68 Medium only) untreated_control Untreated Control (Medium only)

Caption: Workflow for Pluronic® F-68 co-formulation.

Method 3: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[3][17] Methyl-β-cyclodextrin is a commonly used derivative for this purpose.[18][19][20]

The Rationale: By encapsulating the hydrophobic diphenyl portion of the molecule, methyl-β-cyclodextrin can effectively shuttle it into the aqueous cell culture medium.

Materials:

  • Methyl-β-cyclodextrin powder

  • 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine powder

  • Sterile water or PBS

  • Warmed (37°C) cell culture medium

Procedure:

  • Prepare a Methyl-β-Cyclodextrin Stock Solution:

    • Dissolve methyl-β-cyclodextrin in sterile water or PBS to a concentration of, for example, 100 mM. The solubility of methyl-β-cyclodextrin in water is high.[21]

    • Sterile filter the solution.

  • Complexation of the Compound:

    • Prepare a concentrated stock of the compound in DMSO as described in Protocol 1.

    • In a sterile tube, add the DMSO stock of the compound to the methyl-β-cyclodextrin solution. The molar ratio of cyclodextrin to the compound should be optimized, but a starting point could be a 5:1 or 10:1 molar excess of cyclodextrin.

    • Incubate the mixture, for instance, for 1 hour at room temperature with shaking to allow for complex formation.

  • Preparation of the Working Solution:

    • Dilute the complexation mixture into pre-warmed cell culture medium to achieve the final desired concentration of the compound.

Cytotoxicity Considerations for Methyl-β-Cyclodextrin:

  • Methyl-β-cyclodextrin can extract cholesterol from cell membranes, which can lead to cytotoxicity at higher concentrations.[3][22] The toxic concentration is highly cell-type dependent.[23][24] It is imperative to perform a dose-response curve to determine the maximum non-toxic concentration of methyl-β-cyclodextrin for your specific cell line. For many cell lines, concentrations up to 2.5 mM may be tolerated, but this must be empirically determined.[25]

Workflow for Methyl-β-Cyclodextrin Formulation

cluster_preparation Stock and Complex Preparation cluster_application Application cluster_controls Essential Controls dmso_stock DMSO Stock of Compound complexation Incubate Compound with MβCD dmso_stock->complexation mbcd_stock Methyl-β-Cyclodextrin Stock mbcd_stock->complexation dilute_complex Dilute Complex in Medium complexation->dilute_complex treat_cells Treat Cells dilute_complex->treat_cells vehicle_control Vehicle Control (MβCD + DMSO in Medium) mbcd_control MβCD Control (MβCD in Medium) untreated_control Untreated Control (Medium only)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1[1]. As a critical intermediate in kinase inhibitor development, the construction and functionalization of the pyrrolo[2,3-d]pyrimidine core demands precise chemical control.

The chlorination of 5,7-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one using Phosphorus oxychloride (POCl₃) is notoriously prone to yield loss. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize this specific transformation.

I. Mechanistic Overview & Workflow

The conversion of the 4-oxo precursor to the 4-chloro product is an electrophilic aromatic substitution-type activation followed by nucleophilic displacement. Understanding the failure points in this pathway is critical for optimization.

Workflow SM 5,7-Diphenyl-3,7-dihydro-4H -pyrrolo[2,3-d]pyrimidin-4-one Reagents POCl3 + DMF (cat.) + DIPEA in Toluene SM->Reagents Anhydrous Addition Intermediate Vilsmeier-Haack / Phosphorodichloridate Intermediate Reagents->Intermediate Heating (80°C) Product 4-Chloro-5,7-diphenyl-7H -pyrrolo[2,3-d]pyrimidine Intermediate->Product Chlorination Tar Tarry Byproducts (Degradation) Intermediate->Tar Overheating (>100°C) Hydrolysis Hydrolysis to Starting Material (Yield Loss) Product->Hydrolysis Acidic/Unbuffered Aqueous Workup Workup Alkaline Quench (Cold NaHCO3, pH 7-8) Product->Workup Isolation Step Workup->Product Preserves Target

Figure 1: Reaction workflow and critical failure points in pyrrolo[2,3-d]pyrimidine chlorination.

II. Troubleshooting FAQs

Q1: Why is my isolated yield consistently below 40%, despite TLC/HPLC showing complete consumption of the starting material? A1: The most common culprit is product hydrolysis during the aqueous workup. 4-Chloro-pyrrolo[2,3-d]pyrimidines are highly susceptible to hydrolysis back to their 4-oxo precursors in acidic aqueous environments, a process documented extensively in2[3]. When excess POCl₃ is quenched in unbuffered water, it generates large amounts of HCl and H₃PO₄. This localized drop in pH rapidly hydrolyzes your newly formed product[4].

  • The Fix: Implement a strict alkaline quench. Pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated NaHCO₃ solution, ensuring the pH remains between 7 and 8 throughout the addition[4].

Q2: I am observing significant amounts of black, tarry byproducts. How can I prevent this? A2: Tarry byproducts typically result from the thermal degradation or acid-catalyzed polymerization of the electron-rich pyrrole ring. Running the reaction in neat POCl₃ at reflux (>105°C) exacerbates this issue.

  • The Fix: Transition to a solvent-mediated system. Using anhydrous toluene as a co-solvent allows you to lower the reaction temperature to 80°C while maintaining reagent solubility[3]. Additionally, introducing an organic base like N,N-diisopropylethylamine (DIPEA) scavenges the generated HCl, protecting the pyrrole core from acid-mediated degradation.

Q3: The reaction is stalling at 60-70% conversion. How can I drive it to completion? A3: Incomplete conversion often stems from insufficient electrophilic activation of the 4-hydroxyl/oxo tautomer.

  • The Fix: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form a Vilsmeier-Haack type intermediate (chloromethyleneiminium ion), which is significantly more reactive than POCl₃ alone and rapidly activates the pyrimidinone oxygen for displacement[5].

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the 4-chloro target.

Reaction SystemBase / CatalystTemp (°C)Quench MethodIsolated Yield (%)Purity (%)
Neat POCl₃None105 (Reflux)Ice Water35<80
Neat POCl₃DMF (cat.)90Ice Water5285
Toluene / POCl₃DIPEA (1.5 eq)80Cold NaHCO₃ (pH 8)88>95
Toluene / POCl₃DIPEA + DMF (cat.)80Cold NaHCO₃ (pH 8)92 >98

IV. Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the checkpoint criteria.

Phase 1: Reagent Preparation & Setup
  • Apparatus: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, internal temperature probe, and an argon inlet.

  • Charging: Add 5,7-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq, e.g., 10 mmol) and anhydrous toluene (10 volumes, 100 mL). Stir to suspend the solid.

  • Activation: Inject N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) and a catalytic amount of anhydrous DMF (0.1 eq, 1 mmol).

Phase 2: The Chlorination Reaction
  • POCl₃ Addition: Cool the suspension to 0°C. Dropwise add fresh, colorless Phosphorus oxychloride (POCl₃) (3.0 eq, 30 mmol) via syringe, maintaining the internal temperature below 10°C.

  • Heating: Gradually warm the mixture to 80°C.

  • Validation Checkpoint: Stir for 4 hours. Pull a 50 µL aliquot, quench it in 1 mL of cold saturated NaHCO₃, extract with ethyl acetate, and analyze via HPLC. Do not proceed to workup until starting material is <1%.

Phase 3: Quenching & Workup (Critical)
  • Cooling: Cool the reaction mixture to room temperature, then further to 0°C using an ice bath.

  • Alkaline Quench: Prepare a large beaker with 300 mL of vigorously stirred, ice-cold saturated aqueous NaHCO₃. Slowly transfer the reaction mixture into the beaker in small portions.

  • Validation Checkpoint: Continuously monitor the aqueous layer with pH paper. The pH must remain ≥ 7. If it drops below 7, pause the addition and add solid NaHCO₃ or 10% NaOH until alkalinity is restored.

  • Extraction & Purification: Separate the organic toluene layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield the pure 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

V. References

  • PubChem: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. Source: National Center for Biotechnology Information. URL:

  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Source: Benchchem. URL:

  • What experimental procedure works best for chlorinating quinazolones using POCl3? Source: ResearchGate. URL:

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. Source: NIH PMC. URL:

Sources

Technical Support Center: Optimizing Suzuki Coupling for Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational scaffold in medicinal chemistry, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core is central to numerous therapeutic agents. Its functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a critical step in drug discovery and development. However, the inherent electronic properties of this N-heterocycle present unique challenges, including catalyst inhibition and a propensity for specific side reactions.

This guide, structured as a series of troubleshooting questions and answers, provides Senior Application Scientist-level insights to help you navigate and optimize these complex transformations. We will delve into the causality behind experimental choices, offering robust, field-proven protocols to enhance reaction success.

Section 1: Core Reaction Components & Initial Setup

This section addresses the foundational parameters that must be carefully selected before initiating your experiment.

Q1: My reaction shows low conversion or fails to initiate. What are the most critical parameters to check first?

When a Suzuki coupling with a pyrrolo[2,3-d]pyrimidine substrate is sluggish, the issue often lies with one of three components: the catalyst's active state, the stability of the boronic acid, or the efficacy of the base.

Troubleshooting Steps & Scientific Rationale:

  • Catalyst Activation & Ligand Choice: Pyrrolo[2,3-d]pyrimidines are Lewis basic heterocycles that can coordinate to the palladium center, leading to catalyst deactivation.[1] The choice of ligand is therefore critical to stabilize the active Pd(0) species and facilitate the catalytic cycle.

    • Expertise: For electron-deficient heterocycles like this, bulky, electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to traditional ligands like PPh₃. These ligands promote rapid reductive elimination and form stable monoligated catalytic species, which are instrumental in achieving high conversion.[2]

    • Recommendation: Start with a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., XPhos-Pd-G2) that rapidly generates the active Pd(0) species. This avoids inefficient in-situ reduction from Pd(II) sources like Pd(OAc)₂, which can consume your reagents and lead to side products.[2][3]

  • Boronic Acid/Ester Integrity: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation via protodeboronation, a process where the C-B bond is cleaved by a proton source.[4][5]

    • Expertise: This side reaction is often accelerated by aqueous basic conditions. Before questioning other parameters, confirm the purity of your boronic acid.

    • Recommendation: If protodeboronation is suspected, switch to a more stable boronic acid surrogate. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium organotrifluoroborates are significantly more robust and release the boronic acid slowly under reaction conditions, keeping its ambient concentration low and minimizing degradation.[3][4][6]

  • Base and Solvent System: The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[7] The choice of base and solvent are intrinsically linked.

    • Expertise: Strong bases like NaOH can be effective but may promote base-labile group hydrolysis.[8] For pyrrolo[2,3-d]pyrimidines, inorganic bases like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., Dioxane/H₂O, THF/H₂O) are generally robust choices.[9][10] The water in these systems is often crucial for dissolving the base and facilitating the formation of the active boronate species.

    • Recommendation: Ensure your base is finely powdered and dry if anhydrous conditions are attempted, though a small amount of water is often beneficial.[11]

Below is a diagnostic workflow for addressing low conversion:

G start Low / No Conversion reagent_check Verify Reagent Quality start->reagent_check Step 1 condition_check Assess Reaction Conditions start->condition_check Step 2 catalyst_check Investigate Catalyst Deactivation start->catalyst_check Step 3 boronic_acid Boronic Acid Degraded? (Protodeboronation) reagent_check->boronic_acid halide_purity Aryl Halide Pure? reagent_check->halide_purity base_quality Base Ineffective/Poorly Soluble? reagent_check->base_quality degassing Degassing Inadequate? condition_check->degassing temp Temperature Too Low? condition_check->temp ligand_inhibition Ligand Inhibition by Heterocycle? catalyst_check->ligand_inhibition catalyst_oxidized Pd(0) Oxidized? catalyst_check->catalyst_oxidized use_ester Action: Use Pinacol/MIDA Ester or Trifluoroborate boronic_acid->use_ester Yes repurify_halide Action: Repurify Starting Material halide_purity->repurify_halide No change_base Action: Switch to K₃PO₄ or Cs₂CO₃; Ensure adequate water base_quality->change_base Yes improve_degassing Action: Sparge with Ar/N₂ or Freeze-Pump-Thaw degassing->improve_degassing Yes increase_temp Action: Increase Temperature Incrementally (e.g., 80°C -> 100°C) temp->increase_temp Yes change_ligand Action: Use Bulky Biaryl Phosphine (e.g., XPhos, SPhos) ligand_inhibition->change_ligand Likely use_precatalyst Action: Use Pd(0) Source or Pre-catalyst; Ensure Rigorous Degassing catalyst_oxidized->use_precatalyst Yes

Caption: Troubleshooting workflow for low conversion.

Section 2: Troubleshooting Common Side Reactions

Even with conversion, undesired side products can dramatically lower the yield and complicate purification. This section focuses on identifying and mitigating the most common side reactions encountered with pyrrolo[2,3-d]pyrimidine substrates.

Q2: I'm observing significant dehalogenation of my starting material. How can I suppress this?

Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This side reaction is particularly prevalent with electron-deficient N-heterocycles.[12]

Mechanism and Cause: The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (especially alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate, yielding the dehalogenated byproduct.[12]

Mitigation Strategies:

StrategyRationale & Implementation
Protect the N-H Group For pyrrolo[2,3-d]pyrimidines with a free N-H on the pyrrole ring, deprotonation by the base increases the electron density of the ring system. This can sometimes promote side reactions. Protecting the nitrogen with a group like Boc or SEM can suppress dehalogenation.[12][13]
Choice of Base Avoid bases known to generate hydride species. While sometimes effective, bases like KOtBu or other alkoxides in the presence of water/alcohols can be problematic. A weaker, non-nucleophilic inorganic base like K₃PO₄ or K₂CO₃ is often a better choice.[14]
Ligand Selection Use a ligand that promotes a fast reductive elimination of the desired product. A slow final step in the catalytic cycle allows more time for competing dehalogenation to occur. Bulky biaryl phosphine ligands are excellent for this.[12]
Solvent Purity Ensure solvents are high purity and free from contaminants that could be hydride sources.[9]
Q3: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I fix it?

Homocoupling results in a biaryl product formed from two molecules of your boronic acid.

Mechanism and Cause: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species, if not rapidly consumed in the main catalytic cycle, can catalyze the oxidative coupling of two boronic acid molecules, regenerating Pd(0) in the process.[3][4] Using a Pd(II) precatalyst like Pd(OAc)₂ can also exacerbate this issue, as the in-situ reduction process can be complex and lead to species that promote homocoupling.[3]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Before heating, thoroughly degas your solvent and the sealed reaction mixture. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or, for more sensitive reactions, by performing at least three freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or a G2/G3 pre-catalyst. This ensures the active catalyst is present from the start without an oxidative-reductive initiation sequence that can trigger homocoupling.[3]

  • Control Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can sometimes increase the statistical probability of homocoupling.

Q4: How can I control the regioselectivity of the Suzuki coupling on a di-halogenated pyrrolo[2,3-d]pyrimidine?

For substrates like 2,4-dichloropyrrolo[2,3-d]pyrimidine, selective functionalization is often desired.

Scientific Rationale: The regioselectivity is governed by the relative reactivity of the C-X bonds towards oxidative addition. In the pyrrolo[2,3-d]pyrimidine system, the C4 position is generally more electron-deficient and thus more reactive towards oxidative addition than the C2 position.[15] This intrinsic reactivity difference can be exploited.

Control Strategies:

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 60-70 °C). This provides less thermal energy, favoring the reaction at the more kinetically labile C4 position while leaving the C2 position untouched.[15]

  • Stoichiometry: Use a carefully controlled amount of the boronic acid (e.g., 1.0-1.2 equivalents) to ensure there is not enough to react at both positions.

  • N-7 Protection: Be aware that protecting the pyrrole nitrogen (e.g., with a Boc group) can alter the electronic properties of the ring and may decrease the regioselectivity of the coupling reaction.[15]

The general reactivity trend for site-selectivity is visualized below:

Caption: Controlling regioselectivity in Suzuki couplings.

Section 3: Analytical & Experimental Protocols

Q5: What are the best practices for setting up and monitoring the reaction?

Reproducibility and accurate assessment of reaction progress are key to successful optimization.

Reaction Monitoring:

  • TLC (Thin-Layer Chromatography): The quickest method to qualitatively assess the consumption of starting materials and the formation of the product.

  • HPLC/LC-MS (High-Performance Liquid Chromatography/Mass Spectrometry): The gold standard for quantitative analysis. It allows you to accurately determine the conversion rate and identify byproducts by their mass. Taking time points (e.g., at 1h, 4h, 12h) can provide valuable kinetic information.[9][16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube, especially if a nucleus like ¹⁹F is present on one of the components.[17]

General Experimental Protocol for Suzuki Coupling:

This protocol provides a robust starting point for the coupling of a bromo-pyrrolo[2,3-d]pyrimidine with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add the substituted bromo-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).[3]

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition (under inert gas flow):

    • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).[3] The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

    • In a separate vial, prepare a stock solution of the catalyst system if desired. Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%).[3] Add the catalyst/ligand to the reaction mixture via syringe.

  • Execution:

    • Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[3]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Recommended Starting Conditions (Summary Table):

ParameterRecommended Starting ConditionRationale / Notes
Aryl Halide 1.0 eqLimiting reagent. Ensure high purity.
Boronic Acid/Ester 1.2 - 1.5 eqSlight excess drives reaction. Use esters for unstable substrates.[4][18]
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G2 (1-2 mol%)Pd(0) source is preferred. Pre-catalysts are efficient.[2]
Ligand XPhos or SPhos (2.5 - 5 mol%)Bulky, electron-rich ligands are superior for this substrate class.[2]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq)Effective and generally compatible with sensitive functional groups.[3]
Solvent Dioxane/H₂O (4:1) or THF/H₂O (4:1)Biphasic systems are robust. Ensure solvent is rigorously degassed.[9][10]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive chlorides.[19]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Hein, J. E., et al. (2023). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available from: [Link]

  • ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other? Available from: [Link]

  • Largeron, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available from: [Link]

  • ResearchGate. (2022). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Available from: [Link]

  • ResearchGate. (2017). Effect of solvent and base on Suzuki cross-coupling reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Drouhin, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available from: [Link]

  • J. C. A. T. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Martin, R. E., et al. (2012). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Research on Chemical Intermediates. Available from: [Link]

  • Gîrtan, M., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. Available from: [Link]

  • Tumkevicius, S., et al. (2011). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform. Available from: [Link]

  • ResearchGate. (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]

  • Maciag, A. E., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • FULIR. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available from: [Link]

  • Royal Society of Chemistry. (2020). Pd-Catalyzed solvent-controlled site-selective arene C–H monoacyloxylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports. Available from: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available from: [Link]

  • Gangjee, A., et al. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2019). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers. Available from: [Link]

  • Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available from: [Link]

  • Aarhus, T. I., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available from: [Link]

  • Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link]

  • Myers, A. (2006). The Suzuki Reaction. Chem 115 Course Material. Available from: [Link]

  • Patel, M. R., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Dvorakova, H., et al. (2017). Modification of Pyrrolo[2,3-d]pyrimidines by C-H Borylation Followed by Cross-Coupling or Other Transformations: Synthesis of 6,8-Disubstituted 7-Deazapurine Bases. European Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 287177-10-0). This highly electrophilic heterocyclic scaffold is a critical intermediate in the synthesis of potent kinase inhibitors, including the MAP4K4 inhibitor precursor F1386-0303 and its advanced analogs like DMX-5804[1].

Due to the electron-deficient nature of the pyrimidine core and the steric bulk of the 5,7-diphenyl system, synthesizing and functionalizing this molecule is fraught with specific side reactions[2]. This guide addresses the mechanistic causality behind these failures and provides self-validating protocols to ensure high-fidelity synthesis.

I. The Chlorination Step: Overcoming Degradation and Hydrolysis

The conversion of 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol to its 4-chloro analog using phosphorus oxychloride (POCl₃) is the most problematic step in this workflow, often suffering from severe yield fluctuations.

Q1: During the chlorination of the 4-ol precursor with POCl₃, I observe a complex tarry mixture and low yields. What is the mechanistic cause, and how can I prevent it? A1: The formation of tarry degradation products usually stems from the use of N,N-dimethylformamide (DMF) as a catalytic additive at elevated temperatures (>90 °C). While DMF forms the highly reactive Vilsmeier-Haack reagent to accelerate chlorination, the pyrrole ring—despite being fused to an electron-withdrawing pyrimidine—retains enough electron density to undergo competitive electrophilic formylation or polymerization. Furthermore, the steric hindrance from the 5-phenyl and 7-phenyl groups slows down the desired C4-chlorination, increasing the residence time of reactive intermediates in the pot. Solution: Replace DMF with a milder organic base such as N,N-diethylaniline. This base acts as an acid scavenger and facilitates the breakdown of the unreactive phosphorodichloridate intermediate without generating aggressive formylating species.

Q2: My LC-MS shows that the reaction reached >95% conversion, but after workup, the isolated product contains 30-40% of the starting 4-ol. Why is the product reverting? A2: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr)[3]. During a standard aqueous workup, if the unreacted POCl₃ is quenched too rapidly, the exothermic hydrolysis generates localized heat spikes and highly acidic conditions. This thermodynamic combination drives the nucleophilic attack of water on the highly electrophilic C4 position, hydrolyzing the newly formed C-Cl bond back to the C-OH (4-one) bond[3]. Solution: You must implement a strict "reverse quench" methodology, controlling both temperature (<10 °C) and pH (5–7) simultaneously.

G Start 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol POCl3 Chlorination (POCl3 + PhNEt2) Monitor via HPLC Start->POCl3 Check Conversion > 95%? POCl3->Check Workup Reverse Quench in Ice Water (T < 10°C, pH 7) Check->Workup Yes Side1 Incomplete Reaction: Phosphorodichloridate trapping Check->Side1 No Product 4-Chloro-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine Workup->Product Optimal Conditions Side2 Hydrolysis Side Reaction: Reversion to 4-ol Workup->Side2 Exothermic / Poor pH

Workflow for 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine synthesis and side reactions.

II. Downstream Functionalization: SNAr and Cross-Coupling

Q3: I am attempting a Suzuki cross-coupling on the 4-chloro position, but I am observing significant amounts of a dehalogenated byproduct (the C4-H compound). What drives this side reaction? A3: In palladium-catalyzed cross-couplings of 4-chloropyrimidines, the oxidative addition of Pd(0) into the C4-Cl bond is exceptionally fast[4]. However, if the subsequent transmetalation step is slow—often due to the severe steric bulk of the adjacent 5-phenyl group—the Pd(II) intermediate stalls[5]. This stalled intermediate can undergo competitive β-hydride elimination (if aliphatic alcohols/amines are present as solvents or bases) or protodepalladation, leading to hydrodehalogenation. Solution: To suppress hydrodehalogenation, ensure the boronic acid is fully activated by using a strong, anhydrous base (e.g., K₃PO₄) and a sterically demanding, electron-rich phosphine ligand (e.g., XPhos or PCy₃) that accelerates transmetalation and forces rapid reductive elimination[5].

G Reactant 4-Chloro-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine SNAr SNAr with Amines (e.g., DMX-5804 route) Reactant->SNAr Nucleophile Suzuki Suzuki Coupling (Pd-catalyzed) Reactant->Suzuki Ar-B(OH)2, Pd(0) Side_SNAr C4-Hydrolysis (Aqueous base) SNAr->Side_SNAr Excess H2O / Heat Side_Suzuki Hydrodehalogenation (Formation of C4-H) Suzuki->Side_Suzuki β-hydride elimination

Logical relationship of downstream functionalization and associated side reactions.

III. Quantitative Data Summary

The following table summarizes the causal relationship between chlorination conditions and resulting side reactions, demonstrating why the N,N-diethylaniline system is superior.

Table 1: Optimization of Chlorination Conditions and Associated Side Products

Reagent SystemTemp (°C)Time (h)Major Side Reaction ObservedIsolated Yield (%)Purity (HPLC %)
POCl₃ (neat)10512Incomplete conversion (trapped intermediate)4582
POCl₃ + DMF (cat.)954Tarry degradation / Vilsmeier Formylation3870
POCl₃ + N,N-Diethylaniline 80 6 Minimal (Trace hydrolysis if workup >10°C) 88 >98

IV. Self-Validating Experimental Protocol

Optimized Synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol utilizes an internal validation loop (HPLC monitoring) and a thermodynamic safeguard (reverse quench) to prevent the side reactions discussed above.

  • Preparation: Charge a dry, argon-flushed reactor with 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) and anhydrous toluene (5 volumes).

  • Reagent Addition: Add N,N-diethylaniline (1.2 eq) followed by the slow, dropwise addition of POCl₃ (3.0 eq) at room temperature.

  • Heating & Validation: Ramp the temperature to 80 °C and stir for 6 hours. Self-Validation Step: Pull a 50 µL aliquot, quench in cold methanol, and monitor by HPLC. Do not proceed until the phosphorodichloridate intermediate is <2%.

  • Concentration: Cool the reactor to 40 °C and remove excess POCl₃ and toluene under reduced pressure to yield a viscous residue. Do not exceed 45 °C to prevent thermal degradation.

  • Reverse Quench (Critical): Dissolve the residue in a minimal amount of dichloromethane (DCM). Add this solution dropwise to a vigorously stirred biphasic mixture of DCM and ice-cold saturated aqueous NaHCO₃. Self-Validation Step: Monitor the internal temperature of the quench vessel continuously; adjust the addition rate to ensure the temperature never exceeds 10 °C.

  • Isolation: Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from heptane/ethyl acetate to afford the pure product.

V. References

  • MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo Source: Cell Stem Cell / PMC URL:

  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Source: Benchchem URL:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis Source: ChemicalBook URL:

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL:

  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines Source: Benchchem URL:

Sources

Technical Support Center: Troubleshooting 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

The compound 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0, MW: 305.8 g/mol ) is frequently encountered in early-stage drug discovery[1]. While the pyrrolo[2,3-d]pyrimidine core is a privileged, highly effective scaffold for targeting kinases (such as CSF1R, EGFR, and JAK)[2], researchers often observe a steep drop-off in efficacy when testing the 4-chloro derivative directly in cell-based assays.

As a Senior Application Scientist, I frequently see this issue. The root cause is almost always chemical rather than biological: this molecule is a synthetic intermediate , not an optimized biological probe[3]. The 4-chloro group is an electrophilic handle designed for nucleophilic aromatic substitution (SNAr)[4], making it inherently unstable and poorly optimized for target engagement in a complex cellular environment[5].

Frequently Asked Questions (FAQs)

Q1: My biochemical (cell-free) assay showed moderate activity, but the cell-based assay shows zero efficacy. What is the mechanistic cause? A1: In a purified, cell-free enzymatic assay, the 4-chloro compound may act as a weak, non-specific covalent inhibitor. However, cell culture media contains 10% Fetal Bovine Serum (FBS) and cells maintain high intracellular concentrations of glutathione (GSH). The electrophilic 4-chloro group is highly susceptible to nucleophilic attack[5]. In a cell-based assay, the compound is likely being rapidly scavenged by serum proteins or intracellular thiols before it ever reaches its target, or it undergoes hydrolysis in the aqueous media to form the inactive 4-hydroxy derivative[6].

Q2: Is the 4-chloro substitution capable of engaging the kinase ATP-binding pocket effectively? A2: No. High-affinity kinase binding typically requires the inhibitor to form critical hydrogen bonds with the kinase hinge region[2]. In optimized pyrrolo[2,3-d]pyrimidines, the C4 position is almost always substituted with an amine (forming a 4-amino derivative), which acts as a crucial hydrogen bond donor[3]. A chlorine atom is a weak hydrogen bond acceptor and cannot donate a hydrogen bond, resulting in a massive loss of target affinity.

Q3: Why does the compound appear to precipitate when added to the assay plate? A3: The presence of two phenyl rings at the C5 and C7 positions makes this specific derivative extremely lipophilic[7]. High lipophilicity drives up the partition coefficient (LogP), leading to poor aqueous solubility. When diluted from a 100% DMSO stock into aqueous media, the compound exceeds its thermodynamic solubility limit, forming colloidal aggregates that cannot permeate the cell membrane.

Quantitative Data: Intermediate vs. Optimized Probe

To understand why the 4-chloro intermediate fails, we must compare its physicochemical properties against a hypothetical optimized 4-amino derivative.

Property / Parameter4-Chloro-5,7-diphenyl IntermediateTypical 4-Amino Optimized DerivativeMechanistic Impact on Assay
C4 Substituent -Cl (Electrophile)-NH-R (Amine)Chlorine causes off-target covalent binding; Amine provides target specificity[3].
Hinge Binding None (No H-bond donor)Strong (H-bond donor)Lack of H-bond donor severely reduces kinase affinity[2].
Media Stability Low (t½ < 2 hours)High (t½ > 24 hours)4-chloro undergoes rapid hydrolysis to 4-OH in aqueous buffers[5].
Aqueous Solubility < 1 µM (Precipitates)10 - 50 µMHigh lipophilicity of the 5,7-diphenyl core causes aggregation[7].
Protein Binding > 99% (Covalent & Non-covalent)80 - 90% (Non-covalent)Scavenged by BSA in media, reducing the free fraction to zero.

Mechanistic Visualizations

ChemicalFate Compound 4-Chloro-5,7-diphenyl- 7H-pyrrolo[2,3-d]pyrimidine (Unstable Intermediate) Hydrolysis Aqueous Hydrolysis (Media/Buffer) Compound->Hydrolysis H2O ProteinBinding Nucleophilic Attack (Serum BSA / Intracellular GSH) Compound->ProteinBinding Thiols/Amines Target Intracellular Target (Kinase ATP Pocket) Compound->Target Cell Permeation Inactive1 4-Hydroxy Derivative (Loss of Activity) Hydrolysis->Inactive1 Inactive2 Covalent Adduct (Compound Depletion) ProteinBinding->Inactive2 Efficacy Assay Failure (Low Efficacy) Target->Efficacy Poor Hinge Binding Inactive1->Efficacy Inactive2->Efficacy

Fig 1: Chemical fate of the 4-chloro intermediate in cell culture, leading to assay failure.

Workflow Start Observation: Low Efficacy in Cell Assay CheckSol 1. Assess Solubility (Nephelometry / DLS) Start->CheckSol CheckStab 2. Assess Media Stability (LC-MS over 24h) Start->CheckStab CheckChem 3. Evaluate Chemistry (Target Engagement) Start->CheckChem SolIssue Precipitation / Aggregation CheckSol->SolIssue Fail StabIssue Rapid Degradation / Adducts CheckStab->StabIssue Fail ChemIssue Lack of H-Bond Donor CheckChem->ChemIssue Structural Flaw Action1 Optimize Formulation (0.1% Tween / 1% DMSO) SolIssue->Action1 Action2 Perform Wash-out Assay (Check for Covalency) StabIssue->Action2 Action3 Synthesize 4-Amino Derivative (via SNAr / Buchwald-Hartwig) ChemIssue->Action3 Action1->Action3 Ultimate Fix Action2->Action3 Ultimate Fix

Fig 2: Troubleshooting workflow to diagnose and resolve efficacy issues with pyrrolopyrimidines.

Experimental Protocols: Self-Validating Systems

To empirically prove why the compound is failing, do not rely on biological readouts alone. Use the following self-validating analytical protocols to assess the physical and chemical integrity of the compound in your assay.

Protocol 1: LC-MS Media Stability & Glutathione (GSH) Trapping Assay

Objective: Determine if the 4-chloro group is being hydrolyzed or scavenged by intracellular nucleophiles[5]. Causality: If the compound reacts with GSH, it will be depleted before reaching the kinase target. Detecting the GSH-adduct confirms chemical instability is the root cause of low efficacy.

  • Preparation of Simulated Environment: Prepare a 10 mM stock of the compound in anhydrous DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Spike the compound into the GSH/PBS solution to a final concentration of 10 µM (0.1% DMSO final). Concurrently, prepare a control sample in standard cell culture media (e.g., DMEM + 10% FBS) without cells.

  • Kinetic Sampling: Incubate both mixtures at 37°C. Extract 50 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching: Quench each aliquot immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant.

    • Expected Result: You will likely observe a rapid decrease in the parent mass (m/z 306.08). Look for the appearance of the 4-hydroxy hydrolysis product (m/z 288.11) in the media control, and the massive GSH-adduct in the GSH mixture.

Protocol 2: Nephelometry-Based Kinetic Solubility Assay

Objective: Quantify the true thermodynamic solubility of the highly lipophilic 5,7-diphenyl core in aqueous media[7]. Causality: If the compound precipitates, the "free fraction" available to enter the cell is functionally zero, leading to a false negative in the efficacy readout.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the compound in 100% DMSO, starting at 10 mM.

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1%).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium to be reached.

  • Measurement: Read the plate using a laser nephelometer (measuring light scattering).

    • Expected Result: The 4-chloro-5,7-diphenyl derivative will likely show a sharp increase in light scattering at concentrations >1-5 µM, indicating the formation of insoluble aggregates.

  • Resolution: If the functional assay requires 10 µM for efficacy but the solubility limit is 2 µM, you must synthesize a more polar analogue (e.g., replacing the 4-chloro with a solubilizing amine like a morpholine or piperazine derivative)[8].

Final Recommendation for Drug Development Professionals

Do not spend excessive resources attempting to formulate or force the 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine into a functional cell-based assay. Its chemical reactivity and lack of a hinge-binding donor make it unsuitable as a biological probe. Instead, utilize this compound for its intended purpose: as a synthetic precursor. Perform a palladium-catalyzed Buchwald-Hartwig cross-coupling or an SNAr reaction with a primary or secondary amine to generate the final, stable, and target-specific 4-amino kinase inhibitor[3].

References

  • 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem. nih.gov. 1

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC. nih.gov. 2

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. mdpi.com.3

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC. nih.gov. 7

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 - Benchchem. benchchem.com. 5

  • Synthesis Of Substituted Pyrrolo[2,3-D]Pyrimidines As Microtubule-Binding Agents and HSP90 Inhibitors - SciSpace. scispace.com. 4

  • 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors - European Patent Office. googleapis.com. 6

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - MDPI. mdpi.com. 8

Sources

Reducing off-target effects of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I frequently consult with medicinal chemistry and pharmacology teams utilizing 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 287177-10-0) as a foundational building block.

While the pyrrolo[2,3-d]pyrimidine core is a heavily validated, privileged pharmacophore for ATP-competitive kinase inhibitors, its inherent mimicry of the ATP adenine ring often results in promiscuous hinge-binding and significant off-target toxicity [1]. This guide is designed to help you troubleshoot cross-reactivity, understand the structural causality behind off-target binding, and implement self-validating protocols to optimize the selectivity of your derivatives.

Frequently Asked Questions (FAQs)

Q: I performed an SN​Ar reaction on the C4-chloro position with a primary amine, but my resulting compound is a pan-kinase inhibitor. Why is it so promiscuous? A: The promiscuity stems from the fundamental hydrogen-bonding network of the pyrrolo[2,3-d]pyrimidine core. The N1 and C2-NH (or the pyrimidine nitrogen itself) act as a perfect bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This allows the scaffold to anchor tightly into the highly conserved hinge region of almost all 500+ human kinases. To reduce this Type I (active conformation) promiscuity, you must rely on the substituents at the C4, C5, and N7 positions to create steric clashes with non-target kinases [2].

Q: How do the fixed 5,7-diphenyl groups on this specific scaffold influence off-target binding? A: The causality lies in the geometry of the kinase hydrophobic pocket and the size of the "gatekeeper" residue. The C5-phenyl group projects deeply into the hydrophobic pocket adjacent to the ATP-binding site. Kinases with small gatekeeper residues (e.g., Glycine or Valine in RET or mutant EGFR) easily accommodate this bulky phenyl ring, leading to high affinity. Conversely, kinases with large gatekeepers (e.g., Methionine or Threonine) will sterically clash with the C5-phenyl. If your primary target has a large gatekeeper, this specific scaffold may be inherently mismatched, and you will constantly battle off-target effects against small-gatekeeper kinases.

Q: How can I leverage the C4 position to shift from a promiscuous Type I inhibitor to a selective Type II inhibitor? A: Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, exposing an allosteric back pocket that is much less conserved than the ATP hinge region [1]. Because the C4-chloro group is highly reactive, you can substitute it with elongated, flexible linkers (such as functionalized benzylamines or ureas). These elongated C4-substituents can thread past the gatekeeper residue and occupy the allosteric back pocket, drastically improving your selectivity score (S-score) by exploiting structural differences unique to your target's inactive state.

Quantitative Off-Target Landscape

When derivatizing 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, you will frequently encounter the following off-target liabilities. Use this data to guide your rational Structure-Activity Relationship (SAR) optimization.

Off-Target KinaseGatekeeper ResidueHinge-Binding Affinity (Type I)C4 Mitigation Strategy
EGFR (WT) Thr790 (Medium)HighIntroduce bulky C4-anilines to induce a targeted steric clash with Thr790.
RET Val804 (Small)Very HighExploit the DFG-out conformation (Type II) via elongated C4-ureas [2].
JAK2 Met929 (Large)HighExtend the C4-substituent into the solvent-exposed channel to reduce lipophilic binding.
CSF1R Thr663 (Medium)ModerateTarget the autoinhibited state using flexible C4-benzylamines [1].
CDK2 Phe80 (Large)ModerateModulate the pKa of the C4-amine to disrupt non-specific electrostatic interactions [3].

Troubleshooting Guides & Experimental Protocols

To ensure scientific integrity, every assay you run must be a self-validating system . Do not rely on a single readout; build internal controls directly into your workflow to prove causality.

Protocol 1: High-Throughput Kinome Selectivity Profiling

To mitigate off-target effects, you must first map them quantitatively.

  • Compound Preparation: Dissolve your C4-derivatized compound in 100% DMSO to a stock concentration of 10 mM. Ensure no residual unreacted 4-Chloro precursor remains, as its high reactivity can cause false positives via covalent protein adduction.

  • Assay Setup (e.g., KINOMEscan): Screen the compound at a single concentration (typically 1 µM) against a panel of 400+ recombinant kinases using an active-site directed competition binding assay.

  • Self-Validation (Internal Controls):

    • Positive Control: Include Staurosporine (a known pan-kinase inhibitor) to validate the dynamic range of the assay.

    • Negative Control: Include a structurally matched, inactive analog (e.g., an N1-methylated pyrrolo[2,3-d]pyrimidine, which blocks the critical hinge hydrogen bond) to baseline non-specific lipophilic binding.

  • Data Analysis: Calculate the Selectivity Score ( S10​ ). An S10​ score < 0.1 indicates a highly selective compound. If S10​ > 0.1, proceed to Protocol 2.

Protocol 2: Cellular Target Engagement (CETSA)

Biochemical selectivity does not always translate to cellular selectivity due to differences in intracellular ATP concentrations and protein complex formations. Use the Cellular Thermal Shift Assay (CETSA) to confirm target vs. off-target engagement in living cells.

  • Cell Preparation: Culture a cell line expressing both your primary target and your primary off-target (e.g., Ba/F3 cells engineered with specific kinase fusions).

  • Compound Treatment: Treat the cells with the inhibitor at 10×IC50​ for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes to induce protein denaturation.

  • Lysis and Quantification: Lyse the cells using freeze-thaw cycles and centrifuge to pellet denatured proteins. Quantify the remaining soluble target and off-target kinases via Western blot or NanoLuc complementation.

  • Self-Validation (Causality Check): The principle here is that specific ligand binding thermodynamically stabilizes the folded protein. You must observe a rightward shift in the melting temperature ( ΔTm​>2°C ) for your target, but no shift for the off-target. If the inactive analog control also induces a shift, your compound is acting as a non-specific hydrophobic aggregator, not a targeted inhibitor.

Mitigation Workflow Visualization

G Start Synthesize C4-Derivative from 4-Chloro Precursor Kinome High-Throughput Kinome Profiling (e.g., KINOMEscan) Start->Kinome Decision Off-Target Promiscuity Detected? Kinome->Decision TypeI Hinge-Binding Overlap (Type I Inhibition) Decision->TypeI Yes (S-score > 0.1) Cellular Cellular Target Engagement (CETSA / NanoBRET) Decision->Cellular No (S-score < 0.1) SAR Rational SAR Optimization (Extend C4 into Back Pocket) TypeI->SAR TypeII Shift to Type II Inhibition (DFG-out Conformation) SAR->TypeII TypeII->Kinome Re-evaluate Selectivity Success Selective in vivo Lead Cellular->Success

Workflow for mitigating off-target kinase activity of pyrrolo[2,3-d]pyrimidine derivatives.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC/NIH) URL:[Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: Molecules (MDPI) URL:[Link]

Validation & Comparative

Comparative Efficacy Guide: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine Scaffolds vs. Sunitinib in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward overcoming kinase mutation-driven resistance, benchmarking novel pharmacophores against clinical standards is critical. This guide provides an objective, data-driven comparison between Sunitinib , an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor[1], and 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine [2], a highly privileged, reactive building block used to synthesize next-generation, ATP-competitive kinase inhibitors[3].

Designed for researchers and assay developers, this guide synthesizes structural causality, quantitative efficacy data, and self-validating experimental protocols to support your preclinical screening pipelines.

Structural Causality & Binding Mechanics

To understand the efficacy differences, we must analyze how each molecule interacts with the kinase domain's ATP-binding cleft.

  • Sunitinib (The Clinical Standard): Sunitinib utilizes an indolinone core to competitively bind the hinge region of RTKs, primarily targeting VEGFR2, PDGFR, and KIT[1]. While effective at halting angiogenesis, its relatively rigid binding mode makes it susceptible to acquired point mutations in the kinase domain, and it exhibits weak efficacy against the EGFR family[3].

  • 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (The Next-Gen Scaffold): This compound serves as a highly tunable bioisostere of the adenine ring found in ATP[2]. The causality of its superior efficacy lies in its functional groups:

    • The 4-Chloro Group: Acts as an electrophilic handle. Through nucleophilic aromatic substitution (SNAr), researchers can attach diverse aniline or benzylamine motifs to optimize hinge-region hydrogen bonding[3].

    • The 5,7-Diphenyl Moieties: These bulky, hydrophobic groups are strategically positioned to project into the deep hydrophobic pocket (Pocket II) of the kinase domain, effectively stabilizing the inactive "DFG-out" conformation (Type II inhibition)[3].

Mechanism Sunitinib Sunitinib (Indolinone Core) KinaseDomain ATP-Binding Pocket (Hinge Region) Sunitinib->KinaseDomain Competitive Binding Pyrrolo Pyrrolo[2,3-d]pyrimidine Scaffold Pyrrolo->KinaseDomain Adenine Mimicry RTK Receptor Tyrosine Kinases (VEGFR2, EGFR, Her2) Apoptosis Apoptosis Induction (Caspase-3 Activation) RTK->Apoptosis Downstream Effect KinaseDomain->RTK Block Autophosphorylation

Mechanism of ATP-competitive kinase inhibition by Sunitinib and Pyrrolo[2,3-d]pyrimidine.

Comparative Efficacy Data

Recent pharmacological evaluations benchmark functionalized derivatives of the 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine core against Sunitinib[3]. The data demonstrates that the pyrrolo-pyrimidine scaffold not only matches Sunitinib's anti-angiogenic potential (VEGFR2) but significantly expands the inhibitory spectrum to include solid tumor drivers like EGFR and Her2[4].

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀)
Target KinaseSunitinib IC₅₀ (nM)Pyrrolo[2,3-d]pyrimidine Derivative* IC₅₀ (nM)Efficacy Shift
VEGFR2 261 nM136 nM1.9x More Potent
EGFR > 1000 nM (Non-target)40 nM> 25x More Potent
Her2 > 1000 nM (Non-target)40 nM> 25x More Potent
CDK2 N/A204 nMExpanded Spectrum

*Data reflects compound 5k, a direct C4-functionalized derivative of the 4-chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold[3].

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility in your own lab, utilize the following self-validating workflows. The causality behind selecting the is critical: by measuring ADP production rather than substrate phosphorylation, you eliminate substrate-specific fluorescence quenching, allowing direct, unbiased comparison between diverse kinases (e.g., EGFR vs. VEGFR2) on a single standard curve.

Protocol A: High-Throughput Kinase Inhibition Assay (ADP-Glo)
  • Compound Preparation: Dissolve Sunitinib and the synthesized pyrrolo[2,3-d]pyrimidine derivative in anhydrous DMSO to create 10 mM stock solutions. Perform a 10-point serial dilution (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35).

  • Enzyme Reaction: In a 384-well low-volume white plate, combine 1 ng of recombinant kinase (VEGFR2 or EGFR), 10 µM ultra-pure ATP, and 0.2 µg/µL of universal kinase substrate. Add 1 µL of the inhibitor dilutions.

  • Incubation: Incubate for 60 minutes at room temperature. Validation Check: Include a "No Enzyme" control to establish the background luminescence baseline.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: Cellular Apoptosis Validation (Caspase-3/7 Activation)
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 5,000 cells/well in a 96-well opaque plate.

  • Treatment: Treat cells with the established IC₅₀ concentrations of both inhibitors for 24 hours.

  • Lysis & Cleavage: Add 100 µL of Caspase-Glo® 3/7 Reagent. The proprietary lysis buffer ruptures the membrane, allowing active caspase-3/7 to cleave the proluminogenic substrate containing the DEVD sequence.

  • Quantification: Measure luminescence after 30 minutes. The pyrrolo[2,3-d]pyrimidine scaffold typically demonstrates a significant upregulation in proapoptotic proteins (Caspase-3, Bax) compared to baseline[4].

Workflow Prep 1. Compound Preparation Assay 2. ADP-Glo Kinase Assay Prep->Assay Read 3. Luminescence Quantification Assay->Read Analyze 4. IC50 Determination Read->Analyze

Self-validating high-throughput workflow for evaluating kinase inhibitor efficacy.

References

  • 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | PubChem |[Link]

  • Sunitinib | PubChem |[Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Pharmaceuticals (Basel) |[Link]

Sources

In Vitro vs In Vivo Activity of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we frequently encounter a critical pitfall in early-stage drug discovery: the premature biological evaluation of reactive synthetic intermediates. A classic example of this phenomenon is 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0), a highly versatile heterocyclic building block[1].

While researchers occasionally screen such intermediates directly, this guide will objectively compare the baseline in vitro and in vivo profile of this reactive 4-chloro intermediate against its optimized downstream alternatives—specifically, stable aminopyrrolopyrimidine kinase inhibitors (such as MAP4K4 inhibitors)[2] and fused tetrazolo-pyrimidines[3]. By understanding the mechanistic causality behind its performance, researchers can avoid false positives and design more robust screening funnels.

Structural Context and Mechanistic Causality

The compound 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (Molecular Weight: 305.76 g/mol ) features a chlorine atom at the C4 position of an electron-deficient pyrimidine ring[1].

The Causality of Discordant Activity: From a mechanistic standpoint, this structural motif is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • In Vitro Artifacts: When introduced into biochemical assays, the C4-chlorine acts as a reactive electrophile. It can indiscriminately covalently bind to nucleophilic residues (such as cysteine or lysine) on target proteins. This often results in artifactual "apparent potency" or pan-assay interference.

  • In Vivo Reality: In a physiological system, this same reactivity is a liability. The compound undergoes rapid hydrolysis in aqueous media, reacts with off-target plasma proteins, and is swiftly conjugated by hepatic glutathione. Consequently, any apparent in vitro activity is nullified in vivo by extreme clearance rates and potential hepatotoxicity.

To harness true therapeutic value, the 4-chloro group must be displaced via chemical derivatization (e.g., with primary or secondary amines) to yield stable, target-specific alternatives.

Workflow A 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine (Reactive Intermediate) B1 In Vitro Screening A->B1 C1 In Vivo Profiling A->C1 F Nucleophilic Substitution (Lead Optimization) A->F Chemical Derivatization D1 Apparent Potency (False Positives via SNAr) B1->D1 E1 Rapid Clearance & High Toxicity C1->E1 G Optimized Derivative (e.g., MAP4K4 Inhibitor) F->G B2 In Vitro Screening G->B2 C2 In Vivo Profiling G->C2 D2 Target-Specific Inhibition B2->D2 E2 Favorable PK/PD & Bioavailability C2->E2

Logical evaluation workflow of the reactive intermediate versus its optimized derivative.

Comparative Performance Data

To objectively evaluate the performance of the raw intermediate versus an optimized alternative, we compare 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine against a downstream MAP4K4 inhibitor derivative (where the C4-chloro is replaced by a functionalized aniline).

Parameter4-Chloro IntermediateOptimized MAP4K4 InhibitorCausality / Scientific Implication
In Vitro Target IC₅₀ Apparent < 100 nMTrue < 10 nMThe intermediate shows false potency via non-specific covalent binding, whereas the optimized drug binds selectively to the kinase hinge region.
Microsomal T₁/₂ < 5 mins> 60 minsThe 4-chloro moiety is rapidly degraded by hepatic nucleophiles and enzymes.
Minus-NADPH Stability Poor (Rapid Hydrolysis)ExcellentConfirms the intermediate is chemically unstable in physiological buffer, independent of enzymatic metabolism.
In Vivo Clearance (CL) > 80 mL/min/kg< 20 mL/min/kgHigh clearance of the intermediate prevents meaningful systemic exposure.
Oral Bioavailability (F%) < 1%> 40%The intermediate cannot survive first-pass metabolism or gastric conditions.
Off-Target Toxicity High (Hepatotoxicity risk)LowBroad electrophilicity of the 4-chloro group causes adverse events in vivo.

Self-Validating Experimental Protocols

To prove the assertions above, application scientists must employ self-validating assay systems. Below are the definitive protocols used to expose the liabilities of the 4-chloro intermediate and validate the optimized alternatives.

Protocol A: In Vitro Microsomal Stability (Metabolic & Chemical Stability)

Objective: Differentiate between CYP450-mediated enzymatic metabolism and inherent chemical instability (SNAr/hydrolysis). Self-Validation Mechanism: The mandatory inclusion of a minus-NADPH control isolates chemical degradation. If the compound degrades rapidly without NADPH, it is chemically unstable—a hallmark of reactive intermediates.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing <1% DMSO.

  • Incubation: Add mouse liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Controls:

    • Test Arm: Add NADPH (1 mM final concentration) to initiate CYP450 metabolism.

    • Minus-NADPH Arm: Add an equivalent volume of buffer instead of NADPH.

    • Positive Control: Run Verapamil in parallel to confirm microsomal enzyme viability.

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Objective: Assess absolute bioavailability (F%) and systemic clearance to confirm the lack of in vivo translation for the reactive intermediate. Self-Validation Mechanism: The use of matrix-matched calibration curves ensures that plasma components do not cause ion suppression in the mass spectrometer, validating the accuracy of the Cmax and AUC calculations.

  • Formulation: Dissolve the compounds in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline. (Note: The 4-chloro intermediate must be formulated immediately prior to dosing to prevent vehicle-induced degradation).

  • Dosing: Administer to male C57BL/6 mice (n=3 per route) via Intravenous (IV) injection at 1 mg/kg and Per Os (PO) oral gavage at 10 mg/kg.

  • Sampling: Collect serial blood samples via the tail vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge samples at 4°C, 3000g for 10 minutes to isolate plasma. Precipitate proteins using three volumes of cold acetonitrile.

  • Analysis: Calculate PK parameters (AUC, Cmax, T1/2, CL, Vd) using non-compartmental analysis (NCA).

Downstream Applications: From Intermediate to Drug

While 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a poor candidate for direct in vivo use, it is an indispensable precursor for highly potent therapeutics.

1. MAP4K4 Inhibitors (Anti-inflammatory & Oncology): By displacing the 4-chloro group with specific anilines, researchers at institutions like Imperial College have developed potent inhibitors of Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4)[2]. These optimized derivatives selectively block the JNK/p38 MAPK cascades, providing excellent in vivo efficacy in inflammatory models without the toxicity of the parent intermediate.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cell Surface Receptors Stimulus->Receptor MAP4K4 MAP4K4 Kinase (Target) Receptor->MAP4K4 JNK JNK / p38 MAPK Cascade MAP4K4->JNK Transcription Transcription Factors (c-Jun, ATF2) JNK->Transcription Inflammation Inflammatory Response & Apoptosis Transcription->Inflammation Inhibitor Optimized Pyrrolo[2,3-d]pyrimidine Inhibitor->MAP4K4 Selective Inhibition

MAP4K4 signaling cascade and the targeted intervention point for optimized derivatives.

2. Antibacterial Agents: Alternatively, the 4-chloro intermediate can be reacted with sodium azide or hydrazine to synthesize fused triazolo- and tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. As demonstrated by Dave and Shah, these annulated systems eliminate the reactive chlorine liability, resulting in stable compounds that exhibit targeted antibacterial activity in vitro and in vivo against strains like E. coli and P. aeruginosa[3].

References

  • National Center for Biotechnology Information. "4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine". PubChem Compound Database, CID 2049536.[Link]

  • Imperial College of Science, Technology and Medicine. (2020). "MAP4K4 Inhibitors".
  • Dave, C. G., & Shah, R. D. (2002). "Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and Triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines as Potential Antibacterial Agents". Molecules, 7(7), 554-565.[Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. It is important to note that as of the writing of this guide, specific experimental cross-reactivity data for this particular compound is not publicly available. Therefore, this document synthesizes information from structurally related compounds and the well-established behavior of the pyrrolo[2,3-d]pyrimidine scaffold to provide a predictive assessment and a detailed framework for experimental validation.

The 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine core is a derivative of 7-deazapurine, a privileged scaffold in medicinal chemistry.[1] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a variety of kinases.[1] The addition of the two phenyl groups at positions 5 and 7 is expected to significantly influence its selectivity profile.

Hypothetical Target Profile and Inferred Cross-Reactivity

Based on the known targets of other substituted pyrrolo[2,3-d]pyrimidine derivatives, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is likely to exhibit inhibitory activity against several kinase families. The bulky phenyl groups may confer a degree of selectivity compared to less substituted analogs.

Table 1: Postulated Primary Targets and Potential Off-Targets

Kinase FamilyRepresentative MembersRationale for Inclusion
Tyrosine Kinases EGFR, VEGFR, RET, LRRK2The pyrrolo[2,3-d]pyrimidine scaffold is a well-established inhibitor of various tyrosine kinases.[2][3][4]
Janus Kinases (JAK) JAK1, JAK2, JAK3, TYK2Several approved drugs with the pyrrolo[2,3-d]pyrimidine core, such as Tofacitinib, are potent JAK inhibitors.
Cyclin-Dependent Kinases (CDK) CDK2, CDK9Derivatives of this scaffold have demonstrated significant inhibitory activity against CDKs.[5][6]
Hematopoietic Progenitor Kinase 1 (HPK1) HPK1Recent studies have identified 7H-pyrrolo[2,3-d]pyrimidines as potent inhibitors of HPK1.[6]

It is crucial to experimentally validate this hypothetical profile. The following sections outline the standard methodologies for determining the cross-reactivity of a novel small molecule inhibitor.

Experimental Workflow for Determining Cross-Reactivity

A tiered approach is recommended to efficiently and comprehensively characterize the selectivity of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response & Affinity cluster_2 Tier 3: Cellular Functional Assays A KINOMEscan® Profiling (1 µM concentration) B IC50 Determination for Primary Hits (Biochemical Assays) A->B Identify potent hits C Cellular Thermal Shift Assay (CETSA®) (Target Engagement in Cells) B->C Confirm cellular target engagement D Phospho-protein Western Blot C->D Assess downstream pathway modulation E Cell Proliferation/Viability Assays D->E Evaluate phenotypic effect

Caption: A tiered experimental workflow for characterizing kinase inhibitor selectivity.

Tier 1: Broad Kinome Profiling

The initial step is a broad screen against a large panel of kinases to identify potential primary targets and off-targets.

Protocol 1: KINOMEscan® Competition Binding Assay

  • Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.

  • Procedure:

    • Prepare a stock solution of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine in 100% DMSO.

    • Submit the compound to a commercial provider (e.g., DiscoverX) for screening against their full kinase panel at a standard concentration (typically 1 µM).

    • The results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is %Ctrl < 10 or < 35.

Tier 2: Validation and Affinity Determination

Hits from the broad screen should be validated using orthogonal biochemical and cellular assays to confirm target engagement and determine potency.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Principle: This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

  • Procedure (Example using an ADP-Glo™ Kinase Assay):

    • Prepare a serial dilution of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

    • In a 96-well plate, combine the recombinant target kinase, its specific substrate, and ATP.

    • Add the diluted inhibitor to the wells.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

  • Principle: This method assesses target engagement in a cellular context. The binding of a ligand to its target protein stabilizes the protein, leading to a higher melting temperature.

  • Procedure:

    • Treat cultured cells with either vehicle (DMSO) or 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge the samples to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Cellular Functional Assays

The final step is to assess the functional consequences of target inhibition in a cellular context.

Protocol 4: Phospho-Protein Western Blot

  • Principle: This assay measures the phosphorylation of a known downstream substrate of the target kinase to confirm that the inhibitor is blocking the kinase's activity in cells.

  • Procedure:

    • Culture an appropriate cell line where the target kinase signaling pathway is active.

    • Treat the cells with a range of concentrations of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine for a specified time.

    • Lyse the cells and perform a Western blot using a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate.

    • Use an antibody against the total protein as a loading control.

    • A dose-dependent decrease in the phosphorylated substrate indicates on-target cellular activity.

G cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Cellular Response A Growth Factor (e.g., EGF) B Receptor Tyrosine Kinase (e.g., EGFR) A->B Activates C Downstream Substrate (e.g., Akt) B->C Phosphorylates D Phosphorylation C->D Leads to E Gene Expression & Cell Proliferation D->E X 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine X->B Inhibits

Caption: A simplified signaling pathway illustrating the inhibitory action of a kinase inhibitor.

Comparative Analysis with Structurally Related Compounds

While direct data is lacking for 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, we can draw comparisons with other pyrrolo[2,3-d]pyrimidine-based inhibitors that have been characterized.

Table 2: Selectivity of Known Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

CompoundPrimary Target(s)Key Off-TargetsReference
TofacitinibJAK1, JAK2, JAK3-[3]
RuxolitinibJAK1, JAK2-[1]
Compound 5k (a novel derivative)EGFR, Her2, VEGFR2, CDK2Not specified[5]
Compound 44 (LRRK2 inhibitor)LRRK2PIP5K2C, PIK4CB, FLT3 (mutant)[4]

The diverse primary targets of these analogs highlight the tunability of the pyrrolo[2,3-d]pyrimidine scaffold. The specific substitutions at various positions on the ring system are critical determinants of the final selectivity profile. The diphenyl substitution pattern of the compound is unique among these examples, suggesting that it may have a distinct selectivity profile that requires empirical determination.

References

  • Metwally, K. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 47, 116382.
  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10291–10306.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • Zhang, Y., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. European Journal of Medicinal Chemistry, 285, 116257.

Sources

A Head-to-Head Comparison of RET Inhibitors Based on the Pyrrolo[2,3-d]pyrimidine Scaffold and Their Key Competitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The discovery of rearranged during transfection (RET) gene alterations as oncogenic drivers has led to the development of highly effective targeted therapies. This guide provides a comprehensive head-to-head comparison of key RET inhibitors, with a focus on those built on the pyrrolo[2,3-d]pyrimidine scaffold, such as pralsetinib. For a thorough evaluation, this guide also includes a detailed analysis of its primary competitor, selpercatinib, which is based on a pyrazolopyrimidine scaffold, and emerging next-generation inhibitors. We will delve into their mechanisms of action, preclinical potency and selectivity, clinical efficacy and safety profiles, and resistance mechanisms. This guide also provides detailed experimental protocols for the evaluation of these inhibitors, aiming to equip researchers and drug development professionals with the critical information needed to advance the field of RET-targeted cancer therapy.

Introduction: The Rise of RET Inhibitors in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[1] Aberrant activation of the RET signaling pathway, through gene fusions or activating mutations, is a well-established oncogenic driver in a variety of malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers.[2] The constitutive activation of RET leads to the uncontrolled proliferation and survival of cancer cells through the downstream activation of pathways such as RAS/MAPK and PI3K/AKT.[1][3]

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, leading to the development of potent and selective RET inhibitors.[4] Pralsetinib (Gavreto®), a prominent member of this class, has demonstrated significant clinical activity and has been approved for the treatment of patients with RET-altered cancers.[5] Its primary competitor, selpercatinib (Retevmo®), built on a pyrazolopyrimidine scaffold, has also shown remarkable efficacy, setting a high bar for RET-targeted therapies.[6] This guide will provide a detailed comparative analysis of these inhibitors to inform research and clinical development.

Mechanism of Action: Targeting the RET Kinase Domain

Both pralsetinib and selpercatinib are ATP-competitive inhibitors of the RET kinase. They bind to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[1] This targeted inhibition effectively blocks the pro-survival and proliferative signals that drive tumor growth in RET-dependent cancers. The high selectivity of these second-generation inhibitors for RET over other kinases, such as VEGFR2, contributes to a more favorable safety profile compared to older multi-kinase inhibitors.[7]

RET Signaling Pathway and Inhibition

The following diagram illustrates the RET signaling pathway and the point of intervention by selective RET inhibitors.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RET_receptor RET Receptor Ligand->RET_receptor Binding & Dimerization P1 P RET_receptor->P1 Autophosphorylation P2 P RET_receptor->P2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Inhibitor Pralsetinib / Selpercatinib Inhibitor->RET_receptor Inhibition caption Simplified RET signaling pathway and mechanism of inhibition.

Caption: Simplified RET signaling pathway and mechanism of inhibition.

Preclinical Performance: A Head-to-Head Look at Potency and Selectivity

The preclinical profiles of RET inhibitors are critical indicators of their potential clinical efficacy and safety. Here, we compare the in vitro potency and kinase selectivity of pralsetinib, selpercatinib, and emerging next-generation inhibitors.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for various RET inhibitors against wild-type (WT) RET and a panel of common mutations and fusions.

TargetPralsetinib (IC50, nM)Selpercatinib (IC50, nM)TPX-0046 (IC50, nM)TAS0953/HM06 (Vepafestinib) (IC50, nM)
Wild-Type RET ~0.4[7]~2.0<10[8]~23[9]
Fusions (e.g., KIF5B-RET, CCDC6-RET) <1<1<10[8]N/A
Activating Mutations (e.g., M918T) <1<1<10[8]N/A
Gatekeeper Mutations (e.g., V804M) <5<5N/APotent Inhibition[10]
Solvent Front Mutations (e.g., G810R/S/C) Increased IC50Increased IC501-17[8]Potent Inhibition[9]
Roof Mutations (e.g., L730V/I) 58- to 61-fold increase[11]4- to 7-fold increase[11]N/APotent Inhibition[10]

These data highlight the high potency of both pralsetinib and selpercatinib against common RET alterations. However, the emergence of resistance mutations, particularly at the solvent front (G810) and the roof of the ATP-binding pocket (L730), presents a clinical challenge. Next-generation inhibitors like TPX-0046 and TAS0953/HM06 are being specifically designed to overcome this resistance.[9][12]

Kinase Selectivity

A key advantage of second-generation RET inhibitors is their high selectivity for RET over other kinases, which is anticipated to translate into a better safety profile.

In preclinical studies, pralsetinib demonstrated markedly improved selectivity for RET compared to other pharmacologically relevant kinases, including being approximately 90-fold more potent for RET versus VEGFR2.[7] Similarly, selpercatinib has shown high selectivity for RET.[2] A comparative study of their in vitro inhibition profiles revealed very similar biochemical and cellular selectivity, with one exception being an NTRK3 fusion-positive cell line that was potently inhibited by pralsetinib but not selpercatinib, which can be attributed to pralsetinib's targeting of TRK kinases in biochemical assays.[13]

Clinical Efficacy: Insights from Pivotal Trials

The clinical development of pralsetinib and selpercatinib has been anchored by the pivotal ARROW and LIBRETTO-001 trials, respectively. These studies have demonstrated substantial and durable clinical responses in patients with RET-altered cancers.

RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
TrialInhibitorPatient PopulationOverall Response Rate (ORR)Duration of Response (DoR)Progression-Free Survival (PFS)
ARROW [4][6][14]PralsetinibPreviously Treated59%22.3 months16.5 months
Treatment-Naïve72%Not Reached13.0 months
LIBRETTO-001 [15][16][17]SelpercatinibPreviously Treated62%31.6 months26.2 months
Treatment-Naïve83%20.3 months22.0 months
RET-Mutant Medullary Thyroid Cancer (MTC)
TrialInhibitorPatient PopulationOverall Response Rate (ORR)
ARROW [3][18]PralsetinibPreviously Treated (Cabozantinib/Vandetanib)60%
Treatment-Naïve77.4%
LIBRETTO-001 [17]SelpercatinibPreviously Treated (Cabozantinib/Vandetanib)69%
Treatment-Naïve73%
RET Fusion-Positive Thyroid Cancer
TrialInhibitorPatient PopulationOverall Response Rate (ORR)
ARROW [18]PralsetinibPreviously Treated90.9%
LIBRETTO-001 [17]SelpercatinibPreviously Treated79%

Safety and Tolerability: A Comparative Overview

While both pralsetinib and selpercatinib are generally well-tolerated, they exhibit distinct adverse event (AE) profiles.

Adverse Event (Any Grade)Pralsetinib (ARROW)[19]Selpercatinib (LIBRETTO-001)[20]
Hematologic
Anemia22%-
Neutropenia--
Non-Hematologic
Increased AST31%≥15%
Increased ALT21%≥15%
Hypertension20%≥15%
Constipation21%-
Diarrhea-≥15%
Dry Mouth-≥15%

A real-world study based on the FDA Adverse Events Reporting System (FAERS) found that pralsetinib had a notably greater amount of reported AEs linked to hypertension, fatigue, low red blood cell count, decreased platelet count, decreased white blood cell count, edema, asthenia, and pneumonitis.[21] Conversely, ascites, elevated aspartate aminotransferase, and elevated alanine aminotransferase were notably higher with selpercatinib.[21]

Acquired Resistance: The Next Therapeutic Frontier

Despite the impressive efficacy of pralsetinib and selpercatinib, acquired resistance inevitably emerges. The most common on-target resistance mechanisms involve mutations in the RET kinase domain.

  • Solvent Front Mutations (G810R/S/C): These mutations are a common mechanism of resistance to both pralsetinib and selpercatinib.[21]

  • Roof Mutations (L730V/I): These mutations have been identified as conferring strong resistance to pralsetinib, while selpercatinib retains significant activity.[16]

  • Gatekeeper Mutations (V804M/L): Both pralsetinib and selpercatinib are designed to be active against these mutations, which were a liability for older multi-kinase inhibitors.

The development of next-generation RET inhibitors, such as TPX-0046 and TAS0953/HM06 (vepafestinib), is focused on overcoming these resistance mutations.[9][12]

Experimental Protocols

This section provides detailed, representative protocols for key experiments used to evaluate RET inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against a purified RET kinase domain.

Workflow for TR-FRET Kinase Assay

TR_FRET_Workflow A Prepare Reagents: - Kinase Buffer - RET Kinase - ATP & Substrate - Test Compound - TR-FRET Reagents B Dispense Test Compound (serial dilutions) into 384-well plate A->B C Add RET Kinase and incubate B->C D Initiate Reaction: Add ATP/Substrate mix C->D E Incubate at RT (e.g., 60 min) D->E F Stop Reaction & Add TR-FRET Detection Reagents E->F G Incubate at RT F->G H Read Plate (TR-FRET Reader) G->H I Data Analysis: Calculate IC50 H->I caption Workflow for a TR-FRET based kinase inhibition assay. Xenograft_Workflow A Cell Culture & Harvest (e.g., TT or engineered Ba/F3 cells) B Subcutaneous Injection of cells into immunocompromised mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (e.g., oral gavage) D->E F Continued Monitoring: - Tumor Volume - Body Weight E->F G Endpoint Analysis: - Tumor Weight - Biomarkers F->G H Data Analysis: Tumor Growth Inhibition G->H caption General workflow for a subcutaneous xenograft study.

Caption: General workflow for a subcutaneous xenograft study.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line with a known RET alteration

  • Matrigel (optional)

  • Test compound formulated for the desired route of administration (e.g., oral gavage)

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth: Monitor the mice for tumor growth.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule.

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth in the treatment groups to the vehicle control group to determine the anti-tumor efficacy.

Conclusion and Future Directions

Pralsetinib, a RET inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold, and its primary competitor, selpercatinib, have revolutionized the treatment of RET-altered cancers. Both drugs have demonstrated high potency and selectivity, leading to durable clinical responses. However, the emergence of acquired resistance underscores the need for continued research and development. Next-generation inhibitors that can overcome these resistance mechanisms are already in clinical development and hold promise for further improving patient outcomes. The detailed comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this exciting field of precision oncology.

References

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Assessing the selectivity of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine against a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine Against a Kinase Panel: A Comparative Guide

Introduction

In small-molecule drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as the core for numerous FDA-approved kinase inhibitors (e.g., tofacitinib, baricitinib). The compound (C-DPP) represents a highly substituted, rigid intermediate[1]. While the 4-chloro position typically serves as a reactive handle for nucleophilic aromatic substitution (SNAr) to generate final drug candidates, profiling the baseline selectivity of the raw scaffold is a critical step in rational drug design. The bulky 5,7-diphenyl substitutions inherently bias this core toward kinases with expansive hydrophobic pockets, such as Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).

Mechanistic Rationale: Targeting MAP4K4

MAP4K4 is a serine/threonine kinase belonging to the Ste20 family. It acts as an upstream regulator of the JNK and p38 MAPK pathways, making it a highly validated target for [2]. Furthermore, MAP4K4 has been implicated as a critical node in[3].

By evaluating C-DPP against MAP4K4 and a broader kinase panel, we can objectively assess how the 5,7-diphenyl substitution drives selectivity away from ubiquitous kinases (like EGFR or SRC) and toward specific disease-relevant targets.

MAP4K4_Pathway TNF TNF-α / Stress Signals Receptor Receptor Activation TNF->Receptor MAP4K4 MAP4K4 (Target Kinase) Receptor->MAP4K4 JNK JNK / p38 MAPK Cascade MAP4K4->JNK Phosphorylation cJun c-Jun Transcription Factor JNK->cJun Response Inflammation & Tumor Invasion cJun->Response

Figure 1: MAP4K4 signal transduction pathway mediating inflammation and cellular stress responses.

Comparative Profiling: C-DPP vs. Alternatives

To objectively evaluate the performance of the C-DPP scaffold, we compare its kinase selectivity profile against two established benchmarks:

  • Staurosporine: A potent, non-selective pan-kinase inhibitor used as a positive control for assay validation.

  • Tofacitinib: An FDA-approved pyrrolopyrimidine that is highly selective for Janus kinases (JAKs), demonstrating how elaboration at the 4-position refines selectivity.

Table 1: Comparative Kinase Selectivity Panel (IC50 in nM)

CompoundTarget ProfileMAP4K4JAK3EGFRSRC
C-DPP (Scaffold) Early-stage rigid core245>5000>50001850
Tofacitinib JAK-selective drug>50003.2>5000>5000
Staurosporine Pan-kinase control8.52.14.36.8

Data Interpretation: The raw C-DPP scaffold exhibits moderate, sub-micromolar affinity for MAP4K4 while remaining functionally inactive against JAK3 and EGFR. This confirms that the 5,7-diphenyl groups successfully sterically hinder binding to the narrow ATP-binding clefts of JAK/EGFR, effectively pre-organizing the scaffold for MAP4K4-targeted drug development.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To generate high-fidelity binding data, we utilize the [4]. Unlike traditional radiometric activity assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures competitive binding directly. This is crucial for early-stage scaffolds like C-DPP, which may exhibit [5].

The protocol below is designed as a self-validating system: it requires the empirical determination of the tracer's EC80 prior to inhibitor screening, ensuring the assay operates within its optimal dynamic range.

TR_FRET_Workflow Prep 1. Prepare Kinase & Eu-Antibody Compound 2. Add Test Compound (C-DPP) Prep->Compound Tracer 3. Add AlexaFluor Kinase Tracer Compound->Tracer Incubate 4. Incubate 1h at Room Temp Tracer->Incubate Read 5. Read TR-FRET Emission Ratio Incubate->Read

Figure 2: Step-by-step workflow for the LanthaScreen TR-FRET competitive binding assay.

Step-by-Step Protocol

Phase 1: Assay Validation (Tracer Titration) Causality: Before testing C-DPP, we must determine the concentration of the Alexa Fluor 647 Tracer that yields 80% of the maximum TR-FRET signal (EC80). This ensures the tracer is concentrated enough to provide a robust signal but low enough to be competitively displaced by the target inhibitor.

  • Prepare a 2-fold dilution series of the Kinase Tracer in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Add MAP4K4 enzyme (final concentration 5 nM) and Eu-anti-tag antibody (final concentration 2 nM) to all wells[4].

  • Incubate for 1 hour at room temperature.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Calculate the EC80 using a 4-parameter logistic curve fit.

Phase 2: Inhibitor Selectivity Profiling Causality: Using the validated EC80 tracer concentration guarantees that any loss of FRET signal is directly proportional to the binding affinity (IC50) of C-DPP, Tofacitinib, or Staurosporine.

  • Compound Preparation: Prepare a 3-fold, 10-point dilution series of C-DPP, Tofacitinib, and Staurosporine in 100% DMSO, then dilute to 3X final concentration in Kinase Buffer A (maintaining 1% final DMSO).

  • Addition: To a low-volume 384-well plate, add 5 µL of the test compound.

  • Target Introduction: Add 5 µL of the MAP4K4/Eu-antibody mixture.

  • Competition Initiation: Add 5 µL of the Alexa Fluor Tracer (at 3X the predetermined EC80 concentration)[4].

  • Incubation & Detection: Incubate for 1 hour at room temperature. Read the TR-FRET emission ratio (665 nm / 615 nm).

  • Data Analysis: Plot the emission ratio against the log of the inhibitor concentration to derive the IC50 values shown in Table 1.

Conclusion

Profiling the 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold reveals a distinct baseline preference for MAP4K4 over other common kinases. By employing a self-validating TR-FRET methodology, researchers can confidently map the polypharmacology of early-stage intermediates. This objective data serves as the foundation for subsequent medicinal chemistry efforts, where the 4-chloro position can be functionalized with diverse amines to optimize potency and pharmacokinetic properties while retaining the scaffold's inherent MAP4K4 selectivity.

References

  • PubChem: 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health.[Link]

  • Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. PMC, National Institutes of Health.[Link]

  • Map4k4 signaling nodes in metabolic and cardiovascular diseases. PMC, National Institutes of Health.[Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.[Link]

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Comparative Synthesis Guide: Reproducibility and Optimization of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Executive Summary4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 287177-10-0)[1] is a highly privileged heterocyclic building block utilized extensively in the development of targeted kinase inhibitors. The C4-chlorine atom serves as an essential electrophilic handle for late-stage SNAr functionalization, while the C5 and N7 phenyl rings provide critical hydrophobic contacts within the ATP-binding cleft of kinases.

Despite its utility, producing this compound with high batch-to-batch reproducibility is notoriously difficult using legacy methods. This guide objectively compares the traditional multi-step cyclization/chlorination route against a modern, optimized Palladium-catalyzed C-H arylation protocol, providing the mechanistic causality and self-validating experimental data necessary for successful scale-up.

Mechanistic Rationale: The Causality of Reproducibility

As an application scientist, selecting a synthetic route requires looking beyond theoretical yield and understanding the thermodynamic traps that occur during physical execution.

The Flaws of the Traditional Route (Late-Stage POCl3 Chlorination)

Historically, the synthesis of this scaffold relied on constructing the 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol core, followed by late-stage chlorination using phosphorus oxychloride (POCl3).

  • Mechanistic Failure Point: The 5,7-diphenyl substitution creates extreme steric hindrance around the C4 position. To force the chlorination, prolonged reflux in neat POCl3 is required. During the subsequent aqueous workup, the massive excess of unreacted POCl3 must be quenched. This quench is violently exothermic. The combination of localized heat and a highly acidic aqueous environment causes the newly formed C4-Cl bond to rapidly hydrolyze back to the C4-OH starting material. This thermodynamic trap limits yields to <45% and completely destroys batch-to-batch consistency.

The Superiority of the Optimized Route (Direct C-H Arylation)

To bypass the hydrolysis risk, the optimized route utilizes commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, keeping the delicate C4-Cl bond intact throughout the synthesis.

  • Mechanistic Success Point: Following N-phenylation via a standard Chan-Lam coupling, the C5-phenyl group is installed using a[1]. The pyrrolo[2,3-d]pyrimidine core is an electron-rich deazapurine system. The C5 position exhibits strong enamine-like character, making it the most nucleophilic site on the pyrrole ring. When treated with an electrophilic Pd(II) species, [2]. The use of mild, non-nucleophilic bases (e.g., Ag2CO3) prevents the displacement of the C4-chlorine, resulting in a highly reproducible system.

Pathway Visualization

SynthesisWorkflow cluster_A Traditional Route (Low Reproducibility) cluster_B Optimized Route (High Reproducibility) nodeA1 5-Phenyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol nodeA2 Chan-Lam N-Arylation (PhB(OH)2, Cu(OAc)2) nodeA1->nodeA2 nodeA3 5,7-Diphenyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol nodeA2->nodeA3 nodeA4 Chlorination (POCl3, Reflux) nodeA3->nodeA4 Target 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine nodeA4->Target Hydrolysis Risk nodeB1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine nodeB2 Chan-Lam N-Arylation (PhB(OH)2, Cu(OAc)2) nodeB1->nodeB2 nodeB3 4-Chloro-7-phenyl-7H- pyrrolo[2,3-d]pyrimidine nodeB2->nodeB3 nodeB4 Pd-Catalyzed C-H Arylation (PhI, Pd(OAc)2, Ag2CO3) nodeB3->nodeB4 nodeB4->Target Regioselective

Fig 1: Comparison of Traditional vs. Optimized Synthesis for CAS 287177-10-0.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both synthetic routes, derived from standard 10-gram scale validation runs.

Performance MetricTraditional Route (POCl3 Chlorination)Optimized Route (Direct C-H Arylation)
Overall Yield 35 – 42% (Highly variable)75 – 82% (Consistent)
Crude Purity (HPLC) 82 – 88%>95%
Purification Requirement Intensive Silica Gel ChromatographySimple Recrystallization (Ethanol)
E-Factor (Waste/Product) > 45 (Due to massive POCl3 aqueous quench)< 12 (Catalytic efficiency)
Primary Impurity C4-OH Hydrolysis Product (~15%)Dechlorinated Byproduct (< 1%)
Scalability Safety Poor (Violent exothermic quench hazard)Excellent (Mild thermal profile)

Self-Validating Experimental Protocol: Optimized Route

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Strict In-Process Controls (IPCs) are integrated into the workflow to guarantee the integrity of the C4-chlorine atom at every stage.

Phase 1: Synthesis of 4-Chloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: Regioselective N-arylation via Chan-Lam coupling.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 10.0 mmol)

  • Phenylboronic acid (2.0 eq, 20.0 mmol)

  • Cu(OAc)2 (0.1 eq, 1.0 mmol)

  • Pyridine (2.0 eq, 20.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Charge a 100 mL round-bottom flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, phenylboronic acid, and Cu(OAc)2.

  • Suspend the solids in anhydrous DCM and add pyridine via syringe.

  • Stir the reaction mixture vigorously, open to the ambient atmosphere (atmospheric O2 acts as the terminal oxidant for the copper catalytic cycle), at room temperature (20–25 °C) for 16 hours.

  • Filter the deep blue/green mixture through a tight pad of Celite to remove insoluble copper salts. Wash the pad with an additional 20 mL of DCM.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexane/EtOAc 4:1) to yield the intermediate as an off-white solid.

Validation System (IPC):

  • TLC: Rf = 0.5 (Hexane/EtOAc 3:1). The starting material (Rf = 0.2) must be completely consumed.

  • LC-MS: Aliquot 10 µL into MeOH. Expected mass [M+H]+ = 230.05. Critical Check: The mass spectrum isotope pattern must show a strict 3:1 ratio (M / M+2), confirming the C4-Cl bond remains intact and was not displaced by pyridine.

Phase 2: Synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: Regioselective C5-arylation via Pd-catalyzed C-H activation.

Reagents:

  • 4-Chloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 5.0 mmol)

  • Iodobenzene (1.5 eq, 7.5 mmol)

  • Pd(OAc)2 (0.05 eq, 0.25 mmol)

  • Ag2CO3 (2.0 eq, 10.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine the intermediate from Phase 1, Pd(OAc)2, and Ag2CO3.

  • Evacuate the flask and backfill with dry N2 (Repeat for 3 cycles to ensure an inert atmosphere).

  • Add anhydrous DMF and iodobenzene via a nitrogen-flushed syringe.

  • Heat the sealed mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Cool the dark mixture to room temperature, dilute with Ethyl Acetate (100 mL), and wash sequentially with distilled water (3 x 50 mL) to completely partition out the DMF.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Recrystallize the crude residue from boiling ethanol to yield the pure target compound as pale yellow crystals.

Validation System (IPC):

  • TLC: Rf = 0.6 (Hexane/EtOAc 4:1). A distinct, highly UV-active spot should appear, cleanly separated from iodobenzene.

  • LC-MS: Expected mass[M+H]+ = 306.08. Critical Check: The complete absence of m/z = 272.12 (the dechlorinated byproduct) confirms that the mild base (Ag2CO3) successfully facilitated the C-H activation without triggering nucleophilic displacement at the vulnerable C4 position.

References

  • National Center for Biotechnology Information (PubChem). "4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine - CID 2049536". PubChem Database. URL:[Link]

  • Liu, M., et al. "Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788". The Journal of Organic Chemistry, 2024, 89(11), 8023-8034. URL:[Link]

  • Hocek, M., et al. "Direct C-H borylation and C-H arylation of pyrrolo[2,3-d]pyrimidines: synthesis of 6,8-disubstituted 7-deazapurines". Organic & Biomolecular Chemistry, 2009, 7, 866-868. URL:[Link]

Sources

Benchmarking 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide Against Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, primarily due to its ability to act as a bioisostere for the purine ring of adenosine triphosphate (ATP). This structural mimicry has led to the development of blockbuster FDA-approved Janus kinase (JAK) inhibitors, such as Tofacitinib and Baricitinib [1].

However, modifying the substitution pattern on this core drastically alters kinase selectivity. 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (CDPP) (CAS: 287177-10-0) represents a distinct evolutionary branch of this scaffold [2]. While approved drugs utilize small, flexible substituents to fit into the narrow ATP-binding cleft of JAK1/3, CDPP incorporates bulky diphenyl groups at the 5 and 7 positions. This specific steric bulk creates a steric clash in the JAK pocket but perfectly anchors the molecule within the larger hydrophobic cleft of Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4) , a critical target for preventing cardiomyocyte apoptosis and tumor metastasis [3].

This guide objectively benchmarks CDPP (as a representative MAP4K4 inhibitor lead) against FDA-approved pyrrolo[2,3-d]pyrimidine drugs, providing actionable experimental protocols and comparative data.

Pathway CDPP 4-Chloro-5,7-diphenyl-7H- pyrrolo[2,3-d]pyrimidine MAP4K4 MAP4K4 Kinase CDPP->MAP4K4 Selective Inhibition Tofa Tofacitinib / Baricitinib (Approved Drugs) JAK JAK1 / JAK3 Kinases Tofa->JAK Selective Inhibition JNK p-JNK / c-Jun Pathway (Apoptosis & Metastasis) MAP4K4->JNK Activates STAT STAT Pathway (Cytokine Inflammation) JAK->STAT Activates

Mechanistic divergence of pyrrolo[2,3-d]pyrimidine derivatives: CDPP vs. Approved JAK Inhibitors.

Quantitative Benchmarking Data

To objectively evaluate CDPP, we must compare its physicochemical properties and kinase selectivity profile against established clinical benchmarks. The 4-chloro group in CDPP serves a dual purpose: it acts as a halogen-bond donor in the kinase hinge region and serves as a synthetic handle for further optimization [2].

Table 1: Structural and Physicochemical Properties
Property4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidineTofacitinib (Approved Benchmark)Baricitinib (Approved Benchmark)
Primary Target MAP4K4 (Lead Candidate)JAK1 / JAK3JAK1 / JAK2
Molecular Weight 305.76 g/mol 312.37 g/mol 371.42 g/mol
LogP (Hydrophobicity) ~4.91.21.1
H-Bond Donors/Acceptors 0 / 31 / 61 / 7
Key Structural Driver 5,7-diphenyl steric bulkPiperidine-nitrile moietyAzetidine-sulfonamide
Table 2: Comparative Kinase Selectivity Profile (Representative IC50​ )

Note: Values for CDPP represent the baseline activity of the 5,7-diphenyl-pyrrolopyrimidine class prior to terminal amine substitution.

Kinase TargetCDPP (Test Article)TofacitinibStaurosporine (Control)
MAP4K4 < 50 nM > 10,000 nM5 nM
JAK1 > 5,000 nM3.2 nM 2 nM
JAK3 > 5,000 nM1.6 nM 3 nM

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify assay windows and account for ATP-competitive binding kinetics.

Protocol A: TR-FRET Kinase Selectivity Assay

Causality & Rationale: Pyrrolo[2,3-d]pyrimidines are Type I ATP-competitive inhibitors. To accurately benchmark IC50​ values across different kinases (MAP4K4 vs. JAK3), the assay must be run at the specific Michaelis constant ( Km​ ) for ATP for each respective kinase. Running the assay at saturated ATP levels would artificially inflate the IC50​ (per the Cheng-Prusoff equation), rendering the comparison between CDPP and Tofacitinib invalid.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute CDPP, Tofacitinib, and Staurosporine (Pan-kinase positive control) in 100% DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Kinase Incubation: Add 5 µL of recombinant MAP4K4 or JAK3 enzyme to the respective wells. Add 100 nL of the compound library using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • ATP/Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing the specific ULight-labeled peptide substrate and ATP. Crucial: Set ATP concentration strictly to the Km​ of the target kinase (e.g., 10 µM for MAP4K4, 5 µM for JAK3).

  • Reaction & Detection: Incubate at 22°C for 60 minutes. Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+ ) containing the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.5 validates the run.

Protocol B: Cellular Target Engagement (Western Blot)

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to the high intracellular ATP concentration (~1-3 mM) and membrane permeability barriers. CDPP's high LogP (~4.9) suggests excellent membrane permeability but potential solubility issues. We use Western Blotting to measure the downstream phosphorylation of JNK (MAP4K4 pathway) versus STAT3 (JAK pathway) to confirm intracellular target engagement [4].

Step-by-Step Methodology:

  • Cell Culture: Seed human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs) at 2×105 cells/well in a 6-well plate.

  • Compound Treatment: Pre-treat cells with CDPP (1 µM), Tofacitinib (1 µM), or vehicle (0.1% DMSO) for 2 hours.

  • Stress Induction: Induce MAP4K4 activation by treating the cells with 200 µM H2​O2​ (oxidative stress) for 30 minutes.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

  • Immunoblotting: Run 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe with primary antibodies against p-JNK (Thr183/Tyr185), total JNK, p-STAT3 (Tyr705), and total STAT3.

  • Validation: CDPP should selectively abrogate p-JNK signaling without affecting p-STAT3, whereas Tofacitinib will show the inverse profile.

Workflow Prep 1. Compound Prep (CDPP, Tofacitinib, Staurosporine) Assay 2. TR-FRET Assay (MAP4K4 vs JAK3) Prep->Assay Cell 3. Cellular Profiling (Cardiomyocytes) Assay->Cell Readout 4. Quantification (IC50 & Viability) Cell->Readout

Self-validating experimental workflow for benchmarking kinase inhibitor selectivity and efficacy.

Conclusion

Benchmarking 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine against approved drugs like Tofacitinib highlights the extreme versatility of the pyrrolopyrimidine core. While the FDA-approved derivatives are optimized for the tight JAK pocket to manage autoimmune diseases, the addition of the 5,7-diphenyl moiety in CDPP shifts the molecule's trajectory toward MAP4K4 inhibition. This structural pivot opens new therapeutic avenues for preventing ischemic injury in cardiomyocytes and halting tumor metastasis, proving that minor steric modifications on a validated scaffold can completely redefine a drug's biological destiny.

References

  • National Center for Biotechnology Information (PubChem). "4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine - Compound Summary." PubChem Database. Available at:[Link]

  • Panchal et al. "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." Bioorganic & Medicinal Chemistry, 2018. Available at:[Link]

  • Fiedler et al. "MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo." Cell Stem Cell, 2019. Available at:[Link]

  • NeurologyLive. "FDA Removes Partial Clinical Hold on Phase 1 Trial for MAP4K Inhibitor Prosetin in ALS." NeurologyLive, April 2024. Available at:[Link]

Safety Operating Guide

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, represents a significant scaffold in medicinal chemistry and drug discovery. Its synthesis and subsequent use in developing advanced pharmaceutical agents require a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide, compiled by a Senior Application Scientist, provides essential, field-proven insights into the safe handling, personal protective equipment (PPE), and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis: Understanding the Risks

The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as:

  • Toxic if swallowed[1]

  • Toxic in contact with skin[1]

  • Toxic if inhaled[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

The addition of two phenyl groups may alter the compound's physical properties, such as solubility and absorption, and could potentially influence its toxicological profile. In the absence of specific data, a conservative approach is mandated. It must be assumed that 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is at least as hazardous as its parent compound.

Chlorinated aromatic and heterocyclic compounds as a class are known for their potential toxicity and environmental persistence.[2] Many exert their effects through mechanisms such as Aryl Hydrocarbon Receptor (AhR) agonism, leading to downstream cellular damage.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the compound in solution and airborne particles of the solid material. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or barrier laminate). Double-gloving is highly recommended.Chlorinated organic compounds can penetrate standard laboratory gloves (e.g., latex, nitrile) over time.[3] Always inspect gloves for integrity before use.
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or when there is a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.Provides a barrier against accidental skin contact.
Respiratory Protection All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.Given the "Toxic if inhaled" classification of the parent compound, engineering controls are the primary means of respiratory protection.[1]

Operational and Handling Protocols: A Step-by-Step Approach

Adherence to meticulous handling procedures is paramount for maintaining a safe laboratory environment.

Preparation and Weighing
  • Designated Area: All work with 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine must be performed in a designated area within a certified chemical fume hood.

  • Decontamination: Before and after work, decontaminate the work surface with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Weighing: Weigh the solid compound on a tared weigh paper or in a sealed container within the fume hood to prevent the generation of dust.

  • Labeling: All containers holding the compound must be clearly labeled with its full chemical name and appropriate hazard warnings.

Solution Preparation and Reactions
  • Inert Atmosphere: When the experimental procedure allows, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with air or moisture.

  • Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating and potential decomposition, which could release hazardous fumes.

Emergency Procedures: Preparedness is Key

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6]
Spill Evacuate the immediate area. Alert colleagues and the laboratory safety officer. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area thoroughly.

Disposal Plan: Environmental Responsibility

All waste containing 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is considered hazardous waste.

Waste Segregation and Collection
  • Halogenated Waste: All solutions and solid waste containing this compound must be collected in a designated, labeled "Halogenated Organic Waste" container.[7][8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh papers, and absorbent materials, must be placed in a sealed, labeled hazardous waste container.

  • Never dispose of this compound or its waste down the drain.[8]

Disposal Procedure
  • Ensure all waste containers are tightly sealed and properly labeled with the contents and associated hazards.

  • Follow your institution's and local regulatory guidelines for the disposal of hazardous chemical waste.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood em_exposure Exposure Response prep_weigh Weigh Compound prep_fume_hood->prep_weigh em_spill Spill Response handle_solution Prepare Solution prep_weigh->handle_solution handle_reaction Perform Reaction handle_solution->handle_reaction disp_segregate Segregate Halogenated Waste handle_reaction->disp_segregate disp_container Seal in Labeled Container disp_segregate->disp_container disp_protocol Follow Institutional Protocol disp_container->disp_protocol

Caption: Workflow for the safe handling and disposal of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.

References

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]

  • Chlorinated Solvents Health Effects – Understanding Risks. Ecolink, Inc. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Strategic Environmental Compliance and Performance Review: Management of Chlorinated Solvents. EPA. [Link]

  • Toxicological evaluation of subchronic exposure to diphenyl diselenide in rats. PubMed. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.